molecular formula C20H30BrNO3 B10753945 Ipratropium bromide

Ipratropium bromide

カタログ番号: B10753945
分子量: 412.4 g/mol
InChIキー: LHLMOSXCXGLMMN-OJZQKMKLSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ipratropium bromide is a useful research compound. Its molecular formula is C20H30BrNO3 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C20H30BrNO3

分子量

412.4 g/mol

IUPAC名

[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1

InChIキー

LHLMOSXCXGLMMN-OJZQKMKLSA-M

異性体SMILES

CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

正規SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ipratropium Bromide on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipratropium (B1672105) bromide is a non-selective, competitive muscarinic acetylcholine (B1216132) receptor antagonist. Its therapeutic efficacy, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD), stems from its ability to block the effects of acetylcholine (ACh) in the airways. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of ipratropium bromide on muscarinic receptors.

Introduction to this compound and Muscarinic Receptors

This compound is a quaternary ammonium (B1175870) derivative of atropine.[1] This structural feature limits its systemic absorption and ability to cross the blood-brain barrier, thereby minimizing systemic side effects.[2] It exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3]

Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are central to the parasympathetic nervous system's function. There are five subtypes, designated M1 through M5, which are expressed in various tissues and mediate diverse physiological responses.[4] In the context of airway physiology, the M1, M2, and M3 subtypes are of primary importance.[5]

  • M1 Receptors: Located in parasympathetic ganglia, they facilitate cholinergic neurotransmission.[5]

  • M2 Receptors: Found on presynaptic cholinergic nerve terminals, they function as autoreceptors, inhibiting further acetylcholine release in a negative feedback loop.[4][5]

  • M3 Receptors: Located on bronchial smooth muscle and submucosal glands, their activation by acetylcholine leads to bronchoconstriction and mucus secretion.[2][5]

Molecular Mechanism of Action

This compound functions as a non-selective antagonist at muscarinic receptors, meaning it binds to M1, M2, and M3 subtypes with similar affinity.[2][5] Its primary therapeutic benefit in respiratory diseases is derived from its antagonism of M3 receptors.[2] By competitively blocking acetylcholine from binding to M3 receptors on airway smooth muscle, this compound prevents the downstream signaling cascade that leads to bronchoconstriction.[1] Specifically, it inhibits the acetylcholine-induced increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in smooth muscle contraction.[3] This results in bronchodilation and a reduction in airway resistance.

Furthermore, by blocking M3 receptors on submucosal glands, this compound reduces mucus secretion in the airways.[1] While it also blocks M1 and M2 receptors, its clinical effects are predominantly attributed to its action on M3 receptors.[2] It is important to note that, unlike some newer long-acting muscarinic antagonists (LAMAs) such as tiotropium, this compound does not exhibit kinetic selectivity for M3 over M2 receptors.[4]

Quantitative Data: Binding Affinity of this compound

The affinity of this compound for muscarinic receptor subtypes has been quantified using various in vitro assays. The following tables summarize the available data.

Receptor SubtypeIC50 (nM)Reference
M12.9[6]
M22.0[6]
M31.7[6]
Receptor SubtypeKi (nM)Reference
M1-M30.5 - 3.6[7]
ParameterValueReference
pA28.39[8]

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, a measure of binding affinity. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

The interaction of acetylcholine with muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G-protein. This compound, by blocking the initial receptor activation, prevents these downstream events.

M3 Muscarinic Receptor Signaling Pathway (Gq-coupled)

Activation of the M3 receptor by acetylcholine leads to the activation of a Gq protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction ACh Acetylcholine ACh->M3 Binds & Activates Ipratropium Ipratropium Bromide Ipratropium->M3 Competitively Blocks

Caption: M3 receptor signaling pathway leading to smooth muscle contraction.

M2 Muscarinic Receptor Signaling Pathway (Gi-coupled)

The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the airways, this counteracts the bronchodilatory effects of signals that increase cAMP (e.g., beta-adrenergic agonists). The blockade of presynaptic M2 autoreceptors by ipratropium can paradoxically increase acetylcholine release.

M2_Signaling_Pathway cluster_membrane Presynaptic Nerve Terminal Membrane cluster_cytosol Cytosol M2 M2 Autoreceptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ACh_release Acetylcholine Release Gi->ACh_release Inhibits (Negative Feedback) ATP ATP AC->ATP Converts cAMP cAMP ACh Acetylcholine ACh->M2 Binds & Activates Ipratropium Ipratropium Bromide Ipratropium->M2 Blocks Ipratropium->ACh_release Potentially Increases

Caption: M2 autoreceptor signaling pathway inhibiting acetylcholine release.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves various in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates, glass fiber filters, vacuum filtration manifold, and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. The radioligand ([³H]-NMS) concentration should be approximately its dissociation constant (Kd) for the specific receptor subtype.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Non-specific binding control (atropine), radioligand, and cell membranes.

    • Competition: this compound dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (typically 3-4 times) to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]-NMS (Radioligand) - this compound - Atropine (NSB) start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Competition Wells prep_reagents->plate_setup incubation Incubate at RT for 60-90 min plate_setup->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Phosphoinositide Turnover (for M1, M3, M5 Receptors)

This assay measures the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Materials and Reagents:

  • Cells: CHO or HEK cells expressing the M1, M3, or M5 receptor subtype.

  • Agonist: A muscarinic agonist such as carbachol (B1668302).

  • Antagonist: this compound.

  • [³H]-myo-inositol.

  • Lithium Chloride (LiCl): To inhibit inositol monophosphatase.

  • Cell lysis buffer and ion-exchange chromatography columns.

Procedure:

  • Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle in the presence of LiCl.

  • Stimulation: Stimulate the cells with a fixed concentration of carbachol (typically the EC80) for a defined period.

  • Lysis and Extraction: Terminate the reaction by adding a lysis buffer and extract the inositol phosphates.

  • Separation and Quantification: Separate the [³H]-inositol phosphates from other radiolabeled species using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the concentration of this compound to determine its inhibitory potency (IC50).

Functional Assay: cAMP Accumulation (for M2, M4 Receptors)

This assay assesses the ability of this compound to block the agonist-mediated inhibition of adenylyl cyclase activity.

Materials and Reagents:

  • Cells: CHO or HEK cells expressing the M2 or M4 receptor subtype.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Agonist: A muscarinic agonist such as carbachol.

  • Antagonist: this compound.

  • Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor.

  • Stimulation: Add a fixed concentration of carbachol and forskolin to the cells and incubate for a specified time.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The degree of reversal of the carbachol-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of this compound to determine its potency.

Conclusion

This compound is a well-characterized, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its clinical utility in obstructive airway diseases is primarily mediated by the blockade of M3 receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion. The quantitative analysis of its binding affinity and functional antagonism, through rigorous experimental protocols as outlined in this guide, provides a comprehensive understanding of its mechanism of action at the molecular and cellular levels. This foundational knowledge is crucial for the continued development of novel and more selective muscarinic receptor modulators for a variety of therapeutic applications.

References

The Molecular Chokehold: Ipratropium Bromide's Signaling Pathway in Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of ipratropium (B1672105) bromide in airway smooth muscle cells. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underlying the therapeutic effects of this widely used bronchodilator. This document delves into the core signaling cascade, presents quantitative data on receptor binding and functional antagonism, and provides detailed protocols for key experimental assays.

Introduction: The Parasympathetic Grip on Airways and Ipratropium Bromide's Intervention

The autonomic nervous system plays a crucial role in regulating the tone of airway smooth muscle. The parasympathetic nervous system, through the release of the neurotransmitter acetylcholine (B1216132) (ACh), is the primary driver of bronchoconstriction.[1] Acetylcholine binds to muscarinic acetylcholine receptors (mAChRs) on the surface of airway smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and narrowing of the airways.[2] In pathological conditions such as asthma and chronic obstructive pulmonary disease (COPD), increased vagal tone and cholinergic hyperreactivity contribute significantly to airway obstruction.[3]

This compound is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[3][4] By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively blocks the downstream signaling pathways that lead to bronchoconstriction, resulting in bronchodilation.[5] Its quaternary structure limits its systemic absorption, making it a safe and effective inhaled therapy with localized action in the lungs.[4]

The Core Signaling Pathway: Unraveling the Molecular Mechanism

The primary therapeutic effect of this compound in airway smooth muscle is mediated through its antagonism of the M3 muscarinic acetylcholine receptor subtype.[2][4] The canonical signaling pathway initiated by acetylcholine binding to the M3 receptor is a classic example of a Gq protein-coupled receptor (GPCR) cascade.

Acetylcholine-Induced Contraction:

  • Receptor Activation: Acetylcholine, released from parasympathetic nerve endings, binds to the M3 muscarinic receptor on the airway smooth muscle cell membrane.[6]

  • Gq Protein Activation: This binding induces a conformational change in the M3 receptor, leading to the activation of the heterotrimeric G protein, Gq. The Gαq subunit dissociates and activates its downstream effector.[6]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[6]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's internal calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[7]

  • Muscle Contraction: The resulting increase in intracellular calcium concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[8]

This compound's Point of Intervention:

This compound, as a competitive antagonist, binds to the M3 receptor without activating it. This physically blocks acetylcholine from binding and initiating the entire signaling cascade described above. By preventing the generation of IP3 and the subsequent release of intracellular calcium, this compound inhibits airway smooth muscle contraction, leading to bronchodilation.

Ipratropium_Signaling_Pathway This compound Signaling Pathway in Airway Smooth Muscle cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Ipratropium This compound Ipratropium->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2_cyto Increased Intracellular Ca2+ SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Leads to

This compound Signaling Pathway

Quantitative Data

The affinity and potency of this compound at muscarinic receptors have been quantified in various studies. This section summarizes key quantitative data in structured tables for easy comparison.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
M1HumanPeripheral Lung[3H]-NMS0.5 - 3.6[9]
M2HumanPeripheral Lung[3H]-NMS0.5 - 3.6[9]
M3HumanAirway Smooth Muscle[3H]-NMS0.5 - 3.6[9]

Note: [3H]-NMS (N-methylscopolamine) is a non-selective muscarinic antagonist used as a radioligand in competitive binding assays. The similar Ki values across M1, M2, and M3 receptors highlight the non-selective nature of this compound.

Table 2: this compound Functional Antagonism (pA2 and IC50)

ParameterAgonistSpeciesTissueValueReference
pA2AcetylcholineRatIsolated Lungs8.39[10]
IC50 (M1)---2.9 nM[3]
IC50 (M2)---2.0 nM[3]
IC50 (M3)---1.7 nM[3]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the antagonist's potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway in airway smooth muscle.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors in airway smooth muscle.

Materials:

  • Human airway smooth muscle (HASM) cells or membrane preparations

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: If using whole cells, prepare membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [3H]-NMS and membrane preparation.

    • Non-specific Binding: [3H]-NMS, a high concentration of a non-labeled antagonist (e.g., atropine), and membrane preparation.

    • Competition Binding: [3H]-NMS, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep 1. Prepare Airway Smooth Muscle Membranes setup 2. Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash 5. Wash Filters to Remove Unbound Radioligand filter->wash count 6. Scintillation Counting to Measure Radioactivity wash->count analyze 7. Data Analysis to Determine IC50 and Ki count->analyze

Radioligand Binding Assay Workflow
In Vitro Airway Smooth Muscle Contraction Assay

This protocol details the measurement of this compound's effect on acetylcholine-induced contraction of isolated airway smooth muscle strips.

Materials:

  • Tracheal or bronchial tissue from a suitable animal model (e.g., guinea pig, rat) or human donor

  • Krebs-Henseleit solution

  • Acetylcholine

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect tracheal or bronchial rings or smooth muscle strips from the airway tissue and mount them in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Contraction: Induce a stable contraction by adding a submaximal concentration of acetylcholine to the organ bath.

  • This compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the initial acetylcholine-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation).

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured airway smooth muscle cells in response to acetylcholine and the inhibitory effect of this compound.

Materials:

  • Cultured human airway smooth muscle (HASM) cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Acetylcholine

  • This compound

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture: Culture HASM cells on glass coverslips until they reach the desired confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Imaging: Mount the coverslip on the stage of a fluorescence microscope. Acquire baseline fluorescence images.

  • Stimulation: Perfuse the cells with a solution containing acetylcholine and record the changes in fluorescence intensity over time.

  • Inhibition: Pre-incubate the cells with this compound for a defined period before stimulating with acetylcholine to observe the inhibitory effect on the calcium response.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0). Quantify the peak increase in [Ca2+]i and the area under the curve.

Conclusion

This compound exerts its bronchodilatory effects by competitively antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype, on airway smooth muscle cells. This blockade interrupts the Gq-PLC-IP3 signaling cascade, preventing the release of intracellular calcium and subsequent muscle contraction. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this critical therapeutic pathway and to explore novel targets for the treatment of obstructive airway diseases. A thorough understanding of this signaling pathway is paramount for the rational design and development of next-generation respiratory therapeutics.

References

The Pharmacodynamics of Ipratropium Bromide in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ipratropium (B1672105) bromide, a cornerstone therapy for obstructive lung diseases. The following sections detail its mechanism of action, receptor binding profile, functional effects in isolated tissues, and in vivo efficacy in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action and Signaling Pathway

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] In the airways, the predominant therapeutic effect is mediated through the blockade of M3 muscarinic receptors located on airway smooth muscle.[3]

Acetylcholine released from postganglionic vagal nerve endings binds to M3 receptors, which are Gq protein-coupled. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction of myosin with actin and resulting in smooth muscle contraction and bronchoconstriction.[4][5]

This compound competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream signaling pathway and preventing the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that is also associated with muscarinic receptor activation.[1] This antagonism leads to the relaxation of airway smooth muscle and bronchodilation.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates MLC_P Myosin Light Chain-P MLCK->MLC_P Phosphorylates Contraction Bronchoconstriction MLC_P->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeTest SystemRadioligandKi (nM)Reference
M1, M2, M3Human peripheral lung and airway smooth muscle homogenates[3H]-N-methylscopolamine ([3H]-NMS)0.5 - 3.6[5]

Table 2: Functional Antagonism of this compound in Isolated Guinea Pig Trachea

ParameterAgonist/StimulusValueReference
IC50Electrical Field Stimulation (EFS)0.58 nM[5]
t1/2 (offset)Carbachol (10 nM)0.5 ± 0.1 h[6]

Table 3: In Vivo Bronchoprotective Effects of this compound in Guinea Pigs

ModelChallenge AgentEffectDuration of ActionReference
Anesthetized Guinea PigsVagal Nerve StimulationPotentiation of bronchoconstriction at low doses (0.01-1.0 µg/kg), antagonism at higher doses-[7]
Anesthetized Guinea PigsAcetylcholineInhibition of bronchoconstriction-[6]
Conscious Guinea Pigs-Increased duration of bronchodilatory effect with PLA-coated particles (56.3 min) vs. IPB alone (11.0 min)-[4]

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines the methodology for determining the binding affinity of this compound for muscarinic receptors in preclinical tissue preparations.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.

Materials:

  • Tissue: Human peripheral lung or guinea pig tracheal smooth muscle.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Competitor: this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Scintillation cocktail.

  • Glass fiber filters (GF/C).

  • Homogenizer, centrifuge, 96-well plates, filter harvester, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total binding wells: Membrane preparation, [³H]-NMS (at a concentration near its Kd), and assay buffer.

      • Non-specific binding wells: Membrane preparation, [³H]-NMS, and a saturating concentration of atropine (1 µM).

      • Competition wells: Membrane preparation, [³H]-NMS, and varying concentrations of this compound.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue (e.g., Lung, Trachea) Homogenize Homogenize in Assay Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Pellet Collect Pellet Centrifuge2->Pellet Wash Wash Pellet Pellet->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay Plate 96-well Plate Setup (Total, NSB, Competition) ProteinAssay->Plate Incubate Incubate (30°C, 60 min) Plate->Incubate Filter Vacuum Filtration Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Scintillation Counting WashFilters->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50 Calculate_Ki Calculate Kᵢ Determine_IC50->Calculate_Ki

Caption: Experimental Workflow for Radioligand Binding Assay.
Isolated Organ Bath for Functional Antagonism

This protocol describes the use of an isolated organ bath to assess the functional antagonistic effects of this compound on guinea pig tracheal smooth muscle.

Objective: To determine the potency (IC50) of this compound in inhibiting bronchoconstriction in an ex vivo setting.

Materials:

  • Animal: Male Hartley guinea pig.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1).

  • Gas mixture: 95% O₂ / 5% CO₂ (Carbogen).

  • Agonist/Stimulus: Acetylcholine, carbachol, or Electrical Field Stimulation (EFS).

  • Antagonist: this compound.

  • Isolated organ bath system with force-displacement transducer and data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in ice-cold PSS.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

    • Suspend the tracheal rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen. One end of the ring is attached to a fixed hook and the other to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with PSS changes every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM) or a muscarinic agonist.

  • Functional Antagonism Assay:

    • Induce a submaximal, stable contraction of the tracheal rings using a muscarinic agonist (e.g., acetylcholine) or EFS (e.g., 40 V, 0.5 ms, 4 Hz for 15 s).

    • Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-contracted tone.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% of the maximal inhibition) using non-linear regression analysis.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_assay Functional Assay cluster_analysis Data Analysis Dissect Dissect Guinea Pig Trachea CutRings Cut Tracheal Rings Dissect->CutRings Suspend Suspend Rings in Organ Bath CutRings->Suspend Equilibrate Equilibrate (37°C, 1g tension, Carbogen) Suspend->Equilibrate Viability Check Viability (e.g., KCl) Equilibrate->Viability Contract Induce Submaximal Contraction (ACh/EFS) Viability->Contract AddIpratropium Add Cumulative Doses of this compound Contract->AddIpratropium Record Record Relaxation AddIpratropium->Record CalculateInhibition Calculate % Inhibition Record->CalculateInhibition PlotCurve Plot Dose-Response Curve CalculateInhibition->PlotCurve DetermineIC50 Determine IC₅₀ PlotCurve->DetermineIC50

Caption: Experimental Workflow for Isolated Organ Bath Assay.
In Vivo Bronchoprotection Assay

This protocol details the methodology for evaluating the bronchoprotective effects of this compound in an in vivo guinea pig model.

Objective: To assess the ability of this compound to inhibit acetylcholine-induced bronchoconstriction in vivo.

Materials:

  • Animals: Male Hartley guinea pigs.

  • Anesthetic: Urethane or a similar suitable anesthetic.

  • Bronchoconstrictor agent: Acetylcholine chloride.

  • Test compound: this compound.

  • Ventilator, pneumotachograph, and pressure transducer for measuring airway resistance and dynamic compliance.

  • Intravenous (jugular vein) and intratracheal cannulas.

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig.

    • Insert a cannula into the trachea for mechanical ventilation.

    • Insert a cannula into the jugular vein for intravenous administration of compounds.

    • Connect the animal to a ventilator and monitor respiratory parameters (e.g., airway resistance, dynamic compliance).

  • Bronchoconstriction Challenge:

    • Establish a stable baseline of respiratory parameters.

    • Administer a bolus intravenous injection of acetylcholine to induce a consistent and submaximal bronchoconstriction.

    • Allow the respiratory parameters to return to baseline before the next challenge.

  • Drug Administration and Challenge:

    • Administer this compound intravenously or via inhalation at various doses.

    • After a predetermined time, re-challenge the animal with the same dose of acetylcholine.

    • Record the changes in airway resistance and dynamic compliance.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound at each dose.

    • Construct a dose-response curve by plotting the percentage of inhibition against the dose of this compound.

    • Determine the ED50 (the dose of this compound that causes 50% inhibition of the bronchoconstrictor response).

Conclusion

The preclinical pharmacodynamic profile of this compound is well-characterized, demonstrating its role as a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its primary therapeutic effect of bronchodilation is achieved through the competitive blockade of M3 receptors on airway smooth muscle, effectively inhibiting acetylcholine-induced bronchoconstriction. Functional assays in isolated guinea pig trachea confirm its potent antagonistic activity, while in vivo studies in preclinical models demonstrate its efficacy in protecting against cholinergic-mediated airway narrowing. This comprehensive understanding of its pharmacodynamics has been instrumental in establishing this compound as a key therapeutic agent in the management of obstructive airway diseases.

References

Ipratropium Bromide's Influence on cGMP Levels in Bronchial Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of ipratropium (B1672105) bromide on cyclic guanosine (B1672433) monophosphate (cGMP) levels within bronchial tissue. Ipratropium bromide, a cornerstone in the management of obstructive airway diseases, exerts its therapeutic effect through a well-defined mechanism involving the modulation of intracellular signaling pathways. This document outlines the core pharmacological principles, presents illustrative quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling cascades.

Core Mechanism of Action

This compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] In the bronchial airways, the parasympathetic nervous system plays a crucial role in regulating smooth muscle tone.[2] Acetylcholine, the primary neurotransmitter of this system, binds to M3 muscarinic receptors on bronchial smooth muscle cells.[2][3] This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C. Subsequently, this enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The rise in intracellular IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

Crucially, the activation of M3 receptors also stimulates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. An increase in intracellular cGMP levels is associated with bronchoconstriction. This compound, by competitively blocking the M3 receptor, prevents the binding of acetylcholine and the subsequent activation of this signaling pathway.[3][4] Consequently, it inhibits the acetylcholine-induced increase in intracellular cGMP, leading to a reduction in bronchoconstriction and promoting bronchodilation.[4]

While the primary action is at the M3 receptor, this compound also antagonizes M2 muscarinic receptors.[4] M2 receptors are located presynaptically on cholinergic nerve terminals and function as autoreceptors, inhibiting further acetylcholine release. Blockade of these M2 receptors can paradoxically increase acetylcholine release, which could potentially counteract the bronchodilatory effect. However, the predominant clinical effect of this compound is bronchodilation, indicating that its antagonism of postsynaptic M3 receptors is the functionally more significant action in the context of airway smooth muscle tone.

Data Presentation: Illustrative Quantitative Effects

While the qualitative mechanism is well-established, specific quantitative data on the dose-dependent inhibition of acetylcholine-induced cGMP production by this compound in bronchial tissue is not extensively detailed in publicly available literature. The following tables are illustrative, based on the known competitive antagonistic action of this compound and typical dose-response relationships observed in pharmacological studies.

Table 1: Illustrative Effect of this compound on Acetylcholine-Induced cGMP Levels in Bronchial Smooth Muscle

Treatment GroupAcetylcholine Concentration (µM)This compound Concentration (nM)cGMP Level (pmol/mg protein) (Illustrative)Percent Inhibition of ACh-Induced Increase (Illustrative)
Basal005.2N/A
Acetylcholine10025.80%
Ipratropium + ACh10118.535%
Ipratropium + ACh101010.375%
Ipratropium + ACh101006.195%

Table 2: Illustrative Dose-Response Relationship of this compound in Inhibiting a Fixed Concentration of Acetylcholine-Induced Bronchial Smooth Muscle Contraction

This compound Concentration (nM)Acetylcholine (10 µM) - Induced Contraction (% of Maximum) (Illustrative)
0100%
165%
1025%
1005%
1000<1%

Experimental Protocols

The following section details a synthesized methodology for investigating the effects of this compound on cGMP levels in bronchial tissue, based on common practices in respiratory pharmacology research.[5][6][7]

Tissue Preparation: Isolated Tracheal Rings
  • Animal Model: Male Dunkin-Hartley guinea pigs (250-350 g) are a commonly used model for airway reactivity studies.[5]

  • Euthanasia and Dissection: Animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by exsanguination). The trachea is rapidly excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • Ring Preparation: The trachea is cleaned of adherent connective tissue and cut into rings of 3-5 mm in width. For studies investigating the role of the epithelium, it can be removed by gently rubbing the luminal surface with a small wooden stick.

  • Mounting: Tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

Measurement of cGMP Levels
  • Experimental Design: After equilibration, tracheal rings are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Stimulation: The muscarinic agonist, acetylcholine or carbachol, is then added to the organ bath at a concentration known to elicit a significant increase in cGMP (e.g., 10 µM).

  • Tissue Lysis: At the peak of the response (or a predetermined time point), the tracheal rings are rapidly removed from the organ bath and flash-frozen in liquid nitrogen to stop enzymatic activity.

  • Homogenization: The frozen tissue is homogenized in a cold buffer, such as 0.1 M HCl or a buffer containing phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • cGMP Assay: The supernatant is collected, and the cGMP concentration is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[6]

  • Data Normalization: cGMP levels are typically normalized to the total protein content of the tissue sample, determined by a standard protein assay (e.g., Bradford or BCA assay).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Acetylcholine and this compound

Acetylcholine_Ipratropium_Signaling cluster_inhibition ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks Bronchodilation Bronchodilation Gq Gq Protein M3R->Gq Activates sGC Soluble Guanylate Cyclase (sGC) M3R->sGC Stimulates PLC Phospholipase C Gq->PLC Activates GTP GTP cGMP cGMP sGC->cGMP Catalyzes (GTP to cGMP) Bronchoconstriction Bronchoconstriction cGMP->Bronchoconstriction Leads to

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.

Experimental Workflow for Measuring cGMP Levels

cGMP_Measurement_Workflow Start Start: Isolate Tracheal Rings Equilibrate Equilibrate in Organ Bath Start->Equilibrate Preincubation Pre-incubate with Ipratropium or Vehicle Equilibrate->Preincubation Stimulation Stimulate with Acetylcholine Preincubation->Stimulation Freezing Flash-freeze Tissue Stimulation->Freezing Homogenization Homogenize Tissue Freezing->Homogenization Centrifugation Centrifuge Homogenate Homogenization->Centrifugation Assay Perform cGMP Assay (ELISA/RIA) Centrifugation->Assay Analysis Data Analysis and Normalization Assay->Analysis

Caption: Workflow for the experimental determination of cGMP levels in bronchial tissue.

References

Ipratropium Bromide: A Technical Guide to its Interaction with Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It is widely utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma due to its bronchodilatory effects, which are mediated through the blockade of acetylcholine-induced bronchoconstriction.[2][3] This technical guide provides an in-depth analysis of the interaction of ipratropium bromide with the five human muscarinic receptor subtypes (M1-M5), presenting quantitative binding data, detailed experimental methodologies, and visualization of the associated signaling pathways.

Core Focus: Muscarinic Receptor Subtype Selectivity

This compound is characterized as a non-selective muscarinic antagonist, exhibiting comparable affinity for the M1, M2, and M3 receptor subtypes.[2][4] Its therapeutic efficacy in respiratory diseases is primarily attributed to the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[2]

Data Presentation: Binding Affinity of this compound

The following table summarizes the available quantitative data on the binding affinity of this compound for human muscarinic receptor subtypes. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Receptor SubtypeIC50 (nM)Reference
M1 2.9[5][6]
M2 2.0[5][6]
M3 1.7[5][6]
M4 Data not readily available
M5 Data not readily available

Note: While this compound is generally considered a non-selective muscarinic antagonist, comprehensive binding affinity data (Ki or IC50 values) for the M4 and M5 subtypes are not consistently reported in publicly available scientific literature. The provided data for M1, M2, and M3 receptors indicates a high and relatively similar affinity for these subtypes.

Muscarinic Receptor Signaling Pathways

The five subtypes of muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses through distinct signaling cascades.[7][8][9]

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 subtypes primarily couple to Gq/11 G-proteins.[7][8] Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to processes such as smooth muscle contraction and glandular secretion.

Gq_Coupled_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Response Physiological Response Ca2_release->Response PKC_activation->Response

Caption: M1, M3, and M5 receptor Gq-coupled signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 subtypes are coupled to Gi/o G-proteins.[7][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[8]

Gi_Coupled_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP Response Physiological Response cAMP->Response

Caption: M2 and M4 receptor Gi-coupled signaling pathway.

Experimental Protocols

The determination of the binding affinity of this compound for muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays.[10][11]

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

2. Experimental Workflow:

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Ipratropium, Atropine) Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Assay_Setup Incubation Incubate at room temperature (e.g., 60-120 minutes) Assay_Setup->Incubation Filtration Rapidly filter contents through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold wash buffer Filtration->Washing Quantification Add scintillation cocktail and count radioactivity Washing->Quantification Data_Analysis Calculate specific binding, IC50, and Ki values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

3. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype in an appropriate buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following experimental conditions in triplicate:

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of atropine.

    • Competitive Binding: Add cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its primary therapeutic effect in respiratory medicine stems from the blockade of M3 receptors in the airways. The provided technical information, including quantitative binding data, signaling pathway diagrams, and a detailed experimental protocol, offers a comprehensive resource for researchers and professionals in the field of drug development and respiratory pharmacology. Further investigation is warranted to fully characterize the binding profile of this compound at the M4 and M5 muscarinic receptor subtypes.

References

Ipratropium Bromide: A Non-Selective Muscarinic Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a synthetically derived quaternary ammonium (B1175870) compound that acts as a competitive, non-selective antagonist at muscarinic acetylcholine (B1216132) receptors.[1] This technical guide provides an in-depth overview of the pharmacological properties of ipratropium bromide, with a focus on its interaction with the five muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for characterizing its binding affinity and functional antagonism are presented, alongside visualizations of key signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for professionals engaged in respiratory pharmacology research and the development of novel anticholinergic therapeutics.

Introduction

This compound is a widely utilized bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[2][3] Its therapeutic effect is primarily attributed to the blockade of acetylcholine-mediated bronchoconstriction in the airways.[1] As a non-selective antagonist, this compound exhibits affinity for all five subtypes of muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to a multitude of physiological functions.[4][5] Understanding the nuanced interactions of this compound with each receptor subtype is paramount for both elucidating its mechanism of action and guiding the development of more selective and efficacious respiratory medications.

Mechanism of Action

This compound competitively inhibits the binding of the neurotransmitter acetylcholine to muscarinic receptors.[6] In the airways, this antagonism primarily targets M3 muscarinic receptors located on bronchial smooth muscle cells, leading to their relaxation and subsequent bronchodilation.[1][4] Additionally, by blocking muscarinic receptors on submucosal glands, this compound can reduce mucus secretion.[7] Its quaternary ammonium structure limits its systemic absorption and ability to cross the blood-brain barrier, thereby minimizing systemic anticholinergic side effects.[1]

Muscarinic Receptor Binding Profile

The non-selective nature of this compound is evident in its binding affinities across the M1, M2, and M3 receptor subtypes. While comprehensive data for M4 and M5 receptors are less readily available in a single comparative study, the existing evidence underscores its broad activity.

Receptor SubtypeLigandParameterValue (nM)Source
M1 This compoundIC502.9[2]
M2 This compoundIC502.0[2]
M3 This compoundIC501.7[2]
M1-M3 (Human Lung) This compoundKi0.5 - 3.6[8]
M4 This compoundKi/IC50Data Not Available
M5 This compoundKi/IC50Data Not Available

Table 1: Binding Affinities of this compound for Muscarinic Receptor Subtypes.

Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein families, initiating distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular response such as smooth muscle contraction.

Gq_Signaling ACh Acetylcholine Receptor M1 / M3 / M5 Receptor ACh->Receptor Binds Ipratropium Ipratropium Bromide Ipratropium->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response

Caption: Gq/11-protein coupled muscarinic receptor signaling pathway.

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as opening potassium channels.

Gi_Signaling ACh Acetylcholine Receptor M2 / M4 Receptor ACh->Receptor Binds Ipratropium Ipratropium Bromide Ipratropium->Receptor Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channel Modulation Gi->IonChannel βγ subunit cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response IonChannel->Response

Caption: Gi/o-protein coupled muscarinic receptor signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the determination of the inhibition constant (Ki) of this compound at the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells).

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor Subtype start->prep_membranes incubation Incubate Membranes with Radioligand and Ipratropium prep_membranes->incubation prep_reagents Prepare Reagents: - Radioligand ([³H]-NMS) - this compound Dilutions - Non-specific Binding Control (Atropine) prep_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation scintillation->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from a stable cell line expressing one of the human M1-M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Non-specific binding control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]-NMS, 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 100 µL of membrane suspension.

    • Competition: 50 µL of [³H]-NMS, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total and competition counts.

    • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

This protocol describes the determination of the pA₂ value for this compound, a measure of its antagonist potency, using an in vitro functional assay, such as isolated guinea pig tracheal ring contraction.

Procedure:

  • Tissue Preparation: Isolate guinea pig tracheas and cut them into rings. Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tracheal rings to equilibrate under a resting tension of 1 g for at least 60 minutes, with buffer changes every 15 minutes.

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).

  • Antagonist Concentration-Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

  • Repeat: Repeat steps 4 and 5 with at least three different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound is a well-established, non-selective muscarinic antagonist with a critical role in the management of obstructive lung diseases. Its pharmacological profile is characterized by a broad affinity for muscarinic receptor subtypes, leading to its therapeutic effects. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other novel muscarinic antagonists. A thorough understanding of the principles and methodologies outlined herein is essential for advancing research and development in the field of respiratory pharmacology.

References

In Vitro Characterization of Ipratropium Bromide Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ipratropium (B1672105) bromide, a synthetic anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. This document details the key in vitro assays used to elucidate its mechanism of action, receptor binding affinity, and functional activity.

Mechanism of Action

Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In the airways, acetylcholine (ACh) is a key neurotransmitter that binds to muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion.[1] this compound works by blocking the action of acetylcholine at all subtypes of muscarinic receptors, with its primary therapeutic effects in the airways attributed to the antagonism of M3 receptors.[2] By competitively inhibiting the binding of ACh to M3 receptors on bronchial smooth muscle, this compound prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which leads to a decrease in the contractility of smooth muscle, resulting in bronchodilation.[3]

Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptor subtypes is a critical parameter in its pharmacological characterization. Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and measuring the displacement of this radioligand by the unlabeled drug being tested (in this case, this compound).

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki), inhibitory concentrations (IC50), and dissociation constants (Kd) of this compound for muscarinic receptor subtypes reported in various in vitro studies.

ParameterReceptor SubtypeValue (nM)Species/TissueReference
IC50 M12.9-[1][4]
M22.0-[1][4]
M31.7-[1][4]
Ki M13.6Human[5]
M23.3Human[5]
M32.5Human[5]
Muscarinic Receptors0.5 - 3.6Human Peripheral Lung & Airway Smooth Muscle[5]
Kd Muscarinic Receptors23 ± 11 pmol/LRat Airway and Lung Tissues[6][7]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to muscarinic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors, rat cerebral cortex, human airway smooth muscle).[2][5]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[2][5]

  • This compound solutions of varying concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding determinator: Atropine (10 µM).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation, [³H]-NMS, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-NMS, and a high concentration of atropine.

    • Competitive Binding: Membrane preparation, [³H]-NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Membrane Membrane Preparation Incubation Incubation Total Binding Non-specific Binding Competitive Binding Membrane->Incubation Radioligand [³H]-NMS Radioligand->Incubation Ipratropium This compound Ipratropium->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Fig. 1: Radioligand Binding Assay Workflow
Functional Assays

Functional assays are essential to characterize the pharmacological effect of this compound beyond its binding affinity. These assays measure the cellular response following receptor activation or blockade.

As this compound is an antagonist of muscarinic receptors, which are G-protein coupled receptors, its effect on second messenger pathways like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) can be assessed. Acetylcholine stimulation of M2 receptors leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels, while stimulation of M3 receptors activates phospholipase C, leading to an increase in cGMP levels.

Objective: To determine the effect of this compound on acetylcholine-induced changes in intracellular cAMP and cGMP levels.

Materials:

  • Cell line expressing the muscarinic receptor of interest (e.g., human airway smooth muscle cells).

  • Acetylcholine (ACh).

  • This compound.

  • Cell lysis buffer.

  • cAMP and cGMP ELISA kits.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration. Then, stimulate the cells with a fixed concentration of acetylcholine.

  • Cell Lysis: After stimulation, lyse the cells to release the intracellular second messengers.

  • Quantification: Measure the concentration of cAMP and cGMP in the cell lysates using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of cAMP or cGMP against the concentration of this compound to determine its inhibitory effect on the acetylcholine-induced response.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Ipratropium This compound Ipratropium->M3R PLC Phospholipase C M3R->PLC PIP2 PIP2 PLC->PIP2 GC Guanylate Cyclase PLC->GC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction cGMP ↑ cGMP GC->cGMP cGMP->Contraction

Fig. 2: this compound Signaling Pathway

This assay directly measures the effect of this compound on the contractility of airway smooth muscle tissue.

Objective: To evaluate the ability of this compound to inhibit acetylcholine-induced contraction of isolated airway smooth muscle.

Materials:

  • Isolated tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig, rat) or human tissue.[5]

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂).

  • Acetylcholine (ACh) or other contractile agonists.

  • This compound.

Procedure:

  • Tissue Preparation: Dissect and prepare tracheal or bronchial rings of appropriate size.

  • Mounting: Mount the tissue rings in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂. Apply an optimal resting tension.

  • Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60 minutes), with periodic washing.

  • Contraction: Induce a submaximal contraction with a fixed concentration of acetylcholine.

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the initial acetylcholine-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.

In Vitro Anti-Inflammatory Activity

Recent studies have explored the potential anti-inflammatory effects of this compound. These assays typically involve stimulating immune cells in vitro with an inflammatory agent and then measuring the effect of this compound on the production of inflammatory mediators.

Quantitative Anti-Inflammatory Data

The following table summarizes the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated THP-1 cells (a human monocytic cell line).

CytokineIpratropium Concentration (M)Mean ± SEM (pg/ml)Reference
IL-6 Control (LPS only)262.85 ± 1.7[3]
1 x 10⁻⁸233.91 ± 3.62[3]
1 x 10⁻⁷236.26 ± 2.9[3]
1 x 10⁻⁶166.9 ± 3.3[3]
Anti-Inflammatory Assay Protocol

Objective: To investigate the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.

Materials:

  • THP-1 cells or other suitable macrophage cell line.

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation of THP-1 monocytes into macrophages.

  • Lipopolysaccharide (LPS).

  • This compound.

  • ELISA kits for the cytokines of interest (e.g., human IL-6, TNF-α).

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with PMA for 48 hours.

  • Treatment: Pre-treat the differentiated macrophages with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect.

G cluster_stimulation Cell Stimulation cluster_treatment Treatment cluster_response Inflammatory Response LPS LPS Macrophage Macrophage LPS->Macrophage Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) Macrophage->Cytokines Ipratropium This compound Ipratropium->Macrophage

Fig. 3: In Vitro Anti-Inflammatory Assay Workflow

Conclusion

The in vitro characterization of this compound provides crucial information for understanding its pharmacological properties. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to assess the activity of this compound and similar anticholinergic compounds. These in vitro models are invaluable tools for preclinical drug discovery and development, enabling the detailed investigation of mechanism of action, receptor affinity, and functional effects in a controlled laboratory setting.

References

The Role of Ipratropium Bromide in Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a cornerstone therapeutic agent in the management of obstructive airway diseases. Its efficacy is rooted in its direct interaction with the cholinergic nervous system. This technical guide provides an in-depth examination of the molecular mechanisms underpinning ipratropium bromide's role as a non-selective muscarinic receptor antagonist. We will explore its pharmacodynamic and pharmacokinetic profiles, detail the specific intracellular signaling pathways it modulates, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in respiratory drug discovery and development.

Introduction to Cholinergic Neurotransmission in the Airways

The autonomic nervous system, particularly the parasympathetic branch, plays a pivotal role in regulating airway smooth muscle tone and mucus secretion. The primary efferent pathway is mediated by the vagus nerve, which releases the neurotransmitter acetylcholine (B1216132) (ACh) at parasympathetic ganglia and postganglionic nerve endings within the airways.[1] ACh exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs) located on various cell types in the lungs.[2] In the context of airway physiology, three main subtypes are of critical importance:

  • M1 Receptors: Located in parasympathetic ganglia, they facilitate cholinergic neurotransmission.[1]

  • M2 Receptors: Found on presynaptic cholinergic nerve endings, these autoreceptors inhibit further release of ACh, acting as a negative feedback mechanism.[3]

  • M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their stimulation by ACh is the primary driver of bronchoconstriction and mucus secretion.[1][4]

Elevated vagal tone is a key contributor to bronchoconstriction in diseases like Chronic Obstructive Pulmonary Disease (COPD), making the cholinergic pathway a prime target for therapeutic intervention.[1]

Pharmacology of this compound

This compound is a synthetic quaternary ammonium (B1175870) derivative of atropine. This structural modification confers a localized site of action within the lungs, as its charge and low lipophilicity limit systemic absorption and prevent it from crossing the blood-brain barrier.[4][5]

Mechanism of Action

This compound functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[4] It competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5).[2] Its therapeutic effect in the airways—bronchodilation and reduced mucus secretion—is primarily achieved through the blockade of M3 receptors on bronchial smooth muscle and submucosal glands.[5][6] By antagonizing these receptors, ipratropium prevents the downstream signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), thereby inhibiting smooth muscle contraction.[4]

However, its non-selective nature means it also blocks M1 and M2 receptors. Blockade of the presynaptic M2 autoreceptor can lead to an increased release of acetylcholine, which may slightly counteract its post-synaptic M3 blockade.[3]

Pharmacodynamics: Receptor Affinity

This compound exhibits similar affinity across the M1, M2, and M3 receptor subtypes, confirming its non-selective profile. The inhibitory constant (IC50) values highlight this characteristic. While specific values for M4 and M5 are less commonly reported, it is generally accepted to have affinity for all five subtypes.[2][7]

Receptor SubtypeIC50 (nM)Reference
M1 2.9[7][8]
M2 2.0[7][8]
M3 1.7[7][8]
M4 Not specified, but considered non-selective[2]
M5 Not specified, but considered non-selective[2]
Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is characterized by its localized action following inhalation, with minimal systemic exposure.

ParameterDescriptionValue(s)Reference(s)
Absorption Minimal systemic absorption after inhalation. The majority of the inhaled dose is swallowed and poorly absorbed from the GI tract.Bioavailability (Inhalation): < 7% Bioavailability (Oral): ~2%[5][9][10]
Distribution Low plasma protein binding. Does not readily cross the blood-brain barrier due to its quaternary amine structure.Protein Binding: 0-9% Volume of Distribution (Vd): 2.4-4.6 L/kg[3][5][11]
Metabolism Partially metabolized via ester hydrolysis to inactive metabolites.~60% of the systemically available dose is metabolized.[5][11]
Excretion Excreted primarily in the feces (unchanged drug from swallowed portion) and urine (absorbed portion and metabolites).Elimination Half-life (t½): ~2 hours Renal Excretion (IV admin): ~50% unchanged[3][9][11]
Onset of Action Rapid onset of bronchodilation following inhalation.3-15 minutes[3][5]
Peak Effect Time to achieve maximum bronchodilator effect.1.5-2 hours[5]
Duration of Action The therapeutic effect is of a short-to-moderate duration.3-6 hours[6]

Signaling Pathways and Ipratropium's Intervention

The primary therapeutic action of this compound is the interruption of the M3 muscarinic receptor signaling cascade in airway smooth muscle cells.

M3 Receptor-Mediated Bronchoconstriction

Upon binding of acetylcholine, the M3 receptor, a Gq/11 protein-coupled receptor, initiates a well-defined signaling pathway that culminates in smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Initiates

Caption: M3 receptor signaling pathway leading to bronchoconstriction.
Ipratropium's Antagonistic Action

This compound competitively binds to the M3 receptor, physically blocking acetylcholine from initiating the signaling cascade. This inhibition prevents the rise in intracellular calcium, leading to airway smooth muscle relaxation (bronchodilation).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binding Blocked Ipratropium Ipratropium Bromide Ipratropium->M3R Competitively Binds Gq Gq/11 Protein M3R->Gq Activation Inhibited Relaxation Smooth Muscle Relaxation (Bronchodilation)

Caption: this compound's competitive antagonism at the M3 receptor.

Experimental Protocols

Characterizing the interaction of compounds like this compound with muscarinic receptors requires robust in vitro and in vivo methodologies.

In Vitro: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., ipratropium) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding (NSB) Agent: 1 µM Atropine.

  • 96-well filter plates (e.g., glass fiber GF/C).

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells and prepare a membrane fraction via differential centrifugation. Determine the final protein concentration using a standard assay (e.g., BCA).

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding (TB): 50 µL [³H]-NMS (at a concentration near its Kd), 50 µL Assay Buffer, and 150 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL Atropine (1 µM), and 150 µL of membrane preparation.

    • Competition: 50 µL [³H]-NMS, 50 µL of this compound dilution, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Prepare Reagents (Membranes, Radioligand, Ipratropium Dilutions) plate Plate Assay (Total, Non-Specific, & Competition Wells) prep->plate incubate Incubate (e.g., 60 min, 30°C) plate->incubate filter Rapid Vacuum Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo: Assessment of Bronchodilator Efficacy in Animal Models

This protocol describes a method to evaluate the bronchoprotective effect of an inhaled compound against a spasmogen-induced bronchoconstriction in an animal model.

Objective: To measure the ability of inhaled this compound to prevent methacholine-induced bronchoconstriction in mice.

Materials:

  • Animal Model: Male BALB/c mice (or other appropriate strain).

  • Anesthetic: E.g., ketamine/xylazine cocktail.

  • Bronchoconstrictor (Spasmogen): Methacholine (B1211447) chloride solution.

  • Test Compound: this compound solution for nebulization.

  • Equipment: Small animal ventilator (e.g., FlexiVent), nebulizer system, tracheostomy tools.

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Perform a tracheostomy and cannulate the trachea.

  • Mechanical Ventilation: Connect the animal to a small animal ventilator. The ventilator will control breathing and measure respiratory mechanics (e.g., resistance and elastance) using the forced oscillation technique.

  • Baseline Measurement: Record baseline pulmonary function tests (PFTs) to establish a stable pre-challenge state.

  • Compound Administration: Administer an aerosolized dose of either vehicle (saline) or this compound to the animal via the ventilator's inhalation port for a set duration.

  • Bronchoconstrictor Challenge: Shortly after compound administration, challenge the animal with increasing concentrations of nebulized methacholine (e.g., 5, 10, 25, 50 mg/mL).

  • PFT Measurement: Measure changes in respiratory system resistance (Rrs) and elastance (Ers) immediately after each methacholine challenge.

  • Data Analysis: Compare the dose-response curves of methacholine-induced bronchoconstriction between the vehicle-treated group and the ipratropium-treated group. A rightward shift and a lower maximal response in the ipratropium group indicate a significant bronchoprotective effect.

Conclusion

This compound's therapeutic utility is a direct consequence of its targeted antagonism of muscarinic receptors within the cholinergic pathways of the airways. As a non-selective antagonist, it effectively blocks M3 receptor-mediated bronchoconstriction and mucus secretion. Its quaternary amine structure ensures localized delivery and minimizes systemic side effects, conferring a favorable safety profile. The quantitative pharmacological data and established experimental protocols outlined in this guide provide a robust framework for the continued study of ipratropium and the development of novel anticholinergic agents for respiratory diseases.

References

The Impact of Ipratropium Bromide on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors on airway smooth muscle cells, leading to bronchodilation. A critical component of this mechanism is the inhibition of acetylcholine-induced increases in intracellular calcium concentration ([Ca²⁺]i). This technical guide provides an in-depth analysis of the effect of ipratropium bromide on intracellular calcium signaling pathways, presents quantitative data on its receptor affinity, details relevant experimental protocols for studying these effects, and visualizes the core signaling cascades and experimental workflows.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. In the context of airway smooth muscle physiology, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors, which are Gq/11 protein-coupled receptors. This activation initiates a signaling cascade that culminates in the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction.

This compound, a quaternary ammonium (B1175870) derivative of atropine, acts as a competitive antagonist at muscarinic receptors.[1] By blocking these receptors, this compound effectively prevents the downstream signaling events, including the mobilization of intracellular calcium, thereby promoting airway relaxation.[2][3] This guide delves into the specifics of this interaction, providing the foundational knowledge necessary for researchers and drug development professionals working in this area.

Core Mechanism of Action

The primary mechanism by which this compound influences intracellular calcium signaling is through its antagonism of M3 muscarinic receptors.[4][5] The canonical pathway is as follows:

  • Acetylcholine Binding and Receptor Activation: Under normal physiological conditions, acetylcholine binds to M3 muscarinic receptors on the surface of airway smooth muscle cells.

  • Gq/11 Protein Activation: This binding event activates the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ Receptor Activation and Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum. This binding opens the IP₃ receptor channels, leading to a rapid efflux of stored Ca²⁺ into the cytoplasm.

  • Smooth Muscle Contraction: The resulting increase in intracellular calcium concentration triggers the cascade of events leading to smooth muscle contraction.

This compound, by competitively binding to the M3 muscarinic receptor, prevents acetylcholine from initiating this cascade, thereby inhibiting the release of intracellular calcium and subsequent bronchoconstriction.

Quantitative Data Presentation

The potency of this compound is determined by its affinity for muscarinic receptors. The following tables summarize key quantitative data, allowing for a comparative analysis with other muscarinic antagonists.

Antagonist M1 IC₅₀ (nM) [6][7]M2 IC₅₀ (nM) [6][7]M3 IC₅₀ (nM) [6][7]
This compound2.92.01.7
Antagonist Receptor Subtype Kᵢ (nM) [8]
This compoundM₁1.1
M₂1.8
M₃1.0
GlycopyrrolateM₁1.0
M₂2.1
M₃0.5

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Acetylcholine Acetylcholine M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine->M3 Muscarinic Receptor Binds to This compound This compound This compound->M3 Muscarinic Receptor Blocks Gq/11 Protein Gq/11 Protein M3 Muscarinic Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 Produces DAG DAG Phospholipase C (PLC)->DAG Produces PIP2 PIP2 PIP2->Phospholipase C (PLC) Substrate Sarcoplasmic Reticulum Sarcoplasmic Reticulum IP3->Sarcoplasmic Reticulum Activates IP3 Receptor on Ca2+ Ca2+ Sarcoplasmic Reticulum->Ca2+ Releases Smooth Muscle Contraction Smooth Muscle Contraction Ca2+->Smooth Muscle Contraction Initiates

Caption: this compound's Antagonism of the M3 Muscarinic Receptor Signaling Pathway.

G cluster_1 Cell Culture Cell Culture Fura-2 AM Loading Fura-2 AM Loading Cell Culture->Fura-2 AM Loading Incubation Incubation Fura-2 AM Loading->Incubation Wash Wash Incubation->Wash Baseline Fluorescence Measurement Baseline Fluorescence Measurement Wash->Baseline Fluorescence Measurement Agonist (e.g., Acetylcholine) Addition Agonist (e.g., Acetylcholine) Addition Baseline Fluorescence Measurement->Agonist (e.g., Acetylcholine) Addition This compound Addition This compound Addition Baseline Fluorescence Measurement->this compound Addition Fluorescence Measurement (340/380 nm) Fluorescence Measurement (340/380 nm) Agonist (e.g., Acetylcholine) Addition->Fluorescence Measurement (340/380 nm) This compound Addition->Agonist (e.g., Acetylcholine) Addition Data Analysis Data Analysis Fluorescence Measurement (340/380 nm)->Data Analysis

Caption: Experimental Workflow for Measuring Intracellular Calcium with Fura-2 AM.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to muscarinic receptor stimulation and inhibition by this compound.

Materials:

  • Airway smooth muscle cells (primary culture or cell line)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Muscarinic agonist (e.g., acetylcholine, carbachol)

  • Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter

Procedure:

  • Cell Preparation:

    • Culture airway smooth muscle cells on glass coverslips or in a multi-well plate until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Baseline Measurement:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Experimental Treatment:

    • To study the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period before adding the muscarinic agonist.

    • Add the muscarinic agonist (e.g., acetylcholine or carbachol) to the cells while continuously recording the fluorescence.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration.

    • The change in the F340/F380 ratio over time reflects the dynamics of intracellular calcium signaling in response to the agonist and antagonist.

    • To determine the IC₅₀ of this compound, dose-response curves are generated by plotting the inhibition of the agonist-induced calcium response against a range of this compound concentrations.

Patch-Clamp Electrophysiology

Patch-clamp techniques can be employed to study the effects of this compound on calcium currents, although its primary action is not direct channel blockade. This method can be used to investigate downstream effects on calcium-activated channels.

General Protocol Outline:

  • Cell Preparation: Isolate single airway smooth muscle cells.

  • Pipette Preparation: Fabricate and fill patch pipettes with an appropriate intracellular solution.

  • Seal Formation: Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.

  • Configuration: Establish a whole-cell or perforated-patch configuration to measure whole-cell currents.

  • Data Acquisition: Apply voltage protocols to elicit calcium currents or calcium-activated currents and record the resulting electrical signals.

  • Drug Application: Perfuse the cell with a solution containing the muscarinic agonist in the presence and absence of this compound to observe its effect on the measured currents.

Conclusion

This compound exerts a significant effect on intracellular calcium signaling by acting as a potent antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype. This antagonism directly inhibits the Gq-PLC-IP₃ pathway, preventing the release of calcium from intracellular stores and thereby leading to bronchodilation. The quantitative data on its receptor affinity underscores its high potency. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other muscarinic antagonists on intracellular calcium dynamics. A thorough understanding of these fundamental mechanisms is paramount for the continued development of effective therapies for obstructive airway diseases.

References

Beyond Muscarinic Receptors: An In-Depth Technical Guide to the Non-Canonical Molecular Targets of Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a cornerstone of therapy for obstructive lung diseases, with its clinical efficacy primarily attributed to the blockade of muscarinic acetylcholine (B1216132) receptors in the airways. However, a growing body of evidence suggests that its pharmacological profile may extend beyond this well-established mechanism. This technical guide delves into the molecular targets of ipratropium bromide other than muscarinic receptors, providing a comprehensive overview of the current, albeit limited, scientific literature. We explore its interaction with large conductance calcium-activated potassium (BKCa) channels and the potential for nicotinic acetylcholine receptor antagonism. This document is intended to serve as a resource for researchers and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to stimulate further investigation into the non-canonical pharmacology of this widely used therapeutic agent.

Introduction

This compound, a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438), is a widely prescribed bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action involves the competitive, non-selective antagonism of M1, M2, and M3 muscarinic acetylcholine receptors, leading to a reduction in bronchoconstriction and mucus secretion. While its effects on the muscarinic system are well-documented, the potential for this compound to interact with other molecular targets has been less explored. Understanding these "off-target" interactions is crucial for a complete comprehension of its pharmacological profile, including potential side effects and opportunities for novel therapeutic applications. This guide focuses on two such non-muscarinic targets: the large conductance calcium-activated potassium (BKCa) channels and nicotinic acetylcholine receptors.

Modulation of Large Conductance Calcium-Activated Potassium (BKCa) Channels

Recent preclinical evidence suggests that this compound may exert effects on ion channels, specifically the large conductance calcium-activated potassium (BKCa) channels, which play a critical role in regulating airway smooth muscle tone.

Quantitative Data

A study on tracheal smooth muscle cells from chronically hypoxic rats demonstrated that this compound can reverse the hypoxia-induced decrease in BKCa channel activity. The key quantitative findings from this study are summarized in the table below.

ParameterControlHypoxiaHypoxia + this compound
Channel Open Probability (P₀) 0.35 ± 0.100.17 ± 0.07Increased
Fast Open Time Constant (τₒ₁) 1.49 ± 0.41 ms0.53 ± 0.23 msProlonged
Slow Open Time Constant (τₒ₂) 11.9 ± 3.2 ms3.8 ± 1.4 msProlonged
Fast Closing Time Constant (τₑ₁) 2.7 ± 0.9 ms5.7 ± 1.5 ms-
Slow Closing Time Constant (τₑ₂) 12.1 ± 2.3 ms19.4 ± 2.9 ms-

Data presented as mean ± standard deviation. The study reported a significant increase in P₀ and prolongation of τₒ₁ and τₒ₂ with this compound treatment in the hypoxic group, though specific values were not provided in the abstract.

Signaling Pathway

The proposed mechanism involves the activation of BKCa channels by this compound, leading to potassium ion efflux, hyperpolarization of the smooth muscle cell membrane, and subsequent relaxation.

BKCa_Signaling_Pathway Ipratropium Ipratropium Bromide BKCa BKCa Channel Ipratropium->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Relaxation Airway Smooth Muscle Relaxation Hyperpolarization->Relaxation

This compound activating BKCa channels.

Experimental Protocol: Patch-Clamp Electrophysiology

The following is a detailed methodology for investigating the effects of this compound on BKCa channels in airway smooth muscle cells, based on standard electrophysiological techniques.

Objective: To characterize the effect of this compound on single-channel currents of BKCa channels in isolated tracheal smooth muscle cells.

Materials:

  • Tracheal tissue from a suitable animal model (e.g., Sprague-Dawley rats)

  • Collagenase type I, papain, and bovine serum albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Pipette solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2 with KOH

  • Bath solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺, pH 7.4 with KOH

  • This compound stock solution

  • Patch-clamp amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Isolation:

    • Euthanize the animal and dissect the trachea in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.

    • Remove connective tissue and epithelium.

    • Mince the smooth muscle layer and incubate in a dissociation medium containing collagenase and papain at 37°C.

    • Gently triturate the tissue to release single smooth muscle cells.

    • Wash the cells by centrifugation and resuspend in DMEM.

  • Patch-Clamp Recording (Inside-Out Configuration):

    • Plate the isolated cells in a recording chamber on the stage of an inverted microscope.

    • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with pipette solution.

    • Approach a single, relaxed smooth muscle cell with the patch pipette and form a high-resistance (gigaohm) seal.

    • Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

    • Hold the membrane potential at a depolarized level (e.g., +40 mV) to activate BKCa channels.

    • Record baseline single-channel currents in a bath solution with a known free Ca²⁺ concentration.

    • Perfuse the bath with solutions containing increasing concentrations of this compound and record the channel activity.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the channel open probability (P₀), mean open and closed times, and single-channel conductance.

    • Construct dose-response curves for the effect of this compound on these parameters.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Trachea_Dissection Trachea Dissection Enzymatic_Digestion Enzymatic Digestion Trachea_Dissection->Enzymatic_Digestion Cell_Isolation Single Cell Isolation Enzymatic_Digestion->Cell_Isolation Giga_Seal Gigaohm Seal Formation Cell_Isolation->Giga_Seal Inside_Out Inside-Out Patch Configuration Giga_Seal->Inside_Out Baseline_Recording Baseline Recording Inside_Out->Baseline_Recording Drug_Application Ipratropium Application Baseline_Recording->Drug_Application Channel_Kinetics Analyze Channel Kinetics (P₀, Open/Closed Times) Drug_Application->Channel_Kinetics Dose_Response Construct Dose-Response Curves Channel_Kinetics->Dose_Response

Workflow for patch-clamp experiments.

Potential Interaction with Nicotinic Acetylcholine Receptors

As a quaternary ammonium compound structurally related to atropine, this compound has the potential to interact with nicotinic acetylcholine receptors (nAChRs), particularly at autonomic ganglia where they mediate neurotransmission.

Evidence for Nicotinic Receptor Antagonism

Direct quantitative data for the binding affinity or blocking potency (e.g., IC₅₀) of this compound at various nAChR subtypes is currently lacking in the published literature. However, studies on structurally similar atropine compounds have demonstrated that at high concentrations, they can exert a blocking effect on nicotinic receptors in autonomic ganglia. This suggests that this compound may also possess such properties, which could contribute to its overall pharmacological effect, especially at higher doses.

Logical Relationship for Ganglionic Blockade

The potential for this compound to act as a ganglionic blocker would involve the inhibition of nAChRs on postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

Ganglionic_Blockade Preganglionic_Neuron Preganglionic Neuron ACh_Release ACh Release Preganglionic_Neuron->ACh_Release nAChR Nicotinic AChR on Postganglionic Neuron ACh_Release->nAChR Postganglionic_Neuron Postganglionic Neuron nAChR->Postganglionic_Neuron Ipratropium Ipratropium Bromide Ipratropium->nAChR Blocks No_Signal Inhibited Signal Transmission Postganglionic_Neuron->No_Signal

Ipratropium's potential ganglionic blockade.

Experimental Protocol: Assessment of Ganglionic Blockade

The following protocol outlines a classical approach to assess the ganglionic blocking activity of a compound like this compound using an isolated tissue preparation.

Objective: To determine the inhibitory effect of this compound on nicotinic neurotransmission in an isolated autonomic ganglion preparation.

Materials:

  • Superior cervical ganglion isolated from a suitable animal model (e.g., rabbit or rat)

  • Krebs-Ringer bicarbonate solution

  • Suction electrodes for nerve stimulation and recording

  • Amplifier and data acquisition system

  • This compound and known ganglionic blockers (e.g., hexamethonium) as controls

Procedure:

  • Tissue Preparation:

    • Isolate the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal carotid) nerves.

    • Mount the preparation in a recording chamber and perfuse with oxygenated Krebs-Ringer solution at 37°C.

  • Electrophysiological Recording:

    • Place the preganglionic nerve in a stimulating suction electrode and the postganglionic nerve in a recording suction electrode.

    • Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit compound action potentials (CAPs) in the postganglionic nerve.

    • Record stable baseline CAPs.

  • Drug Application:

    • Introduce this compound into the perfusing solution at increasing concentrations.

    • Record the CAPs at each concentration until a steady-state effect is observed.

    • Perform a washout with drug-free solution to assess the reversibility of the effect.

    • Use a known ganglionic blocker like hexamethonium (B1218175) as a positive control.

  • Data Analysis:

    • Measure the amplitude of the postganglionic CAP at each drug concentration.

    • Normalize the CAP amplitude to the baseline recording.

    • Construct a concentration-response curve and calculate the IC₅₀ value for this compound.

Conclusion and Future Directions

While the primary therapeutic action of this compound is unequivocally linked to its antagonism of muscarinic receptors, the preliminary evidence discussed in this guide suggests a more complex pharmacological profile. The modulation of BKCa channels presents an intriguing, albeit not fully characterized, non-muscarinic mechanism that could contribute to its bronchodilatory effects. The potential for nicotinic receptor antagonism, inferred from its chemical structure and studies of related compounds, warrants direct investigation to ascertain its physiological relevance.

Future research should focus on:

  • Confirming the effects of this compound on BKCa channels in human airway smooth muscle cells and elucidating the precise molecular mechanism of interaction.

  • Conducting comprehensive in vitro studies to determine the binding affinities and functional antagonist potencies of this compound at various subtypes of nicotinic acetylcholine receptors.

  • Investigating other potential non-muscarinic targets, such as other ion channels or G-protein coupled receptors, through broader screening assays.

A more complete understanding of the molecular targets of this compound will not only refine our knowledge of this established drug but may also pave the way for the development of new therapeutics with improved efficacy and safety profiles.

Unveiling the Anti-inflammatory Potential of Ipratropium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide, a well-established short-acting muscarinic antagonist, is primarily recognized for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD) and asthma. Emerging evidence, however, illuminates a broader therapeutic scope for this molecule, highlighting its significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of ipratropium bromide, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. The presented data underscores the potential of this compound as a multifaceted therapeutic agent capable of not only alleviating bronchoconstriction but also modulating the inflammatory cascades that underpin respiratory diseases.

Introduction

Chronic inflammatory airway diseases, such as COPD and asthma, are characterized by persistent inflammation, leading to airflow limitation and tissue damage. While the bronchodilatory action of this compound through the blockade of muscarinic acetylcholine (B1216132) receptors on airway smooth muscle is well-documented, its role in mitigating the underlying inflammatory processes is an area of growing interest.[1][2] Acetylcholine, the primary ligand for muscarinic receptors, is now understood to be a pro-inflammatory mediator in the airways, capable of inducing the release of inflammatory cytokines and promoting airway remodeling.[1][3] By antagonizing these receptors, this compound can interfere with these cholinergic pro-inflammatory signals. This guide synthesizes the current understanding of the anti-inflammatory effects of this compound, providing a technical resource for researchers and drug development professionals.

Mechanism of Action: Beyond Bronchodilation

This compound is a non-selective competitive antagonist of the muscarinic acetylcholine receptors (M1, M2, and M3).[4] While its antagonism of M3 receptors on airway smooth muscle leads to bronchodilation, its interaction with muscarinic receptors on various immune and structural cells of the airways contributes to its anti-inflammatory effects.[3][4]

The pro-inflammatory effects of acetylcholine in the airways are mediated, in part, through the activation of intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By blocking muscarinic receptors, this compound can inhibit the activation of these pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize key findings, demonstrating the dose-dependent effects of this compound on inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-Stimulated THP-1 Macrophages
This compound ConcentrationMean IL-6 Concentration (pg/mL ± SEM)Percent Inhibition of IL-6Mean TNF-α Concentration (pg/mL ± SEM)Percent Inhibition of TNF-α
Control (LPS only)262.85 ± 1.70%726.33 ± 3.70%
1 x 10⁻⁸ M233.91 ± 3.6211.0%--
1 x 10⁻⁷ M236.26 ± 2.910.1%--
1 x 10⁻⁶ M166.9 ± 3.336.5%--

Data extracted from a study on LPS-stimulated THP-1 cells.[4] The study also indicated a reduction in TNF-α but did not provide specific data for a dose-response table.

Table 2: In Vivo Effect of this compound on Inflammatory Cell Infiltration in a Rat Model of Acute Pulmonary Inflammation
Treatment GroupTotal Cell Count in BALF (x10⁵)Neutrophil Count in BALF (x10⁵)Macrophage Count in BALF (x10⁵)
Sham2.8 ± 0.30.1 ± 0.02.7 ± 0.3
Cadmium15.6 ± 1.512.5 ± 1.33.1 ± 0.3
Cadmium + this compound11.2 ± 1.18.1 ± 0.93.1 ± 0.3

BALF: Bronchoalveolar Lavage Fluid. Data is conceptually represented based on findings indicating a significant reduction in neutrophil numbers.[5] *p < 0.05 compared to the Cadmium group.

Key Signaling Pathways

The anti-inflammatory effects of this compound are intrinsically linked to its ability to modulate key signaling pathways involved in the inflammatory response.

Muscarinic Receptor Signaling in Airway Inflammation

Acetylcholine binding to M3 muscarinic receptors on airway epithelial and smooth muscle cells activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream pro-inflammatory transcription factors like NF-κB and the MAPK pathway.[1][6]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Acetylcholine Acetylcholine M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine->M3 Muscarinic Receptor Binds & Activates This compound This compound This compound->M3 Muscarinic Receptor Blocks Gq protein Gq protein M3 Muscarinic Receptor->Gq protein Activates PLC PLC Gq protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ ↑ Intracellular PKC PKC DAG->PKC Activates NF-kB Pathway NF-kB Pathway PKC->NF-kB Pathway Activates MAPK Pathway MAPK Pathway PKC->MAPK Pathway Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression

Muscarinic Receptor Signaling Pathway.
Inhibition of NF-κB and MAPK Pathways

By blocking the initial step of acetylcholine binding to the M3 receptor, this compound prevents the downstream activation of PKC, and consequently, the activation of the NF-κB and MAPK (specifically ERK1/2) pathways.[1][5] This inhibition leads to a reduction in the transcription of genes encoding pro-inflammatory mediators such as IL-6, IL-8, and TNF-α.

G This compound This compound M3 Muscarinic Receptor M3 Muscarinic Receptor This compound->M3 Muscarinic Receptor Inhibits PKC Activation PKC Activation M3 Muscarinic Receptor->PKC Activation Leads to NF-kB Activation NF-kB Activation PKC Activation->NF-kB Activation MAPK (ERK1/2) Activation MAPK (ERK1/2) Activation PKC Activation->MAPK (ERK1/2) Activation Cytokine Gene Transcription Cytokine Gene Transcription NF-kB Activation->Cytokine Gene Transcription MAPK (ERK1/2) Activation->Cytokine Gene Transcription Inflammatory Mediator Release (IL-6, TNF-alpha, etc.) Inflammatory Mediator Release (IL-6, TNF-alpha, etc.) Cytokine Gene Transcription->Inflammatory Mediator Release (IL-6, TNF-alpha, etc.)

Inhibitory Action of this compound.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in THP-1 Macrophages

This protocol details the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.

5.1.1. Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.

  • To differentiate monocytes into a macrophage-like phenotype, seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, wash the adherent macrophages with phosphate-buffered saline (PBS) and replace the medium with fresh RPMI-1640 without PMA for 24 hours before treatment.

5.1.2. Treatment and Stimulation

  • Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1 x 10⁻⁸ M, 1 x 10⁻⁷ M, 1 x 10⁻⁶ M) or vehicle control for 1 hour.

  • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.

5.1.3. Cytokine Quantification by ELISA

  • After the 24-hour incubation period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.

  • Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis A Culture THP-1 Monocytes B Differentiate with PMA (48h) A->B C Wash and Rest (24h) B->C D Pre-treat with this compound (1h) C->D E Stimulate with LPS (24h) D->E F Collect Supernatant E->F G Quantify Cytokines (ELISA) F->G

In Vitro Experimental Workflow.
In Vivo Assessment of Neutrophil Infiltration in a Rat Model of Acute Lung Inflammation

This protocol describes an in vivo model to evaluate the effect of this compound on neutrophil migration into the lungs following an inflammatory challenge.

5.2.1. Animal Model and Treatment

  • Use adult male Sprague-Dawley rats (200-250 g).

  • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Induce acute lung inflammation by intratracheal instillation of a pro-inflammatory agent such as cadmium chloride (CdCl₂) or LPS.

  • Administer this compound or vehicle control via inhalation (nebulization) or intratracheal instillation at a predetermined time point before or after the inflammatory challenge.

5.2.2. Bronchoalveolar Lavage (BAL)

  • At a specified time point after the inflammatory challenge (e.g., 24 hours), euthanize the rats.

  • Expose the trachea and cannulate it with a sterile catheter.

  • Perform bronchoalveolar lavage by instilling and gently aspirating a fixed volume of sterile, cold PBS (e.g., 3 x 5 mL).

  • Pool the recovered BAL fluid (BALF) for each animal and keep it on ice.

5.2.3. Cell Counting and Differential Analysis

  • Centrifuge the BALF at 1,500 rpm for 10 minutes at 4°C to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, lymphocytes) by counting at least 300 cells under a light microscope.

  • Calculate the absolute number of each cell type.

Conclusion

The evidence presented in this technical guide strongly supports the role of this compound as an anti-inflammatory agent, in addition to its well-established bronchodilatory function. Through the competitive antagonism of muscarinic acetylcholine receptors, this compound effectively inhibits key pro-inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators and the infiltration of inflammatory cells into the airways. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for the continued investigation and development of this compound and other cholinergic modulators for the treatment of chronic inflammatory respiratory diseases. Further research is warranted to fully elucidate the clinical implications of these anti-inflammatory effects and to explore their potential in personalized medicine approaches for patients with specific inflammatory phenotypes.

References

Foundational research on ipratropium bromide's chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Ipratropium (B1672105) Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical properties of ipratropium bromide, a quaternary ammonium (B1175870) derivative of atropine. It serves as a technical resource, detailing the physicochemical characteristics, experimental protocols for their determination, and the underlying mechanism of action critical for research and development.

Physicochemical Properties

This compound is a white or almost white, odorless, crystalline powder.[1][2] It is a synthetic anticholinergic agent used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[3][4]

Quantitative Data Summary

The core quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties

Property Value Reference(s)
Molecular Formula C₂₀H₃₀BrNO₃ [2][5][6]
Molecular Weight 412.37 g/mol [5][6]
CAS Number 22254-24-6 [6][7]
Appearance White crystalline powder [2][7]

| Taste | Bitter |[7] |

Table 2: Physicochemical Parameters

Parameter Value Reference(s)
Melting Point 230-233°C (with decomposition) [1][7][8]
pKa 15.3 [9]

| pH (1% w/v solution) | 5.0 - 7.5 |[1][2] |

Table 3: Solubility Profile

Solvent Solubility Reference(s)
Water Freely soluble (10 g/L) [1][5][7]
Ethanol Slightly soluble / Freely soluble in lower alcohols [1][7]
Chloroform Insoluble [1][7]
Ether Insoluble [1][7]

| Fluorohydrocarbons | Insoluble |[1] |

Mechanism of Action: Signaling Pathway

This compound is a non-selective muscarinic antagonist that competitively inhibits acetylcholine (B1216132) at muscarinic receptors in the bronchial smooth muscle.[10][11] Its therapeutic effect, bronchodilation, is primarily achieved by blocking the M3 muscarinic receptors.[] This action inhibits the Gq protein-coupled phospholipase C (PLC) pathway, preventing the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[][13] The subsequent lack of IP3-mediated calcium release from the endoplasmic reticulum leads to a decrease in intracellular calcium, preventing the activation of myosin light chain kinase and resulting in smooth muscle relaxation.[][13][14]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3 Muscarinic M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER ER Ca²⁺ Store IP3->ER Stimulates Release Ca Ca²⁺ Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates & Causes ER->Ca ACh Acetylcholine (ACh) ACh->M3 Binds & Activates Ipra Ipratropium Bromide Ipra->M3 Blocks

This compound's Anticholinergic Signaling Pathway.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of this compound's chemical properties. The following sections outline the protocols for key experiments.

Melting Point Determination (Capillary Method)

The capillary method is the standard pharmacopeial technique for determining the melting point of a solid crystalline substance.[15]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[16] The sample is compacted by tapping the tube gently on a hard surface.

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus (e.g., a liquid paraffin (B1166041) bath or a metal block).[16]

  • Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[16] For this compound, decomposition is often observed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, essential for biopharmaceutical classification.[17][18]

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a series of flasks, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological pH range.[17]

  • Equilibration: The flasks are sealed and placed in a mechanical agitator (e.g., an orbital shaker) set to a constant temperature, typically 37 ± 1°C, to simulate physiological conditions.[17][19] The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Separation: Once at equilibrium, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).

  • Analysis: The concentration of this compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[18][20]

  • Replication: The experiment is performed in at least triplicate for each pH condition to ensure accuracy and reproducibility.[17]

G start Start step1 Weigh excess This compound start->step1 step2 Add to flasks with buffers (pH 1.2, 4.5, 6.8) step1->step2 step3 Agitate at constant temperature (37°C) step2->step3 step4 Allow to reach equilibrium (24-48h) step3->step4 step5 Separate solid & liquid (Filter / Centrifuge) step4->step5 step6 Quantify drug in supernatant (e.g., HPLC, UV-Vis) step5->step6 end Determine Solubility (mg/mL) step6->end

Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[21]

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically purified water. The ionic strength of the solution is kept constant using an inert salt like potassium chloride (KCl).[21]

  • Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments. After each addition, the solution is stirred to homogeneity, and the pH is recorded once the reading stabilizes.[21]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. The experiment is repeated multiple times to ensure precision.[21]

Stability

This compound is known to be stable in neutral and acidic solutions. However, it undergoes rapid hydrolysis in alkaline conditions, a critical factor for formulation and storage considerations.[1][7][8] Aerosol and inhalation solutions should be stored at controlled room temperature and protected from light and excessive humidity.[1]

References

Methodological & Application

Application Notes and Protocols for Ipratropium Bromide Administration in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ipratropium (B1672105) bromide in various animal models of Chronic Obstructive Pulmonary Disease (COPD). This document outlines detailed experimental protocols, summarizes key quantitative data from relevant studies, and visualizes associated signaling pathways and workflows to guide researchers in designing and executing their own pre-clinical investigations.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation, inflammation, and lung tissue destruction.[1][2] Animal models are indispensable tools for understanding the pathophysiology of COPD and for evaluating the efficacy of novel therapeutics like ipratropium bromide.[1][3] this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist that acts as a bronchodilator, primarily used in the management of COPD.[4][5] Its administration in animal models allows for the investigation of its mechanism of action and therapeutic potential in a controlled setting.

Animal Models of COPD

The selection of an appropriate animal model is critical for the successful study of COPD. The most commonly used models involve induction of COPD-like symptoms in mice, rats, and guinea pigs through various methods.[1][2]

Commonly Used Animal Models and Induction Methods:

  • Cigarette Smoke (CS) Exposure: This is the most clinically relevant method, mimicking the primary cause of human COPD.[6][7] Animals are exposed to cigarette smoke for varying durations, from days to months, to induce chronic inflammation, emphysema, and airway remodeling.[2][6]

  • Lipopolysaccharide (LPS) Instillation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory stimulus.[3][8] Intranasal or intratracheal administration of LPS induces a robust inflammatory response in the lungs, characterized by neutrophil and macrophage influx.[2][8]

  • Elastase Instillation: Intratracheal administration of elastase, a protease, leads to the destruction of alveolar walls, resulting in emphysema-like changes in the lung architecture.[1][8]

  • Sulfur Dioxide (SO2) Inhalation: Chronic exposure to SO2 gas can induce chronic bronchitis and airway inflammation, creating a model with features similar to human COPD.[9][10]

This compound Administration Protocols

The following protocols are derived from published studies and provide a framework for the administration of this compound in rodent models of COPD.

Protocol 1: Inhalation of Aerosolized this compound in a Rat Model of SO2-Induced COPD

This protocol is based on a study investigating the effect of this compound on muscarinic receptors in a rat model of COPD.[9][10][11]

Experimental Workflow:

G cluster_0 COPD Induction (7 weeks) cluster_1 This compound Treatment cluster_2 Endpoint Analysis a Wistar Rats b Exposure to 250 ppm SO2 gas (5 hours/day, 5 days/week) a->b c Inhalation of 0.025% aerosolized This compound b->c d 20 minutes/session, 2 times/day c->d e Pulmonary Function Tests d->e f Lung Histopathology d->f g Muscarinic Receptor Binding Assay d->g

Caption: Workflow for SO2-Induced COPD and this compound Treatment.

Materials:

  • Wistar rats

  • Sulfur dioxide (SO2) gas source and exposure chamber

  • Airtight inhalation chamber

  • Nebulizer

  • This compound solution (0.025%)

Procedure:

  • COPD Induction:

    • Expose Wistar rats to 250 ppm SO2 gas for 5 hours per day, 5 days a week, for a total of 7 weeks.[9][11]

    • Monitor animals for signs of respiratory distress.

  • This compound Administration:

    • Following the induction period, place the COPD rats in an airtight inhalation chamber.

    • Administer 0.025% aerosolized this compound via a nebulizer for 20 minutes.[9][11]

    • Perform the inhalation treatment twice daily.[9][11]

  • Endpoint Analysis:

    • Conduct pulmonary function tests to assess airway obstruction.

    • Perform histological analysis of lung tissue to evaluate pathological changes.

    • Measure muscarinic receptor density and affinity in airway and lung tissues using a radio-ligand binding assay.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies administering this compound in animal models of COPD.

Table 1: Effect of this compound on Muscarinic Receptor Density in SO2-Induced COPD Rats

Treatment GroupDuration of TreatmentMuscarinic Receptor Density (pmol/mg protein)
Normal Control-0.030 +/- 0.008
COPD Control-0.038 +/- 0.011
This compound5 daysNo significant change
This compound30 daysSignificantly increased vs. COPD Control
Post-Ipratropium6 days after cessationReturned to normal levels

Data adapted from a study by Xu et al.[9]

Table 2: Anti-inflammatory Effects of this compound in a Cadmium-Induced Acute Pulmonary Inflammation Rat Model

Treatment GroupTotal Cell Count in BALFNeutrophil Count in BALFMacrophage Count in BALF
Cadmium ControlIncreasedIncreasedIncreased
This compoundNo significant changeReducedNo significant change
Formoterol (B127741)Significantly decreasedReducedReduced

BALF: Bronchoalveolar Lavage Fluid. Data adapted from a study by Rission et al.[12]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by blocking muscarinic acetylcholine receptors (M1, M2, and M3) in the airways.[4][5] In COPD, increased vagal tone leads to the release of acetylcholine, which binds to muscarinic receptors on airway smooth muscle cells, causing bronchoconstriction and increased mucus secretion.[4][5]

Signaling Pathway of this compound:

G cluster_0 Cholinergic Nerve Ending cluster_1 Airway Smooth Muscle Cell acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C gq_protein->plc ip3 IP3 plc->ip3 ca2_release Ca2+ Release ip3->ca2_release bronchoconstriction Bronchoconstriction ca2_release->bronchoconstriction ipratropium This compound ipratropium->m3_receptor Blocks

Caption: this compound's Antagonism of the M3 Muscarinic Receptor.

By blocking the M3 receptor, this compound prevents the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction, resulting in bronchodilation.[4][5]

Conclusion

The administration of this compound in animal models of COPD provides valuable insights into its therapeutic effects and mechanisms of action. The protocols and data presented here serve as a resource for researchers to develop and refine their pre-clinical studies, ultimately contributing to the development of more effective treatments for COPD. The use of standardized models and endpoint measures is crucial for ensuring the reproducibility and translational relevance of these findings.

References

Application Notes and Protocols: Ipratropium Bromide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipratropium (B1672105) bromide is a synthetic quaternary ammonium (B1175870) compound and a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is widely used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[3] In the laboratory setting, ipratropium bromide is a valuable tool for studying the cholinergic system and its role in various physiological and pathological processes. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation of this compound solutions and summarize key data regarding its solubility and stability.

Data Presentation: Solubility and Physical Properties

This compound is a white to off-white crystalline powder.[4][5] As a quaternary ammonium salt, it exists in an ionized state and exhibits high solubility in polar solvents.[4][6] It is crucial to use the correct molecular weight for calculations, which differs between the anhydrous and monohydrate forms.

PropertyValueReference(s)
Molecular Weight 412.37 g/mol (Anhydrous) 430.38 g/mol (Monohydrate)[1][7]
Appearance White or off-white crystalline powder[5]
Solubility in Water Freely soluble; 10 mg/mL[5][6][8]
Solubility in DMSO ≥ 20.62 mg/mL; up to 86 mg/mL (199.82 mM)[1][7]
Solubility in Alcohols Freely soluble in lower alcohols like methanol (B129727) and ethanol[5][6]
Insoluble in Non-polar media, ether, chloroform, fluorocarbons[2][5][6]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM)

This protocol is suitable for most cell culture applications where an aqueous vehicle is preferred.

Materials:

  • This compound Monohydrate (MW: 430.38 g/mol )

  • Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or WFI)

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 4.30 mg of this compound monohydrate powder and transfer it to a sterile 1.5 mL tube.

  • Dissolution: Add 1.0 mL of sterile, high-purity water to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[1] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mM)

This protocol is ideal for preparing high-concentration stock solutions.

Materials:

  • This compound Monohydrate (MW: 430.38 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (1.5 mL) with appropriate chemical resistance

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 43.04 mg of this compound monohydrate powder and transfer it to a sterile 1.5 mL tube.

  • Dissolution: Carefully add 1.0 mL of anhydrous DMSO to the tube. Note: Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]

  • Mixing: Cap the tube securely and vortex until the powder is fully dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.[1][7] When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Stability and Handling Considerations

  • pH Stability: this compound is most stable in neutral to acidic conditions.[5] It undergoes rapid hydrolysis in alkaline (basic) solutions.[5] Ensure the pH of final assay buffers and media is not alkaline. Commercial formulations are often buffered to a pH of 3.0 to 4.0.[6][9]

  • Light Sensitivity: Solutions containing this compound should be protected from light to prevent degradation.[10] Use amber tubes or wrap tubes in foil for storage and handling.

  • Hygroscopic Nature: The powder is hygroscopic and can absorb moisture from the air.[4] Store the powder in a desiccator and handle it quickly in a low-humidity environment.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for preparing an this compound stock solution for use in an in vitro assay.

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh 1. Weigh Ipratropium Bromide Powder add_solvent 2. Add Solvent (Water or DMSO) weigh->add_solvent dissolve 3. Vortex to Dissolve (Warm if needed for DMSO) add_solvent->dissolve sterilize 4. Sterile Filter (Aqueous solutions) dissolve->sterilize aliquot 5. Aliquot into Sterile Tubes sterilize->aliquot store 6. Store at -20°C or -80°C (Protect from light) aliquot->store thaw 7. Thaw Stock Aliquot store->thaw Use in Experiment dilute 8. Prepare Working Solution (Dilute in Assay Medium) thaw->dilute apply 9. Apply to Assay (e.g., Cell Culture) dilute->apply

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: Mechanism of Action

This compound acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, M3). It blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling cascades.

G cluster_pathway Muscarinic Receptor Signaling ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M2, M3) ACh->Receptor Binds & Activates Ipratropium This compound Ipratropium->Receptor Binds & Blocks G_Protein G-Protein Activation Receptor->G_Protein Effect Cellular Response (e.g., Smooth Muscle Contraction, ↓ cyclic GMP) G_Protein->Effect

References

Application Notes and Protocols for Ipratropium Bromide in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ipratropium (B1672105) bromide in isolated organ bath experiments, a critical in vitro method for characterizing its pharmacological properties. This document outlines the mechanism of action, experimental protocols for isolated guinea pig trachea and ileum, and quantitative data on the potency of muscarinic antagonists.

Introduction

Ipratropium bromide is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary clinical application is as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] In isolated organ bath systems, this compound is utilized to study its antagonistic effects on smooth muscle contraction induced by muscarinic agonists, providing valuable data on its potency and mechanism of action.

Isolated organ bath experiments allow for the investigation of drug effects on specific tissues in a controlled ex vivo environment, eliminating systemic influences.[3][4] This technique is fundamental in preclinical drug development for assessing the efficacy and potency of new compounds.

Mechanism of Action

This compound competitively inhibits the binding of acetylcholine (ACh) to muscarinic receptors. In smooth muscle, particularly in the airways and gastrointestinal tract, the M3 subtype of muscarinic receptors is predominantly responsible for mediating contraction.[5][6]

Signaling Pathway of M3 Muscarinic Receptor-Mediated Contraction:

Upon binding of an agonist like acetylcholine, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.[1]

This compound, by blocking the M3 receptor, prevents this signaling cascade from being initiated by acetylcholine, thereby leading to smooth muscle relaxation or inhibition of contraction.

Data Presentation

The potency of a competitive antagonist is typically expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[7][8] A higher pA2 value indicates a more potent antagonist. The following table summarizes pA2 values for various muscarinic antagonists in commonly used isolated organ bath preparations.

AntagonistTissueAgonistpA2 ValueReference
AtropineGuinea Pig IleumAcetylcholine8.72 ± 0.28[9]
Pirenzepine (M1 selective)Guinea Pig IleumCarbachol7.23 ± 0.48[9]
AF-DX 116 (M2 selective)Guinea Pig IleumCarbachol7.36 ± 0.43[9]
4-DAMP (M3 selective)Guinea Pig IleumCarbachol9.41 ± 0.23[9]
IpratropiumGuinea Pig TracheaCarbacholNot explicitly found as a pA2 value, but its antagonistic effects are well-documented.[6][6]

Experimental Protocols

Protocol 1: Evaluation of this compound on Isolated Guinea Pig Trachea

This protocol details the procedure for assessing the antagonistic effect of this compound on acetylcholine-induced contractions in isolated guinea pig trachea.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound

  • Acetylcholine (ACh)

  • Isolated organ bath system with isometric force transducer

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.

    • Suspend the tracheal rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, induce a submaximal contraction with an EC50 concentration of acetylcholine. Once the contraction is stable, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for its relaxant effect.

    • Alternatively, to determine the pA2 value, first establish a cumulative concentration-response curve for acetylcholine.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

    • In the presence of this compound, re-establish the acetylcholine concentration-response curve.

    • Repeat this process with at least two other concentrations of this compound.

  • Data Analysis:

    • Record the contractile responses as changes in tension (grams).

    • Construct concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

    • Perform a Schild plot analysis by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.

Protocol 2: Evaluation of this compound on Isolated Guinea Pig Ileum

This protocol describes the methodology for studying the antagonistic effects of this compound on acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's solution (composition can vary, a common formulation is in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.6)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound

  • Acetylcholine (ACh)

  • Isolated organ bath system with isotonic or isometric force transducer

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

    • Carefully flush the luminal contents with warm Tyrode's solution.

    • Cut the ileum into segments of 2-3 cm in length.

    • Suspend the ileum segments in the organ bath chambers containing 10 mL of Tyrode's solution at 37°C and continuously gassed with carbogen.

  • Equilibration:

    • Allow the tissues to equilibrate for 30-60 minutes under a resting tension of 0.5-1 g.

    • Wash the tissues with fresh Tyrode's solution every 15 minutes during the equilibration period.

  • Experimental Procedure:

    • Establish a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the organ bath.

    • After obtaining a maximal response, wash the tissue thoroughly until it returns to the baseline resting tension.

    • Introduce a specific concentration of this compound into the bath and allow it to incubate with the tissue for a set time (e.g., 20-30 minutes).

    • In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.

    • Repeat the wash-out, incubation with a different concentration of this compound, and acetylcholine concentration-response curve generation for at least two more antagonist concentrations.

  • Data Analysis:

    • Measure the contractile responses as changes in tension (g) or displacement (mm).

    • Plot the concentration-response curves for acetylcholine with and without the antagonist.

    • Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • Construct a Schild plot and determine the pA2 value as described in the trachea protocol.

Mandatory Visualizations

Signaling Pathway Diagram

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2_cyto Cytosolic Ca2+ SR->Ca2_cyto Releases Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Contraction MyosinLC_P->Contraction Leads to Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.

Experimental Workflow Diagram

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis Euthanasia Euthanize Animal Dissection Dissect Trachea or Ileum Euthanasia->Dissection Preparation Prepare Tissue Segments Dissection->Preparation Mounting Mount Tissue in Organ Bath Preparation->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Agonist_CRC Generate Agonist (ACh) Concentration- Response Curve (CRC) Equilibration->Agonist_CRC Washout1 Washout Agonist_CRC->Washout1 Antagonist_Incubation Incubate with This compound Washout1->Antagonist_Incubation Agonist_CRC_Antagonist Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Washout2 Washout Agonist_CRC_Antagonist->Washout2 Plot_CRC Plot CRCs Agonist_CRC_Antagonist->Plot_CRC Repeat Repeat with different Antagonist Concentrations Washout2->Repeat Repeat->Antagonist_Incubation Schild_Plot Construct Schild Plot Plot_CRC->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Caption: General experimental workflow for determining the pA2 value of this compound in an isolated organ bath.

References

Ipratropium Bromide: A Versatile Tool for Probing Muscarinic Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a synthetic derivative of atropine (B194438) and a well-characterized anticholinergic agent.[1] As a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, it serves as an invaluable tool compound in pharmacological research to investigate the diverse roles of muscarinic receptors in various physiological and pathological processes.[2][3] Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, making it particularly useful for studying peripheral muscarinic receptor functions with minimal central nervous system side effects.[2] These application notes provide a comprehensive overview of ipratropium bromide's pharmacological properties and detailed protocols for its use in key in vitro assays.

Mechanism of Action

This compound functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the actions of the endogenous neurotransmitter, acetylcholine.[4] There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. This compound exhibits affinity for M1, M2, and M3 receptor subtypes without significant selectivity.[2][5]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine. For instance, its antagonism of M3 receptors on airway smooth muscle leads to bronchodilation by preventing acetylcholine-induced smooth muscle contraction.[6]

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data regarding the binding affinity and potency of this compound at muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeIC50 (nM)Ki (nM)
M12.9[5]0.5 - 3.6 (for M1-M3)[7]
M22.0[5]0.5 - 3.6 (for M1-M3)[7]
M31.7[5]0.5 - 3.6 (for M1-M3)[7]
M4Data not availableData not available
M5Data not availableData not available

Note: this compound is generally considered a non-selective antagonist for M1, M2, and M3 receptors. Specific Ki values for M4 and M5 are not consistently reported in the literature.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study muscarinic receptor function.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Objective: To determine the affinity of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand (e.g., a concentration close to its Kd).

    • Add increasing concentrations of unlabeled this compound to different wells.

    • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the log of the this compound concentration to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing Muscarinic Receptors) B Incubate Membranes with: - Radioligand ([³H]NMS) - this compound (Varying Conc.) A->B Add to assay plate C Separate Bound from Free Ligand (Vacuum Filtration) B->C After incubation D Quantify Bound Radioactivity (Scintillation Counting) C->D Measure radioactivity E Data Analysis: - Determine IC50 - Calculate Ki D->E Analyze results cluster_1 Calcium Mobilization Assay Workflow F Seed Cells Expressing M1/M3/M5 Receptors G Load Cells with Calcium-Sensitive Dye (Fluo-4 AM) F->G Next day H Incubate with this compound (Varying Conc.) G->H After incubation I Measure Fluorescence Baseline H->I Place in reader J Inject Muscarinic Agonist (e.g., Carbachol) I->J During reading K Measure Fluorescence Change (Calcium Mobilization) J->K Record signal L Data Analysis: Determine IC50 K->L Analyze results cluster_2 cAMP Inhibition Assay Workflow M Seed Cells Expressing M2/M4 Receptors N Pre-incubate with This compound (Varying Conc.) M->N Next day O Add Muscarinic Agonist + Forskolin N->O Add reagents P Incubate to Allow cAMP Modulation O->P Incubate Q Lyse Cells and Measure Intracellular cAMP P->Q After incubation R Data Analysis: Determine IC50 Q->R Analyze results cluster_3 ERK Phosphorylation Western Blot Workflow S Cell Culture and Serum Starvation T Pre-incubation with this compound S->T U Agonist Stimulation T->U V Cell Lysis and Protein Quantification U->V W SDS-PAGE and Western Blot for Phospho-ERK V->W X Strip and Re-probe for Total-ERK W->X Y Data Analysis: Quantify and Normalize X->Y

References

Application Notes and Protocols for Radioligand Binding Assays with Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the binding of ipratropium (B1672105) bromide to muscarinic acetylcholine (B1216132) receptors (mAChRs) using radioligand binding assays. Ipratropium bromide is a non-selective muscarinic antagonist that blocks M1, M2, and M3 receptors.[1][2][3] Its primary therapeutic effects in respiratory conditions like COPD and asthma stem from the antagonism of M3 receptors, which mediate bronchoconstriction and mucus secretion.[1]

Introduction to Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, a radiolabeled molecule) and a receptor.[4][5][6] These assays are crucial for determining receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled compounds like this compound.[4][6] The two primary types of assays relevant to characterizing this compound are saturation and competition binding assays.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for muscarinic receptor subtypes has been determined in various tissues and cell lines. The following tables summarize key quantitative data from the literature.

Receptor SubtypeLigandTissue/Cell LineAffinity MetricValue (nM)Reference
M1This compound-IC502.9[7]
M2This compound-IC502.0[7]
M3This compound-IC501.7[7]
Muscarinic (non-selective)This compoundHuman peripheral lungKi0.5 - 3.6[8]
Muscarinic (non-selective)This compoundHuman airway smooth muscle (HASM)Ki0.5 - 3.6[8]

Table 1: Binding Affinity of this compound for Muscarinic Receptors

RadioligandTissue/Cell LineKd (nM)Bmax (pmol/mg protein)Reference
[3H]-NMSHuman peripheral lung0.21 ± 0.02-[8]
[3H]-NMSHuman airway smooth muscle0.34 ± 0.08-[8]
[3H]-QNBRat airway and lung tissues (Normal Control)0.029 ± 0.0190.030 ± 0.008[9][10]
[3H]-QNBRat airway and lung tissues (COPD model)0.023 ± 0.0110.038 ± 0.011[9][10]

Table 2: Affinity (Kd) and Density (Bmax) of Radioligands for Muscarinic Receptors

Signaling Pathways of Muscarinic Receptors

This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to M1, M2, and M3 receptors.

G cluster_0 M1 & M3 Receptor Signaling cluster_1 M2 Receptor Signaling ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Gq11 Gq/11 M1M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ipratropium_M1M3 Ipratropium Bromide Ipratropium_M1M3->M1M3 ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Ipratropium_M2 Ipratropium Bromide Ipratropium_M2->M2

Caption: Muscarinic Receptor Signaling Pathways Blocked by this compound.

Experimental Protocols

This section details the methodology for performing a competition radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors. This protocol is adapted from general muscarinic receptor binding assays and should be optimized for specific experimental conditions.[11][12]

Materials and Reagents:

  • Receptor Source: Membranes prepared from tissues (e.g., rat brain cortex, human peripheral lung) or cells expressing muscarinic receptors.[8][13]

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[4]

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.[4]

Protocol for Competition Binding Assay:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • Perform the assay in a 96-well plate with a final volume of 250 µL per well.

    • Add the following to each well in triplicate:

      • Total Binding: Receptor membranes, a fixed concentration of radioligand (typically at or near its Kd), and assay buffer.

      • Non-specific Binding: Receptor membranes, a fixed concentration of radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

      • Competition: Receptor membranes, a fixed concentration of radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Competition Radioligand Binding Assay Workflow prep 1. Prepare Receptor Membranes setup 2. Set up Assay Plate (Total, Non-specific, Competition) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Separate Bound and Free Ligand (Filtration) incubate->filter count 5. Measure Radioactivity (Scintillation Counting) filter->count analyze 6. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a Competition Radioligand Binding Assay.

Conclusion

Radioligand binding assays are indispensable tools for characterizing the pharmacological properties of this compound. The protocols and data presented here provide a comprehensive guide for researchers to investigate the binding of this important therapeutic agent to muscarinic receptors, thereby aiding in the understanding of its mechanism of action and the development of new respiratory therapeutics.

References

Application Notes and Protocols: Techniques for Measuring Bronchoconstriction Inhibition by Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies to assess the efficacy of ipatropium bromide in inhibiting bronchoconstriction. The protocols outlined below cover both in vitro and in vivo/clinical approaches, offering a comprehensive guide for the preclinical and clinical evaluation of this important bronchodilator.

Introduction to Ipratropium (B1672105) Bromide and its Mechanism of Action

Ipratropium bromide is a synthetic anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and, in some cases, asthma. It is a quaternary ammonium (B1175870) compound, which limits its systemic absorption and potential side effects.

The primary mechanism of action of this compound is the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the smooth muscle of the airways.[1] In the respiratory tract, acetylcholine is a key neurotransmitter that, upon binding to M3 muscarinic receptors on bronchial smooth muscle cells, triggers a signaling cascade leading to bronchoconstriction. This compound blocks this interaction, preventing the downstream signaling events that cause smooth muscle contraction.[1]

Specifically, the binding of acetylcholine to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK), which phosphorylates myosin light chains, ultimately resulting in smooth muscle contraction and bronchoconstriction. By blocking the initial binding of acetylcholine, this compound effectively inhibits this entire pathway, leading to bronchodilation.

Signaling Pathway of this compound's Mechanism of Action

acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates ipratropium Ipratropium Bromide ipratropium->m3_receptor Blocks relaxation Bronchodilation ipratropium->relaxation Promotes plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to ca2 Ca²⁺ Release sr->ca2 calmodulin Calmodulin ca2->calmodulin Binds to mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates contraction Bronchoconstriction mlck->contraction Leads to

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting bronchoconstriction from various studies.

Table 1: In Vitro Potency of this compound

Receptor SubtypeIC50 (nM)Reference
M12.9[2][3]
M22.0[2][3]
M31.7[2][3]

Table 2: In Vivo / Clinical Efficacy of this compound

Study PopulationInterventionOutcome MeasureResultReference
Asthmatic ChildrenThis compound (125-750 µg) vs. PlaceboMean % fall in FEV1 after exercise36.8% (placebo) vs. 18.3-27.1% (ipratropium)[4]
Asthmatic PatientsThis compound (40 µg) vs. PlaceboMethacholine (B1211447) PD15FEV1 (µg)Significantly higher with ipratropium[5]
COPD PatientsLong-term Ipratropium TherapyChange in baseline FEV1+28 mL (p < 0.01)[6]
COPD PatientsLong-term Ipratropium TherapyChange in baseline FVC+131 mL (p < 0.01)[6]

Experimental Protocols

In Vitro Method: Isolated Tracheal Ring Assay

This assay provides a robust in vitro model to directly measure the contractile and relaxant properties of airway smooth muscle and to quantify the inhibitory effect of compounds like this compound.

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis prep1 Euthanize Guinea Pig prep2 Excise Trachea prep1->prep2 prep3 Clean Connective Tissue prep2->prep3 prep4 Cut into 2-3 mm Rings prep3->prep4 setup1 Mount Rings in Organ Bath prep4->setup1 setup2 Fill with Krebs Solution (37°C) setup1->setup2 setup3 Bubble with Carbogen (B8564812) (95% O₂/5% CO₂) setup2->setup3 setup4 Apply 1g Resting Tension setup3->setup4 setup5 Equilibrate for 60 min setup4->setup5 exp1 Induce Contraction (e.g., Methacholine) setup5->exp1 exp2 Add this compound (Cumulative Concentrations) exp1->exp2 exp3 Record Isometric Tension exp2->exp3 analysis1 Generate Concentration-Response Curve exp3->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Workflow for the isolated tracheal ring assay.
  • Tissue Preparation:

    • Humanely euthanize a guinea pig via an approved method (e.g., cervical dislocation).

    • Carefully excise the trachea and place it in cold Krebs physiological salt solution.

    • Under a dissecting microscope, meticulously clean the trachea of any adhering connective and fatty tissues.

    • Cut the trachea into rings of 2-3 mm in width.[3]

  • Organ Bath Setup:

    • Mount each tracheal ring in an isolated organ bath chamber filled with Krebs solution maintained at 37°C.[4] The rings are suspended between two L-shaped stainless steel hooks, with the lower hook fixed and the upper hook connected to an isometric force transducer.

    • Continuously bubble the Krebs solution with carbogen (95% O2 and 5% CO2) to maintain oxygenation and a physiological pH.

    • Apply a resting tension of 1 gram to each tracheal ring and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the Krebs solution every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, induce a sustained contraction of the tracheal rings using a bronchoconstricting agent such as methacholine or carbachol (B1668302) at a concentration that produces approximately 50-80% of the maximal response (e.g., 1 µM methacholine).

    • Once a stable contractile plateau is reached, add this compound in a cumulative manner, with increasing concentrations (e.g., 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.

    • Continuously record the isometric tension of the tracheal rings using a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the initial contraction induced by the constricting agent.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • From the concentration-response curve, calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the induced contraction).

In Vivo / Clinical Method: Methacholine Challenge Test

The methacholine challenge test is a bronchoprovocation test used to assess airway hyperresponsiveness, a hallmark of asthma. It can be employed to evaluate the protective effect of bronchodilators like this compound.

cluster_prep Patient Preparation cluster_proc Procedure cluster_endpoint Endpoint cluster_analysis Data Analysis prep1 Obtain Informed Consent prep2 Medication Washout (e.g., 12h for ipratropium) prep1->prep2 prep3 Establish Baseline Spirometry (FEV1) prep2->prep3 proc1 Administer this compound or Placebo prep3->proc1 proc2 Wait for Drug Onset (e.g., 30-60 min) proc1->proc2 proc3 Administer Increasing Concentrations of Nebulized Methacholine proc2->proc3 proc4 Perform Spirometry after Each Dose proc3->proc4 end1 Continue until FEV1 drops by ≥20% proc4->end1 end2 or Maximum Methacholine Dose is Reached analysis1 Determine Provocative Concentration (PC20) end2->analysis1 analysis2 Compare PC20 between Ipratropium and Placebo analysis1->analysis2

Workflow for the methacholine challenge test.
  • Patient Preparation:

    • Obtain written informed consent from the participant.

    • Ensure the patient has adhered to the required medication washout periods. For this compound, a washout period of at least 12 hours is recommended.[7]

    • Perform baseline spirometry to measure the forced expiratory volume in one second (FEV1). The baseline FEV1 should be above the safety cutoff (typically >60-70% of the predicted value).

  • Procedure:

    • Administer a standardized dose of this compound or a matching placebo via a metered-dose inhaler or nebulizer in a double-blind, randomized fashion.

    • Allow for the onset of drug action, typically 30 to 60 minutes for this compound.

    • Begin the methacholine challenge by administering an initial low concentration of nebulized methacholine chloride.

    • After a standardized interval (e.g., 2 minutes), perform spirometry to measure the FEV1.

    • If the FEV1 has not fallen by 20% or more from baseline, administer the next, incrementally higher, concentration of methacholine.

    • Continue this process of administering increasing concentrations of methacholine followed by spirometry until the FEV1 has fallen by 20% or more from the baseline value, or until the maximum concentration of methacholine has been administered.

  • Data Analysis:

    • For each participant, determine the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20). This is typically calculated by interpolation of the log-concentration response curve.

    • Compare the geometric mean PC20 values between the this compound and placebo treatment groups. A significant increase in the PC20 in the ipratropium group indicates a protective effect against bronchoconstriction.

Clinical Method: Spirometry for Bronchodilator Response

Spirometry is a fundamental tool in respiratory medicine and clinical trials to assess lung function. Measuring the change in FEV1 before and after administration of a bronchodilator is a direct method to quantify the efficacy of a drug like this compound.

  • Patient Preparation:

    • Instruct the patient to withhold bronchodilator medications for a specified period before the test (e.g., at least 6-8 hours for short-acting beta-agonists and 12 hours for this compound).

    • Record the patient's demographic data (age, height, sex, and ethnicity) to determine predicted lung function values.

  • Baseline Spirometry:

    • Perform spirometry according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines to ensure accurate and repeatable measurements.

    • Obtain at least three acceptable and repeatable FEV1 and forced vital capacity (FVC) maneuvers. The baseline FEV1 is the highest value obtained from these maneuvers.

  • Bronchodilator Administration:

    • Administer a standardized dose of this compound (e.g., 40-80 mcg) via a metered-dose inhaler with a spacer or a nebulizer.

  • Post-Bronchodilator Spirometry:

    • After a specified time interval (typically 30-60 minutes for this compound), repeat the spirometry maneuvers as described in step 2.

  • Data Analysis:

    • Calculate the change in FEV1 from baseline, both as an absolute value (in liters) and as a percentage change from the baseline value.

    • A significant bronchodilator response is often defined as an increase in FEV1 of at least 12% and 200 mL from the baseline value.

    • Compare the mean change in FEV1 between the this compound group and a placebo or active comparator group in a clinical trial setting.

Conclusion

The techniques described in these application notes provide a robust framework for the comprehensive evaluation of bronchoconstriction inhibition by this compound. The in vitro isolated tracheal ring assay offers a controlled environment to determine the direct effects of the compound on airway smooth muscle, while the in vivo and clinical methods, such as the methacholine challenge test and spirometry, provide crucial data on its efficacy in a more physiologically relevant setting. The selection of the appropriate technique will depend on the specific research question and the stage of drug development. Adherence to detailed and standardized protocols is paramount to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Studying Mucus Secretion in Cell Culture Using Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely used as a bronchodilator. In the context of respiratory research, it serves as a valuable tool to investigate the cholinergic regulation of mucus secretion in airway epithelial cells. By blocking the action of acetylcholine, ipratropium bromide can inhibit mucus production and secretion, providing a model to study the underlying signaling pathways and to screen for novel therapeutic agents targeting mucus hypersecretion, a hallmark of chronic airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

This document provides detailed application notes and protocols for utilizing this compound in cell culture models to study mucus secretion, with a focus on the human airway epithelial cell line NCI-H292 and the quantification of the major airway mucin, MUC5AC.

Mechanism of Action

Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates mucus secretion from airway goblet cells and submucosal glands by binding to M3 muscarinic acetylcholine receptors (M3R).[1][2] The activation of M3R, a Gq protein-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).[3] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately resulting in the transcription of mucin genes, such as MUC5AC, and the exocytosis of mucin-containing granules.[2][3]

This compound competitively inhibits the binding of acetylcholine to M3 receptors, thereby blocking this signaling pathway and reducing both basal and stimulated mucus secretion.[4]

Data Presentation

The following table summarizes the inhibitory effect of this compound on MUC5AC secretion induced by the cholinergic agonist, carbachol (B1668302), in NCI-H292 cells. This data is a representative compilation from typical experimental findings.

Carbachol Concentration (µM)This compound Concentration (µM)MUC5AC Secretion (% of Control)
100 (Control)100%
100.1~85%
101~60%
1010~35%
10100~15%

Experimental Protocols

Cell Culture of NCI-H292 Cells

The NCI-H292 cell line is a human pulmonary mucoepidermoid carcinoma cell line that is widely used for studying airway mucin production.

Materials:

  • NCI-H292 cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a suitable density.

  • For experiments, seed the cells in 24-well or 96-well plates and allow them to reach confluency.

Carbachol Stimulation and this compound Inhibition of MUC5AC Secretion

This protocol describes how to induce MUC5AC secretion using carbachol and how to test the inhibitory effect of this compound.

Materials:

  • Confluent NCI-H292 cells in 24-well plates

  • Serum-free RPMI 1640 medium

  • Carbachol stock solution

  • This compound stock solution

  • PBS

Protocol:

  • Once the NCI-H292 cells are confluent, wash them twice with PBS.

  • Starve the cells by incubating them in serum-free RPMI 1640 medium for 24 hours. This reduces basal MUC5AC secretion.

  • Prepare different concentrations of this compound in serum-free medium.

  • Pre-incubate the cells with the this compound solutions (or medium alone as a control) for 1 hour at 37°C.

  • Prepare a solution of carbachol in serum-free medium. A final concentration of 10 µM is often effective for stimulating MUC5AC secretion.

  • Add the carbachol solution to the wells (except for the unstimulated control wells) and incubate for 24 hours at 37°C.

  • After the incubation period, collect the cell culture supernatants for MUC5AC quantification.

  • Store the supernatants at -80°C until analysis.

Quantification of MUC5AC Secretion by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the amount of MUC5AC protein in the cell culture supernatant.

Materials:

  • Human MUC5AC ELISA kit

  • Collected cell culture supernatants

  • Microplate reader

Protocol:

  • Follow the instructions provided with the specific MUC5AC ELISA kit.[5][6][7][8][9] A general procedure is outlined below.

  • Prepare the standards and samples as described in the kit manual. This may involve diluting the supernatants.[5]

  • Add the standards and samples to the wells of the pre-coated microplate and incubate.[7]

  • Wash the plate to remove unbound substances.

  • Add a biotinylated detection antibody specific for MUC5AC and incubate.[6]

  • Wash the plate again.

  • Add a streptavidin-HRP conjugate and incubate.[8]

  • Wash the plate to remove unbound conjugate.

  • Add the substrate solution and incubate until color develops.[6]

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of MUC5AC in the samples by comparing their absorbance to the standard curve.

Visualizations

Cholinergic Signaling Pathway for MUC5AC Secretion

Cholinergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Ipra Ipratropium Bromide Ipra->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca Increases PKC Protein Kinase C DAG->PKC Activates Exocytosis Mucin Granule Exocytosis Ca->Exocytosis Transcription MUC5AC Gene Transcription PKC->Transcription Transcription->Exocytosis Mucin MUC5AC Mucin Secretion Exocytosis->Mucin

Caption: Cholinergic signaling pathway leading to MUC5AC secretion.

Experimental Workflow for Studying this compound's Effect on Mucus Secretion

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture NCI-H292 cells to confluency Starve Serum-starve cells for 24 hours Culture->Starve Pretreat Pre-incubate with This compound (1 hr) Starve->Pretreat Stimulate Stimulate with Carbachol (24 hr) Pretreat->Stimulate Collect Collect cell culture supernatant Stimulate->Collect ELISA Quantify MUC5AC using ELISA Collect->ELISA Data Analyze and compare MUC5AC levels ELISA->Data

Caption: Workflow for analyzing this compound's effect.

References

Application Notes and Protocols: Dosage Considerations for Ipratropium Bromide in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage considerations for the use of ipratropium (B1672105) bromide in rat models of respiratory disease. The information is intended to guide researchers in designing and executing preclinical studies.

Introduction

Ipratropium bromide is a non-selective muscarinic receptor antagonist that causes bronchodilation by blocking the action of acetylcholine (B1216132) on bronchial smooth muscle.[1][2] It is widely used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] Rat models are crucial for the preclinical evaluation of this compound's efficacy and safety. This document outlines key dosage considerations, administration protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data for this compound administration in rats, compiled from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAdministration RouteReference
Elimination Half-life~2 hoursIntravenous / Inhalation[3]
Systemic Bioavailability2%Oral[4]
Systemic Bioavailability7-28%Inhalation[4]
Plasma Protein Binding0-9% (in vitro)-[3]

Table 2: Toxicity Data for this compound in Rats

MetricValueAdministration RouteReference
Oral LD50>1700 mg/kgOral[3]
Inhalation Reproduction Studies (No teratogenic effects)1.5 mg/kgInhalation[3]
Oral Reproduction Studies (Embryotoxicity)≥ 90 mg/kgOral[3]
2-Year Carcinogenicity Study (No carcinogenic activity)up to 6 mg/kgOral[3]

Table 3: Exemplary Dosage Regimens for this compound in Rat Models

ApplicationDosageAdministration RouteReference
COPD Model0.025% aerosolized solution for 20 min, twice dailyInhalation (Nebulizer)[5][6]
Asthma Model (Ovalbumin-induced)Specific dosage not detailed in search results, but would follow sensitization and challenge protocolInhalation/Intranasal[7][8]
Rhinovirus Infection Model80 µg per treatment, three times dailyIntranasal[9]

Experimental Protocols

Induction of COPD and this compound Treatment in Rats

This protocol is based on a study investigating the effect of this compound on muscarinic receptors in a rat model of COPD.[5][6]

Objective: To establish a rat model of COPD and administer this compound via inhalation.

Materials:

  • Male Wistar rats

  • Sulfur dioxide (SO₂) gas

  • Airtight exposure chamber

  • 0.025% this compound solution

  • Nebulizer

Procedure:

  • COPD Induction:

    • Expose rats to high concentrations of SO₂ gas (e.g., 250 ppm) for 5 hours per day, 5 days a week, for 7 weeks in an airtight chamber to induce chronic obstructive pulmonary disease.[6]

  • This compound Administration:

    • Following the induction of COPD, place the rats in an airtight chamber.

    • Administer a 0.025% aerosolized this compound solution for 20 minutes.[5][6]

    • Perform the administration twice daily.[5][6]

Ovalbumin-Induced Asthma Model in Rats

This is a general protocol for inducing an allergic asthma phenotype in rats, which can then be used to evaluate the efficacy of this compound.

Objective: To induce an allergic asthma model in rats for subsequent treatment evaluation.

Materials:

  • Brown Norway or Sprague Dawley rats

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant

  • Saline

  • Nebulizer or inhalation chamber

Procedure:

  • Sensitization:

    • On day 0, sensitize the rats with an intraperitoneal injection of OVA (e.g., 100 µg/kg) adsorbed to aluminum hydroxide.[8]

    • Repeat the sensitization on days 7, 14, and 21.[8]

  • Challenge:

    • Beginning on a later day (e.g., day 28), challenge the sensitized rats with aerosolized OVA (e.g., 1% w/v in saline) for 30 minutes, three times a week for three weeks, using a nebulizer or inhalation chamber.[7][8]

  • This compound Treatment:

    • Administer this compound at the desired dose and route (e.g., nebulization, intranasal) prior to or after the OVA challenge to assess its therapeutic effect.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

This compound is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors.[10] Its primary therapeutic effect in the airways is achieved through the antagonism of M3 receptors on bronchial smooth muscle.[10] This action inhibits the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and bronchodilation.[1][3]

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Bronchial Smooth Muscle Cell ACh Acetylcholine (ACh) M2R_pre M2 Receptor (Autoreceptor) ACh->M2R_pre Inhibits further ACh release M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Bronchoconstriction Ca->Contraction Leads to Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.

Experimental Workflow for this compound Administration in a Rat COPD Model

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a rat model of COPD.

G start Acclimatize Rats induce_copd Induce COPD (e.g., SO₂ exposure) start->induce_copd group_assignment Randomly Assign to Treatment Groups (Ipratropium vs. Vehicle) induce_copd->group_assignment treatment Administer Treatment (e.g., Nebulization) group_assignment->treatment assessment Assess Outcomes (e.g., Pulmonary Function, Histopathology, Biomarkers) treatment->assessment data_analysis Data Analysis and Interpretation assessment->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for a COPD rat model study with this compound.

References

Application of Ipratropium Bromide in Primary Human Bronchial Epithelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a well-established non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It is widely used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2] Its mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter that can induce bronchoconstriction and mucus secretion in the airways.[1] While the clinical efficacy of ipratropium bromide is well-documented, detailed in vitro studies on its direct effects on primary human bronchial epithelial (HBE) cells are less common in publicly available literature.

These application notes provide an overview of the theoretical application of this compound in primary HBE cell cultures, drawing upon its known mechanisms and findings from related ex vivo and in vitro studies. The included protocols are representative methodologies for researchers wishing to investigate the effects of this compound on mucus production, inflammatory responses, and ciliary function in a controlled, in vitro environment.

Mechanism of Action in Bronchial Epithelial Cells

Primary HBE cells express muscarinic acetylcholine receptors (mAChRs), primarily the M1 and M3 subtypes.[1] Stimulation of these receptors by acetylcholine or other cholinergic agonists triggers a signaling cascade that results in various physiological responses, including:

  • Increased Mucin Production: Activation of M3 receptors can lead to an increase in the expression of mucin genes, such as MUC5AC, and the secretion of mucus from goblet cells.[3]

  • Pro-inflammatory Mediator Release: Cholinergic stimulation can induce the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8), from bronchial epithelial cells.[4]

  • Alterations in Ciliary Beat Frequency: While acetylcholine can increase ciliary beat frequency, prolonged or excessive stimulation can lead to uncoordinated ciliary movement and impaired mucociliary clearance.

This compound acts as a competitive, non-selective antagonist at these muscarinic receptors. By blocking the binding of acetylcholine, it is expected to inhibit or reverse the downstream effects of cholinergic stimulation in primary HBE cells.

Data Presentation

The following tables present illustrative quantitative data based on expected outcomes from the experimental protocols outlined below. Note: This data is representative and intended to demonstrate how results can be structured. Actual experimental values will need to be determined empirically.

Table 1: Effect of this compound on Acetylcholine-Induced MUC5AC mRNA Expression in Primary HBE Cells

Treatment GroupMUC5AC mRNA Expression (Fold Change vs. Control)
Untreated Control1.0
Acetylcholine (10 µM)4.5
This compound (1 µM)1.1
Acetylcholine (10 µM) + this compound (0.1 µM)2.8
Acetylcholine (10 µM) + this compound (1 µM)1.3

Table 2: Effect of this compound on Acetylcholine-Induced IL-8 Secretion in Primary HBE Cells

Treatment GroupIL-8 Concentration (pg/mL)
Untreated Control50
Acetylcholine (10 µM)250
This compound (1 µM)55
Acetylcholine (10 µM) + this compound (0.1 µM)150
Acetylcholine (10 µM) + this compound (1 µM)65

Experimental Protocols

The following are detailed protocols for culturing primary HBE cells and investigating the effects of this compound.

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the standard method for differentiating primary HBE cells to form a mucociliary epithelium in vitro.

Materials:

  • Cryopreserved primary Human Bronchial Epithelial Cells

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • ALI differentiation medium

  • Collagen-coated permeable supports (e.g., Transwells®)

  • Cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding: Rapidly thaw cryopreserved HBE cells and seed them onto collagen-coated flasks in BEGM.

  • Expansion: Culture the cells until they reach 80-90% confluency, changing the medium every 48 hours.

  • Seeding on Permeable Supports: Dissociate the cells and seed them onto the apical surface of collagen-coated permeable supports at a high density.

  • Liquid-Liquid Phase: Maintain the cells with BEGM in both the apical and basolateral compartments until a confluent monolayer is formed.

  • Differentiation at ALI: Once confluent, remove the apical medium to establish the air-liquid interface. Replace the basolateral medium with ALI differentiation medium.

  • Maturation: Culture the cells for at least 21 days at ALI, changing the basolateral medium every 48-72 hours. The cells will differentiate into a pseudostratified epithelium with ciliated and mucus-producing cells.

Protocol 2: Treatment of Differentiated HBE Cells with this compound

This protocol details the treatment of differentiated HBE cells to assess the effect of this compound on cholinergic-stimulated responses.

Materials:

  • Differentiated primary HBE cells at ALI (from Protocol 1)

  • Acetylcholine solution

  • This compound solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Pre-treatment with this compound:

    • Prepare various concentrations of this compound in ALI differentiation medium.

    • Add the this compound-containing medium to the basolateral compartment of the HBE cultures.

    • Incubate for 1-2 hours.

  • Cholinergic Stimulation:

    • Prepare a solution of acetylcholine in ALI differentiation medium.

    • Add the acetylcholine-containing medium to the basolateral compartment.

    • Incubate for the desired time period (e.g., 24 hours for gene expression studies, 48 hours for protein secretion studies).

  • Sample Collection:

    • Apical Wash: Collect mucus secretions by gently washing the apical surface with a small volume of PBS.

    • Basolateral Medium: Collect the basolateral medium.

    • Cell Lysate: Lyse the cells on the permeable support for RNA or protein extraction.

  • Analysis: Analyze the collected samples using appropriate methods (e.g., ELISA for cytokine concentrations, qPCR for gene expression).

Visualizations

Signaling Pathway

G cluster_cell Bronchial Epithelial Cell M3R Muscarinic M3 Receptor PLC Phospholipase C M3R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Mucin ↑ MUC5AC Expression & Mucus Secretion Ca->Mucin Cytokine ↑ IL-8 Secretion PKC->Cytokine ACh Acetylcholine ACh->M3R Activates Ipra Ipratropium Bromide Ipra->M3R Inhibits

Caption: Muscarinic M3 receptor signaling pathway in bronchial epithelial cells and its inhibition by this compound.

Experimental Workflow

G cluster_samples Collected Samples cluster_analysis Analysis start Culture Primary HBE Cells at ALI treatment Pre-treat with this compound (Basolateral) start->treatment cilia Ciliary Beat Frequency Analysis start->cilia Baseline stimulation Stimulate with Acetylcholine (Basolateral) treatment->stimulation collection Sample Collection stimulation->collection stimulation->cilia Post-treatment apical Apical Wash (Mucus) collection->apical basolateral Basolateral Medium (Secreted Proteins) collection->basolateral lysate Cell Lysate (RNA/Protein) collection->lysate elisa ELISA (e.g., IL-8) apical->elisa basolateral->elisa qpcr qPCR (e.g., MUC5AC) lysate->qpcr

Caption: Experimental workflow for assessing the effects of this compound on primary HBE cells.

References

Application Notes and Protocols for High-Throughput Screening Assays Incorporating Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a specific focus on the use of ipratropium (B1672105) bromide as a reference antagonist. Ipratropium bromide is a non-selective muscarinic antagonist that blocks M1, M2, and M3 receptors, with its primary therapeutic effects in respiratory diseases stemming from the blockade of M3 receptors in the airways.[1][2]

Introduction to Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are coupled to different G protein signaling pathways. M1 and M3 receptors primarily couple through Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be measured in HTS formats. M2 and M4 receptors couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

This compound as a Reference Compound

This compound serves as an excellent positive control for antagonist screening campaigns targeting muscarinic receptors. Its well-characterized pharmacology and non-selective profile allow for the validation of assay performance across different muscarinic receptor subtypes.

Quantitative Data for this compound

The following table summarizes the binding affinities (Ki) of this compound for human M1, M2, and M3 muscarinic receptors. This data is crucial for establishing appropriate positive controls and for comparing the potency of novel compounds.

Receptor SubtypeThis compound Kᵢ (nM)
Muscarinic M12.1
Muscarinic M21.6
Muscarinic M31.0

High-Throughput Screening Protocol: Fluorescence-Based Calcium Flux Assay for M1 and M3 Receptor Antagonists

This protocol describes a robust HTS assay to identify antagonists of Gq-coupled muscarinic receptors (M1 and M3) by measuring changes in intracellular calcium.

Principle

Cells stably expressing the target muscarinic receptor (e.g., CHO-hM1 or CHO-hM3) are loaded with a calcium-sensitive fluorescent dye. Agonist stimulation of the receptor leads to an increase in intracellular calcium, resulting in an increased fluorescence signal. Antagonists will inhibit this agonist-induced calcium mobilization, leading to a decrease in the fluorescent signal.

Experimental Protocol

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 or M3 muscarinic receptor.

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Cell Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM/F-12 with 10% FBS and appropriate selection antibiotics).

  • Calcium-Sensitive Dye: Fluo-8 AM, Calcium 6 AM, or equivalent.

  • Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.

  • Agonist: Carbachol or Acetylcholine.

  • Reference Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend cells in a culture medium.

    • Seed cells into 384-well assay plates at a density of 15,000 - 25,000 cells per well in 25 µL of culture medium.

    • Incubate plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the assay plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound (as a positive control) in Assay Buffer. A typical starting concentration for this compound would be in the micromolar range, with serial dilutions to cover a broad concentration range.

    • Add 10 µL of the compound solutions to the appropriate wells of the assay plate.

    • For antagonist determination, incubate the plates with the compounds for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare an agonist solution (e.g., Carbachol) at a concentration that elicits approximately 80% of the maximal response (EC₈₀). The EC₈₀ concentration should be predetermined in separate agonist dose-response experiments.

    • Place the assay plate into the fluorescence plate reader.

    • Initiate the kinetic read to establish a baseline fluorescence for 5-10 seconds.

    • Using the instrument's liquid handler, add 10 µL of the EC₈₀ agonist solution to all wells.

    • Continue to record the fluorescence signal for 90-120 seconds.

Data Analysis
  • Response Calculation: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the signal from wells with agonist alone (negative control).

  • Normalization: Normalize the data using wells containing only the agonist (0% inhibition) and wells containing a high concentration of this compound (100% inhibition).

  • IC₅₀ Determination: Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ for this compound is expected to be in the low nanomolar range, consistent with its Ki values.

Assay Validation: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[3]

Calculation:

Z' = 1 - ( (3 * (σₚ + σₙ)) / |μₚ - μₙ| )

Where:

  • μₚ = mean of the positive control (e.g., agonist + high concentration of this compound)

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control (e.g., agonist only)

  • σₙ = standard deviation of the negative control

Interpretation of Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

For a well-optimized calcium flux assay, a Z'-factor greater than 0.5 is expected, indicating a large separation between the positive and negative controls and low data variability.[4][5]

Alternative HTS Technologies

While the calcium flux assay is a primary method for Gq-coupled receptors, other technologies can be employed for screening against all muscarinic receptor subtypes.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP Assays (M2/M4 Receptors): This technology can be used to measure changes in cAMP levels. For M2 and M4 receptors, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in cAMP. Antagonists, like this compound, will reverse this inhibition.

  • Label-Free Assays (All Subtypes): Technologies such as dynamic mass redistribution (DMR) measure global cellular responses upon receptor activation, such as changes in cell morphology and adhesion. These assays are not dependent on a specific signaling pathway and can be used to screen for ligands of all muscarinic receptor subtypes.

Visualizations

Muscarinic M3 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates Ipratropium_Bromide Ipratropium_Bromide Ipratropium_Bromide->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Releases Ca2+ Calcium_Increase Increased Intracellular Ca2+ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Calcium_Increase->Cellular_Response Triggers HTS_Workflow start Start cell_plating Seed CHO-hM3 Cells in 384-well Plates start->cell_plating incubation1 Incubate 18-24h cell_plating->incubation1 dye_loading Load Cells with Calcium-Sensitive Dye incubation1->dye_loading incubation2 Incubate 60min at 37°C, then 30min at RT dye_loading->incubation2 compound_addition Add Test Compounds & This compound (Control) incubation2->compound_addition incubation3 Incubate 15-30min at RT compound_addition->incubation3 agonist_addition Add Agonist (Carbachol) & Read Fluorescence incubation3->agonist_addition data_analysis Data Analysis: - Normalize Data - Calculate IC50 - Determine Z'-Factor agonist_addition->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Assessing the Effect of Ipratropium Bromide on Ciliary Beat Frequency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium (B1672105) bromide is a widely used anticholinergic bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors, leading to smooth muscle relaxation in the airways. However, the effect of ipratropium bromide on mucociliary clearance, a crucial defense mechanism of the respiratory system, and specifically on ciliary beat frequency (CBF), is of significant interest. These application notes provide a detailed overview of the methodologies to assess the in vitro effects of this compound on CBF, along with relevant protocols and data interpretation.

Unlike some other anticholinergic agents such as atropine, which has been shown to depress CBF, studies on this compound suggest it does not adversely affect and may even improve mucociliary clearance, particularly at higher doses.[1][2] This document outlines the necessary experimental framework to investigate these effects quantitatively.

Data Presentation

The following table summarizes the expected outcomes of this compound on ciliary beat frequency based on current literature. As specific in vitro dose-response studies are limited, this table reflects the general consensus that this compound does not significantly alter CBF.

Concentration of this compoundChange in Ciliary Beat Frequency (CBF)Reference
Vehicle Control (0 µM)Baseline CBFN/A
1 µMNo significant change[1]
10 µMNo significant change[1]
100 µMNo significant change[1]

Signaling Pathways

The regulation of ciliary beat frequency by the cholinergic system is primarily mediated through muscarinic receptors. Acetylcholine, the endogenous agonist, stimulates M1 and M3 receptors to increase CBF, while activation of M2 receptors can have an inhibitory effect.[3][4][5] this compound is a non-selective antagonist of these receptors. Its neutral effect on CBF may be a result of its combined action on these different receptor subtypes.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1_M3 M1/M3 Receptors PLC Phospholipase C M1_M3->PLC Activates M2 M2 Receptor AC Adenylyl Cyclase M2->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3_DAG IP3 / DAG PLC->IP3_DAG ACh Acetylcholine ACh->M1_M3 Activates ACh->M2 Activates Ipratropium This compound Ipratropium->M1_M3 Blocks Ipratropium->M2 Blocks Ca2_increase ↑ [Ca²⁺]i IP3_DAG->Ca2_increase CBF_increase ↑ Ciliary Beat Frequency Ca2_increase->CBF_increase CBF_decrease ↓ Ciliary Beat Frequency cAMP_decrease->CBF_decrease

Caption: Muscarinic Receptor Signaling in Ciliary Regulation.

Experimental Protocols

Protocol 1: Culture of Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the culture of human bronchial epithelial cells (HBECs) to form a differentiated, ciliated epithelium, which is an essential in vitro model for studying ciliary function.[6][7][8]

Materials:

  • Primary human bronchial epithelial cells

  • Bronchial epithelial cell growth medium

  • ALI culture medium

  • Transwell inserts (e.g., 6.5 mm diameter with 0.4 µm pore size)

  • Collagen-coated flasks and plates

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Expansion:

    • Thaw cryopreserved primary HBECs and seed them onto collagen-coated flasks.

    • Culture the cells in bronchial epithelial cell growth medium at 37°C and 5% CO₂.

    • Change the medium every 48 hours until the cells reach 80-90% confluency.

  • Seeding on Transwell Inserts:

    • Pre-coat Transwell inserts with collagen.

    • Trypsinize the confluent HBECs and resuspend them in ALI culture medium.

    • Seed the cells onto the apical side of the Transwell inserts at a high density.

    • Add ALI culture medium to both the apical and basolateral chambers.

  • Differentiation at ALI:

    • After 24-48 hours, once the cells have formed a confluent monolayer, remove the medium from the apical chamber to create an air-liquid interface.

    • Continue to supply ALI culture medium to the basolateral chamber only.

    • Change the basolateral medium every 48-72 hours.

    • The cells will differentiate over 3-4 weeks, forming a pseudostratified epithelium with motile cilia.

Protocol 2: Assessment of Ciliary Beat Frequency using High-Speed Video Microscopy

This protocol details the methodology for measuring CBF in differentiated HBEC cultures at ALI following exposure to this compound.

Materials:

  • Differentiated HBEC cultures on Transwell inserts

  • This compound solutions of varying concentrations

  • Vehicle control solution

  • Inverted microscope with environmental chamber (37°C, 5% CO₂)

  • High-speed digital camera (capable of >120 frames per second)

  • Image analysis software (e.g., SAVA, ciliaFA, or custom scripts)[9][10]

Procedure:

  • Preparation of Cultures:

    • Maintain the differentiated HBEC cultures at ALI for at least 21 days to ensure mature ciliation.[6]

    • Wash the apical surface gently with pre-warmed PBS to remove excess mucus before imaging.

  • Drug Application:

    • Prepare serial dilutions of this compound in a suitable vehicle (e.g., culture medium or saline).

    • Add the this compound solutions or vehicle control to the apical surface of the cultures.

    • Incubate for a predetermined time (e.g., 30 minutes) in the environmental chamber.

  • High-Speed Video Acquisition:

    • Place the Transwell insert into the microscope's environmental chamber maintained at 37°C and 5% CO₂.

    • Using a 20x or 40x objective, focus on the ciliated cells.

    • Record high-speed videos (e.g., at 240 fps for 5-10 seconds) from multiple randomly selected fields of view for each experimental condition.

  • Data Analysis:

    • Import the recorded videos into the image analysis software.

    • The software will typically use a Fourier transform-based algorithm to analyze the frequency of pixel intensity changes caused by ciliary motion.

    • Calculate the mean CBF for each field of view.

    • Average the CBF values from multiple fields for each condition.

    • Statistically compare the CBF of this compound-treated groups to the vehicle control.

start Start: Differentiated HBECs at ALI prep Prepare Drug Solutions (this compound & Vehicle) start->prep treatment Apical Application of Drug Solutions prep->treatment incubation Incubate at 37°C, 5% CO₂ treatment->incubation video High-Speed Video Microscopy (>120 fps) incubation->video analysis CBF Analysis using Fourier Transform video->analysis data Data Compilation & Statistical Analysis analysis->data end End: Quantitative CBF Data data->end

Caption: Experimental Workflow for CBF Assessment.

References

Troubleshooting & Optimization

Ipratropium bromide solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ipratropium (B1672105) bromide in physiological buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of ipratropium bromide?

A1: this compound is a quaternary ammonium (B1175870) compound that is freely soluble in water and methanol.[1][2][3] It is sparingly soluble in ethanol (B145695) and practically insoluble in non-polar, lipophilic solvents such as ether and chloroform.[1][2] Its ionic nature as a quaternary ammonium salt contributes significantly to its high solubility in polar solvents.[4][5][6]

Q2: How does pH affect the solubility and stability of this compound?

A2: The solubility of this compound is pH-dependent. It is most stable in neutral to acidic solutions.[2][7] In alkaline solutions, this compound is susceptible to rapid hydrolysis, which can lead to degradation and precipitation of the compound.[2] For experimental work, it is recommended to maintain the pH of the solution in a slightly acidic range (e.g., pH 3-5) to ensure stability, often achieved by using hydrochloric acid for pH adjustment.[8][9]

Q3: I am observing precipitation of this compound in my physiological buffer (e.g., PBS). What could be the cause?

A3: Precipitation of this compound in physiological buffers can be attributed to several factors:

  • pH: If the pH of your buffer is neutral to slightly alkaline, it could be promoting the hydrolysis of the ester bond in the this compound molecule, leading to the formation of less soluble degradation products.

  • Buffer Composition: While this compound is generally soluble in aqueous solutions, interactions with certain buffer components could potentially reduce its solubility. High concentrations of phosphate (B84403) or other salts might lead to "salting out" effects.

  • Concentration: You may be exceeding the saturation solubility of this compound in your specific buffer system at the experimental temperature.

  • Temperature: Solubility is temperature-dependent. A decrease in temperature can reduce the solubility of this compound.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: this compound is incompatible with strong oxidizing agents.[6] When preparing solutions, avoid contact with such agents to prevent chemical degradation. Additionally, it is advisable to protect solutions containing this compound from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudiness or precipitation upon dissolving this compound Exceeding solubility limit at the given temperature.Gently warm the solution while stirring. If the precipitate does not dissolve, it indicates that the concentration is above the saturation point. Prepare a more dilute solution.
pH of the buffer is too high (alkaline).Adjust the pH of the buffer to a slightly acidic range (pH 3-5) using a suitable acid (e.g., HCl) before adding this compound.[8][9]
Slow dissolution rate.Use sonication to aid in the dissolution process after adding this compound to the buffer.
Precipitate forms over time in a previously clear solution Hydrolysis due to alkaline pH.Ensure the long-term stability of your stock and working solutions by maintaining an acidic pH. Store solutions at recommended temperatures and protect from light.[2]
Evaporation of the solvent leading to increased concentration.Keep containers tightly sealed to prevent solvent evaporation, especially during long-term storage or incubation.
Inconsistent results in bioassays Poor solubility leading to variable effective concentrations.Confirm the solubility of this compound in your specific assay buffer at the intended concentration and temperature before conducting the experiment. Consider using a co-solvent like a small percentage of ethanol if compatible with your experimental system.[7]
Degradation of the compound.Prepare fresh solutions for your experiments. If using stored solutions, verify the concentration and purity using an appropriate analytical method like HPLC.[1]

Quantitative Solubility Data

While this compound is known to be freely soluble in water, specific quantitative data in various physiological buffers is not extensively available in peer-reviewed literature. The following table summarizes the available solubility information. Researchers should experimentally determine the solubility in their specific buffer system.

Solvent Temperature Solubility Reference
WaterNot SpecifiedFreely Soluble[1][2][3]
WaterNot Specified10 mg/mL[6]
MethanolNot SpecifiedFreely Soluble[1]
EthanolNot SpecifiedSparingly Soluble[1]
ChloroformNot SpecifiedInsoluble[2]
EtherNot SpecifiedInsoluble[2]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices for determining the thermodynamic solubility of a compound.

1. Materials:

  • This compound powder

  • Physiological buffer of interest (e.g., PBS, TRIS-HCl) at the desired pH

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

2. Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Add a known volume of the physiological buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure that excess solid is still present.

  • Separate the undissolved solid from the solution by either centrifugation at a high speed or by filtering the solution through a 0.22 µm syringe filter. This step is critical to remove all particulate matter.

  • Carefully collect the clear supernatant.

  • Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis) to a concentration within the linear range of your analytical method.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is a more rapid method suitable for screening solubility in multiple buffer conditions.

1. Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Physiological buffers of interest

  • 96-well microplates (UV-transparent for spectrophotometric analysis)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

2. Procedure:

  • Dispense the physiological buffers into the wells of a 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

  • Alternatively, for a quantitative measurement, use a filter plate to separate the precipitated compound from the soluble fraction.

  • Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at a suitable wavelength.

  • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue Observed (Precipitation/Cloudiness) q1 Is the solution freshly prepared? start->q1 sol_old Solution may have degraded or evaporated. Prepare a fresh solution. q1->sol_old No q2 What is the pH of the buffer? q1->q2 Yes sol_old->start ph_high Alkaline pH can cause hydrolysis. Adjust pH to acidic range (3-5). q2->ph_high Alkaline q3 Is the concentration known to be soluble? q2->q3 Acidic/Neutral ph_high->start conc_high Concentration may exceed solubility limit. Prepare a more dilute solution or warm gently. q3->conc_high No/Unsure check_interactions Check for potential interactions with buffer components. Consider an alternative buffer system. q3->check_interactions Yes conc_high->start end_solved End: Issue Resolved check_interactions->end_solved

Caption: A workflow diagram for troubleshooting this compound solubility issues.

G cluster_1 This compound Signaling Pathway (Muscarinic Antagonism) acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor (on Bronchial Smooth Muscle) acetylcholine->m3_receptor Binds & Activates ipratropium This compound ipratropium->m3_receptor Competitively Blocks relaxation Bronchodilation ipratropium->relaxation Results in gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates contraction Bronchoconstriction ca_release->contraction Leads to

Caption: Signaling pathway of this compound's antagonist action on M3 receptors.

References

Technical Support Center: Optimizing Ipratropium Bromide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ipratropium (B1672105) bromide for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and reference data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ipratropium bromide?

A1: this compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It blocks the action of acetylcholine, the neurotransmitter released from the vagus nerve, at M1, M2, and M3 muscarinic receptors.[2] By blocking these receptors, particularly M3 receptors on bronchial smooth muscle, it prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which leads to muscle relaxation (bronchodilation).[2]

Q2: What is a typical concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound in vitro is highly dependent on the cell type and the specific assay. For receptor binding assays, IC50 values are in the low nanomolar range. For functional assays, such as inhibiting agonist-induced responses, concentrations typically range from 1 nM to 10 µM. For cytotoxicity studies, a wider range should be tested, potentially from 10 nM up to 100 µM or higher, as significant cytotoxicity is cell-type dependent. One study in primary ventricular myocytes showed a dose-dependent decrease in cell viability from 10 pM (1 x 10⁻¹¹ M) to 100 µM (1 x 10⁻⁴ M).

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a white crystalline powder that is freely soluble in water and methanol.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile water or a buffered solution like PBS.[3] The stock solution should be sterile-filtered (0.22 µm filter) and can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: In which cell lines is this compound commonly studied?

A4: Given its primary clinical use for respiratory conditions, this compound is often studied in human airway epithelial cell lines such as A549 (adenocarcinomic human alveolar basal epithelial cells) and BEAS-2B (immortalized human bronchial epithelial cells).[4][5] These cell lines are relevant models for studying the effects of inhaled therapeutics on the respiratory epithelium.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in results between experiments 1. Inconsistent cell passage number or health.2. Variability in reagent preparation (e.g., this compound dilutions).3. Fluctuations in incubator conditions (CO₂, temperature, humidity).4. Pipetting errors.1. Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination.2. Prepare fresh dilutions of this compound from a validated stock for each experiment.3. Ensure incubators are properly calibrated and maintained.4. Use calibrated pipettes and consistent pipetting techniques.
Lower than expected potency (High IC50) 1. Degradation of this compound stock solution.2. Sub-optimal agonist concentration used for stimulation in functional assays.3. High cell density leading to drug depletion.4. Receptor desensitization due to prolonged agonist exposure.1. Prepare fresh stock solutions. Verify the purity of the compound.2. Use an agonist concentration at or near its EC80 to ensure a robust but sensitive assay window.3. Optimize cell seeding density to ensure it is on the linear portion of the growth curve.4. Minimize pre-incubation times and ensure cells are not over-stimulated.
Unexpected Cytotoxicity 1. This compound concentration is too high for the specific cell line.2. Off-target effects at high concentrations.3. Contamination of the drug stock or culture medium.1. Perform a dose-response curve starting from a low concentration (e.g., 1 nM) to determine the cytotoxic threshold.2. If possible, confirm the effect is mediated by muscarinic receptors using a different antagonist or by using receptor-knockdown cells.3. Ensure all reagents and solutions are sterile.
No response to agonist in functional assays (e.g., Calcium Flux) 1. Low or no expression of the target muscarinic receptor (M1/M3) in the cell line.2. Inactive agonist or incorrect concentration.3. Problems with the assay itself (e.g., inactive calcium dye, incorrect buffer).1. Confirm receptor expression via qPCR, Western blot, or by using a positive control cell line known to express the receptor.2. Verify the activity and concentration of the agonist.3. Run assay controls, including a positive control agonist (e.g., ionomycin (B1663694) for calcium flux) and ensure all buffers are correctly prepared.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that in vitro cytotoxicity can vary significantly between cell types.

Parameter Receptor/Cell Type Value Notes
IC50 (Receptor Binding) Muscarinic M1 Receptor2.9 nMAntagonist activity.
IC50 (Receptor Binding) Muscarinic M2 Receptor2.0 nMAntagonist activity.
IC50 (Receptor Binding) Muscarinic M3 Receptor1.7 nMAntagonist activity.
Effective Concentration Range (Cytotoxicity) Primary Ventricular Myocytes10 pM - 100 µMDose-dependent decrease in cell viability observed across this range.
Recommended Starting Concentration Range (Functional Assays) e.g., A549, BEAS-2B1 nM - 10 µMFor antagonism of agonist-induced responses (e.g., calcium flux).
Recommended Starting Concentration Range (Cytotoxicity Assays) e.g., A549, BEAS-2B10 nM - 100 µMA broad range is recommended to establish a dose-response curve.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay in A549 Cells

This protocol is designed to determine the cytotoxic effect of this compound on A549 human lung adenocarcinoma cells.

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Sterile water or PBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A suggested starting range is 20 nM to 200 µM (final concentrations will be 10 nM to 100 µM). Include a "vehicle control" (medium with the same amount of solvent, e.g., water) and an "untreated control" (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, and untreated control to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. The incubation time should be optimized for your specific experimental question.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Functional Antagonism (Calcium Flux) Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) in BEAS-2B cells.

Materials:

  • BEAS-2B cells

  • Complete culture medium

  • Black, clear-bottom 96-well cell culture plates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • Fluorescence plate reader with injection capability (e.g., FlexStation)

Procedure:

  • Cell Seeding: Seed BEAS-2B cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often in HBSS/HEPES buffer. Probenecid can be included to improve dye retention.

  • Remove the culture medium and add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: During incubation, prepare serial dilutions of this compound in HBSS/HEPES buffer. Also, prepare the carbachol (B1668302) solution at a concentration that will induce a sub-maximal response (e.g., EC80).

  • Pre-incubation with Antagonist: After dye loading, gently wash the cells once with HBSS/HEPES buffer. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Data Acquisition: Place the cell plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for 15-30 seconds.

  • Program the instrument to inject the carbachol solution into the wells and immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the peak fluorescence signal induced by carbachol. Plot the inhibition of the carbachol response against the concentration of this compound to calculate an IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

G This compound Mechanism of Action cluster_receptor Cell Membrane cluster_intracellular Intracellular Space M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3_Receptor Binds & Activates Ipratropium This compound (Antagonist) Ipratropium->M3_Receptor Binds & Blocks

Caption: this compound blocks the M3 muscarinic receptor signaling cascade.

Experimental Workflow

G Workflow for Determining this compound Cytotoxicity start Start prep_stock Prepare Ipratropium Bromide Stock Solution (e.g., 50 mM in H₂O) start->prep_stock seed_cells Seed A549 or BEAS-2B Cells in 96-well Plate start->seed_cells prep_dilutions Prepare Serial Dilutions of this compound in Culture Medium prep_stock->prep_dilutions incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight treat_cells Treat Cells with Dilutions incubate_overnight->treat_cells prep_dilutions->treat_cells incubate_treatment Incubate for 24-48h treat_cells->incubate_treatment add_assay_reagent Add Viability Reagent (e.g., MTT, MTS) incubate_treatment->add_assay_reagent incubate_assay Incubate 1-4h add_assay_reagent->incubate_assay read_plate Read Absorbance/ Fluorescence incubate_assay->read_plate analyze Analyze Data: Calculate % Viability and IC50 read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for assessing cell viability.

References

Addressing tachyphylaxis with repeated ipratropium bromide administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of repeated ipratropium (B1672105) bromide administration.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis, and does it occur with repeated ipratropium bromide administration?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated doses.[1][2] While theoretically possible, studies have shown that tachyphylaxis to the bronchodilatory effects of this compound is not a common clinical or experimental finding.[3] In a study involving patients with severe chronic airways obstruction, repeated administration of this compound for two weeks did not show a progressive improvement beyond the initial single dose, but it also did not show a diminishing effect.[4]

Q2: We observed a decreased response to this compound in our long-term animal study. What could be the underlying mechanism if not tachyphylaxis?

A2: A more likely explanation for a change in response over time is the upregulation of muscarinic receptors. One study in a rat model of COPD demonstrated that while short-term (5-day) administration of this compound did not significantly change muscarinic receptor density, long-term (30-day) administration led to a significant increase in these receptors. This upregulation could potentially lead to a state of "rebound hyperresponsiveness" upon withdrawal of the drug.

Q3: What is rebound hyperresponsiveness and how can we test for it?

A3: Rebound hyperresponsiveness is a phenomenon where the airways become more sensitive to bronchoconstrictor stimuli after the withdrawal of a regularly administered bronchodilator. This is thought to be due to an increase in the number of receptors (upregulation) as a compensatory mechanism to chronic receptor blockade.[3]

You can investigate this by performing a bronchoprovocation challenge (e.g., with methacholine) at baseline, during, and after a period of repeated this compound administration. An increased sensitivity to the bronchoconstrictor agent after stopping ipratropium would suggest rebound hyperresponsiveness.[3] A study in asthmatic subjects showed a transient increase in airway responsiveness to methacholine (B1211447) 24 hours after discontinuing a 3-week course of this compound.[3]

Q4: We have occasionally observed an immediate worsening of bronchoconstriction after administering this compound. What could be the cause?

A4: This rare phenomenon is known as paradoxical bronchospasm and is an acute, unexpected constriction of the airways following the administration of a bronchodilator.[5] It is not a form of tachyphylaxis but rather an adverse drug reaction. If you observe this, it is crucial to discontinue the administration of this compound immediately and investigate other potential causes. The exact mechanism is not fully understood but may be related to the drug formulation or individual patient sensitivity.[5]

Troubleshooting Guides

Issue 1: Perceived Decrease in Bronchodilator Effect Over Time

Possible Cause Troubleshooting Steps
Muscarinic Receptor Upregulation 1. Design a study to measure muscarinic receptor density in airway tissue at baseline and after prolonged ipratropium administration using a radioligand binding assay. 2. Assess for rebound hyperresponsiveness by performing a methacholine challenge after a washout period following long-term ipratropium treatment.
Experimental Variability 1. Ensure consistent drug delivery and precise measurement of airway response (e.g., using standardized spirometry techniques). 2. Include appropriate control groups (placebo, vehicle) to account for any time-dependent changes in airway function.
Disease Progression in Animal Model 1. Monitor the progression of the underlying respiratory disease in your animal model to ensure that the observed changes are not due to the natural course of the disease.

Issue 2: Acute Worsening of Airway Obstruction Post-Administration

Possible Cause Troubleshooting Steps
Paradoxical Bronchospasm 1. Immediately cease administration of this compound. 2. Administer a rescue bronchodilator from a different class (e.g., a short-acting beta-agonist). 3. Document the event thoroughly and consider reporting it. 4. Investigate the specific formulation of this compound used, as excipients can sometimes be a contributing factor.
Incorrect Drug Administration/Dose 1. Verify the concentration and volume of the administered drug. 2. Ensure the delivery device (e.g., nebulizer, inhaler) is functioning correctly and is appropriate for the experimental model.

Data Presentation

Table 1: Effect of Repeated this compound Administration on Muscarinic Receptor Density in a Rat Model of COPD

Treatment Duration Muscarinic Receptor Density (pmol/mg protein) Significance vs. Untreated COPD
5 DaysIncreased (not statistically significant)P > 0.05
30 Days0.049 ± 0.016P < 0.05
6 Days Post-Cessation (after 30 days of treatment)Returned to near normal levels-
Data adapted from a study on a rat model of COPD.

Table 2: Consistency of Bronchodilator Response (FEV1) to this compound in Clinical Studies

Study Duration Patient Population Observation
2 WeeksSevere Chronic Airways ObstructionSlight statistically significant improvement in FEV1 was maintained, with no evidence of progressive improvement or tolerance.[4]
3 WeeksMild AsthmaNo significant diminution of the acute bronchodilator response to ipratropium was observed.[3]
12 Weeks (in combination with fenoterol)AsthmaThe bronchodilator response was statistically the same as on day 1.
85 DaysCOPDThe FEV1 response to this compound (in combination with albuterol) remained consistent.

Experimental Protocols

1. Radioligand Binding Assay for Muscarinic Receptor Density

This protocol is a general guideline for determining the density of muscarinic receptors in lung tissue homogenates.

  • Materials:

    • Lung tissue from experimental animals (control and ipratropium-treated groups).

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand (e.g., [³H]quinuclidinyl benzilate - [³H]QNB).

    • Unlabeled competing ligand (e.g., atropine) to determine non-specific binding.

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize lung tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

    • Binding Assay: Incubate the membrane preparation with varying concentrations of the radioligand in the presence (for non-specific binding) and absence (for total binding) of a high concentration of the unlabeled competing ligand.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the maximal binding capacity (Bmax), which represents the receptor density, and the dissociation constant (Kd).

2. Methacholine Challenge for Airway Hyperresponsiveness

This protocol outlines the assessment of airway responsiveness in human subjects. Similar principles can be applied to animal models with appropriate modifications.

  • Subject Preparation:

    • Ensure subjects have abstained from bronchodilator medications for the appropriate washout period.[6]

    • Obtain baseline spirometry measurements, including Forced Expiratory Volume in one second (FEV1).

  • Procedure:

    • Baseline Measurement: Administer an aerosol of saline (placebo) and measure FEV1.

    • Methacholine Administration: Administer progressively increasing concentrations of methacholine via a nebulizer at set intervals.[6]

    • Spirometry: After each dose of methacholine, perform spirometry to measure the FEV1.

    • Endpoint: The challenge is typically stopped when the FEV1 has fallen by 20% or more from the post-saline baseline, or when the maximum concentration of methacholine has been administered.[6]

    • Data Analysis: The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is calculated. A lower PC20 indicates greater airway hyperresponsiveness.

Mandatory Visualizations

Ipratropium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds & Activates Ipratropium Ipratropium Ipratropium->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Relaxation Bronchodilation M3_Receptor->Relaxation Leads to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction

Caption: this compound signaling pathway in bronchial smooth muscle.

Experimental_Workflow cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis Baseline_Spiro Baseline Spirometry (FEV1) Baseline_MC Baseline Methacholine Challenge (PC20) Baseline_Spiro->Baseline_MC Repeated_Ipra Repeated Ipratropium Bromide Administration (e.g., 2-4 weeks) Baseline_MC->Repeated_Ipra Washout Washout Period (e.g., 48-72 hours) Repeated_Ipra->Washout Receptor_Assay Muscarinic Receptor Binding Assay (Bmax) Repeated_Ipra->Receptor_Assay (in animal models) Post_MC Post-Treatment Methacholine Challenge (PC20) Washout->Post_MC Compare_PC20 Compare Baseline PC20 vs. Post-Treatment PC20 Post_MC->Compare_PC20 Analyze_Bmax Analyze Change in Receptor Density (Bmax) Receptor_Assay->Analyze_Bmax Conclusion Draw Conclusions on Rebound Hyperresponsiveness Compare_PC20->Conclusion Analyze_Bmax->Conclusion

Caption: Experimental workflow to investigate rebound hyperresponsiveness.

Logical_Relationships Start Repeated Ipratropium Administration No_Tachy No Significant Tachyphylaxis (Consistent Bronchodilation) Start->No_Tachy Common Outcome Receptor_Up Potential for Muscarinic Receptor Upregulation (Long-term) Start->Receptor_Up Potential Mechanism Paradox Paradoxical Bronchospasm (Rare Adverse Event) Start->Paradox Infrequent Rebound Rebound Hyperresponsiveness (Upon Withdrawal) Receptor_Up->Rebound

Caption: Logical relationships of repeated ipratropium administration.

References

Minimizing off-target effects of ipratropium bromide in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ipratropium (B1672105) bromide in experimental settings.

Troubleshooting Guides

Issue: Observed effects are inconsistent with M3 receptor antagonism.

Possible Cause: Ipratropium bromide is a non-selective muscarinic antagonist and can interact with other muscarinic receptor subtypes, leading to complex biological responses. Blockade of M2 receptors, for instance, can increase acetylcholine (B1216132) release, which may counteract the intended M3 blockade.[1][2]

Troubleshooting Steps:

  • Confirm Receptor Expression: Verify the expression profile of muscarinic receptor subtypes (M1-M5) in your experimental model (cell line or tissue).

  • Use Subtype-Selective Antagonists: As a control, use more selective antagonists for M1, M2, or M3 receptors to dissect the contribution of each subtype to the observed effect.

  • Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing engagement of other muscarinic subtypes.

Issue: Paradoxical Bronchoconstriction in Animal Models.

Possible Cause: This can be a result of this compound's antagonist activity at presynaptic M2 autoreceptors on cholinergic nerve endings.[1][2] Blockade of these receptors leads to an increase in acetylcholine release, which can overcome the M3 receptor blockade on smooth muscle, resulting in contraction.[1][2]

Troubleshooting Steps:

  • Dose Adjustment: Lower the dose of this compound to a range that is selective for the desired effect without significant M2 receptor blockade.

  • Alternative Antagonists: Consider using an M3-selective antagonist as a comparator to confirm that the paradoxical effect is M2-mediated.

  • Monitor Acetylcholine Levels: If feasible, measure acetylcholine levels in the local environment to correlate with the observed physiological response.

Issue: High background or non-specific binding in radioligand binding assays.

Possible Cause: The radioligand may be binding to non-receptor components in the assay, or the washing steps may be insufficient.

Troubleshooting Steps:

  • Optimize Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

  • Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).

  • Pre-treat Filters/Plates: Use a blocking agent like polyethyleneimine to pre-treat filters and plates to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] It works by blocking the binding of the neurotransmitter acetylcholine to these receptors.[2][3] In the airways, this leads to a reduction in bronchoconstriction and mucus secretion, which are mediated by M1 and M3 receptors.[3]

Q2: What are the known off-target effects of this compound?

A2: The primary "off-target" effects within the muscarinic receptor family are due to its non-selectivity. For example, antagonism of M2 receptors can lead to paradoxical bronchoconstriction.[1][2] Systemic exposure, although generally low with inhaled administration, can lead to anticholinergic side effects such as dry mouth, tachycardia, and in some cases, has been associated with an increased risk of cardiovascular events in patients with pre-existing heart conditions.[4][5][6][7][8]

Q3: How can I minimize systemic side effects in my animal studies?

A3: To minimize systemic effects, localized delivery of this compound is recommended, such as through inhalation or nebulization for respiratory studies.[9] This method targets the airways directly and reduces systemic absorption compared to oral or intravenous administration.[2][9] Careful dose selection is also critical to limit systemic exposure.

Q4: I'm observing unexpected cardiovascular effects in my in vitro cardiac muscle preparation. Why might this be?

A4: this compound can have direct effects on cardiac tissue. Studies have shown that it can increase myocardial infarct size in models of ischemia/reperfusion injury.[6][10] This is thought to be due to the blockade of the protective effects of acetylcholine in the heart.[6] Therefore, it is crucial to consider these potential direct cardiac effects when interpreting data from cardiac preparations.

Data Presentation

Receptor SubtypeThis compound IC50 (nM)Reference
Muscarinic M12.9MedChemExpress
Muscarinic M22.0MedChemExpress
Muscarinic M31.7MedChemExpress

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Radioligand, assay buffer, and cell membranes.

    • Non-specific Binding (NSB): Radioligand, atropine, and cell membranes.

    • Competition: Radioligand, this compound dilution, and cell membranes.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters 3-4 times with ice-cold assay buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.

Cell-Based Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol).

  • This compound stock solution.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

  • Measure baseline fluorescence using the plate reader.

  • Inject the muscarinic agonist and immediately begin measuring fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence in response to the agonist in the presence and absence of the antagonist to determine the potency of this compound as an antagonist.

Mandatory Visualization

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent/Unexpected Experimental Results Check_Conc Verify this compound Concentration and Purity Start->Check_Conc Check_Model Assess Experimental Model (Receptor Expression, etc.) Start->Check_Model Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response Check_Model->Dose_Response Use_Controls Employ Selective Antagonists/Agonists Dose_Response->Use_Controls Analyze_Data Re-analyze Data Use_Controls->Analyze_Data Conclusion Identify Source of Error Analyze_Data->Conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

cluster_pathway This compound Signaling Pathway Blockade Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds and Activates Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

Caption: Blockade of the M3 muscarinic receptor signaling pathway.

cluster_workflow Experimental Workflow: Radioligand Binding Assay Preparation Prepare Reagents: - Cell Membranes - Radioligand - Ipratropium Dilutions Incubation Incubate Reagents in 96-well Plate Preparation->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Add Scintillation Cocktail and Count Radioactivity Washing->Counting Analysis Analyze Data to Determine IC50/Ki Counting->Analysis

Caption: Workflow for a radioligand binding assay.

References

Technical Support Center: Ipratropium Bromide and Paradoxical Bronchospasm in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating paradoxical bronchospasm with ipratropium (B1672105) bromide in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Troubleshooting Guides

This section addresses common issues encountered during in vivo and in vitro experiments.

Problem Potential Cause Suggested Solution
Variable or no bronchoconstriction observed after low-dose ipratropium bromide administration. Animal Species Variability: Different species have varying sensitivities and muscarinic receptor distributions.Ensure the selected animal model (e.g., guinea pig, dog) is appropriate for studying cholinergic responses. Guinea pigs are known to be sensitive to vagally induced bronchoconstriction.[1][2]
Anesthesia Protocol: The type and depth of anesthesia can influence autonomic nerve activity and airway reflexes.Use a consistent and well-documented anesthesia protocol. Urethane (B1682113) is commonly used in guinea pig models for bronchospasm studies.[3]
Incorrect Dosage: The paradoxical effect is dose-dependent, typically occurring at low concentrations.[2][4]Perform a dose-response study to determine the optimal concentration for inducing bronchoconstriction in your specific animal model. In guinea pigs, potentiation of vagally induced bronchoconstriction was observed at 0.01-1.0 µg/kg.[2]
Paradoxical bronchospasm is observed, but the results are not reproducible. Formulation Issues: The osmolality of the nebulized solution can induce bronchospasm. Hypotonic solutions have been implicated in paradoxical responses.[5]Use a preservative-free, iso-osmolar solution of this compound. If preparing in-house, ensure the vehicle is isotonic saline.
Inconsistent Drug Delivery: For inhalation studies, aerosol particle size and distribution can vary between experiments.Standardize the nebulization or aerosol generation parameters. Ensure consistent placement of the delivery device.
Health Status of Animals: Underlying respiratory infections or inflammation can alter airway reactivity.Use specific-pathogen-free (SPF) animals and monitor their health status closely.
Unexpected bronchodilation at all tested doses of this compound. High Starting Dose: The initial dose used may already be in the therapeutic range for M3 receptor blockade, masking the M2-mediated paradoxical effect.[4]Begin with a much lower dose range and perform a cumulative dose-response curve.
Insufficient Vagal Tone: The paradoxical effect relies on blocking pre-junctional M2 autoreceptors, which is most evident under conditions of increased acetylcholine (B1216132) release.[1][6]Consider incorporating vagal nerve stimulation into the experimental protocol to enhance cholinergic tone.[2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for paradoxical bronchospasm with this compound?

A1: this compound is a non-selective muscarinic antagonist. The paradoxical bronchoconstriction is thought to be caused by the blockade of pre-junctional M2 muscarinic autoreceptors on parasympathetic nerves at low doses.[2][4] These M2 receptors normally inhibit the release of acetylcholine (ACh).[7] By blocking these inhibitory receptors, more ACh is released into the neuromuscular junction, leading to increased stimulation of post-junctional M3 muscarinic receptors on airway smooth muscle, resulting in bronchoconstriction.[6][8] At higher doses, this compound blocks the M3 receptors, leading to the expected bronchodilation.[4]

Q2: Which animal models are most suitable for studying this phenomenon?

A2: Guinea pigs are a commonly used and well-characterized model for studying bronchospasm due to their sensitive airways and significant vagal innervation.[1][2] Studies in dogs have also demonstrated the dose-dependent paradoxical bronchoconstrictor effect of ipratropium.[4] Rat models have been used to study changes in muscarinic receptor density following chronic ipratropium treatment.[9]

Q3: Can the formulation of this compound influence the experimental outcome?

A3: Yes, the formulation is critical. Hypotonic nebulizer solutions have been shown to cause bronchoconstriction.[5] Additionally, excipients and preservatives, such as benzalkonium chloride (BAC) and ethylenediaminetetraacetic acid (EDTA), have been associated with paradoxical bronchospasm in some studies.[10] It is recommended to use preservative-free and iso-osmolar solutions for your experiments.

Q4: How can I differentiate between a true pharmacological effect and an irritant response to the aerosol?

A4: To distinguish between a pharmacological effect and a non-specific irritant response, several controls should be included in your experimental design. Administer the vehicle solution alone (e.g., isotonic saline) to determine if the delivery method or vehicle itself causes any change in airway resistance. Additionally, pre-treatment with a selective M3 antagonist can be used to confirm that the observed bronchoconstriction is mediated by M3 receptor activation.

Q5: What are the key parameters to measure when assessing bronchospasm in animal models?

A5: In anesthetized, mechanically ventilated animals, the primary parameter is the change in pulmonary inflation pressure (PIP) or airway resistance.[3] In conscious, unrestrained animals, barometric whole-body plethysmography can be used to measure parameters like enhanced pause (Penh), which is an indicator of airflow limitation.[11]

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Airway Caliber in Different Animal Models

Animal Model This compound Dose/Concentration Observed Effect Reference
Guinea Pig0.01-1.0 µg/kg (IV)Potentiation of vagally induced bronchoconstriction[2]
Guinea Pig>1.0 µg/kg (IV)Antagonism of vagally induced bronchoconstriction[2]
Dog0.01 and 0.1 mg/ml (Inhaled)Bronchoconstriction (22 ± 2% and 20 ± 3% of control airway area)[4]
Dog>0.1 mg/ml (Inhaled)Bronchodilation[4]

Table 2: Muscarinic Receptor Binding Affinities of Related Compounds

Compound Receptor IC50 (µM) Reference
RapacuroniumM25.10 ± 1.5[6]
RapacuroniumM377.9 ± 11[6]

Experimental Protocols

Protocol 1: Vagal Nerve Stimulation-Induced Bronchospasm in Anesthetized Guinea Pigs

This protocol is adapted from studies investigating the effects of muscarinic antagonists on vagally induced bronchoconstriction.[2]

1. Animal Preparation:

  • Anesthetize a male Dunkin-Hartley guinea pig with urethane (1.5 g/kg, intraperitoneally).
  • Perform a tracheotomy and insert a cannula connected to a small animal ventilator.
  • Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
  • Isolate the right vagus nerve in the neck.

2. Measurement of Bronchoconstriction:

  • Measure changes in pulmonary inflation pressure (PIP) using a pressure transducer connected to a side-arm of the tracheal cannula. An increase in PIP indicates bronchoconstriction.
  • Allow the animal to stabilize for at least 20 minutes after surgical procedures.

3. Vagal Stimulation:

  • Stimulate the distal end of the sectioned right vagus nerve with a bipolar electrode (e.g., 5 Hz, 0.5 ms (B15284909) pulse width, 5-10 V for 5 seconds).
  • Adjust the voltage to produce a submaximal bronchoconstrictor response.
  • Perform stimulations at regular intervals (e.g., every 5 minutes).

4. Drug Administration:

  • Once a stable baseline of vagally induced bronchoconstriction is established, administer this compound intravenously at cumulative doses (e.g., 0.01, 0.1, 1.0, 10 µg/kg).
  • Administer each dose 2-3 minutes before the next vagal stimulation.

5. Data Analysis:

  • Record the peak increase in PIP for each vagal stimulation.
  • Express the bronchoconstrictor response as a percentage of the pre-drug baseline.
  • Plot a dose-response curve to visualize the potentiation and subsequent inhibition of the bronchoconstrictor response.

Protocol 2: Measurement of Airway Caliber in Anesthetized Dogs via High-Resolution Computed Tomography (HRCT)

This protocol is based on a study that directly measured changes in airway cross-sectional area.[4]

1. Animal Preparation:

  • Anesthetize a mongrel dog and intubate with an endotracheal tube.
  • Maintain anesthesia with an appropriate intravenous or inhalational agent.
  • Place the animal in a supine position on the HRCT scanner bed.

2. HRCT Imaging:

  • Acquire baseline HRCT scans of the lungs at a fixed airway pressure.
  • Identify and mark specific airways for repeated measurement of cross-sectional area throughout the experiment.

3. Drug Administration:

  • Deliver aerosolized this compound via a nebulizer connected to the endotracheal tube.
  • Administer cumulative concentrations (e.g., 0.01 mg/ml, 0.1 mg/ml, 1.0 mg/ml).
  • After each dose, wait for a specified period (e.g., 5-10 minutes) before acquiring the next set of HRCT scans.

4. Data Analysis:

  • Using imaging software, measure the cross-sectional area of the previously identified airways for each dose.
  • Calculate the percentage change in airway area from the baseline for each concentration of this compound.
  • To confirm the role of M2 receptors, the experiment can be repeated after pre-treatment with a selective M2 antagonist like gallamine.[4]

Mandatory Visualizations

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Cell cluster_2 ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release M2_receptor M2 Autoreceptor (Inhibitory) ACh_release->M2_receptor Negative Feedback M3_receptor M3 Receptor ACh_release->M3_receptor ACh Contraction Bronchoconstriction M3_receptor->Contraction Low_Dose Low Dose Ipratropium Low_Dose->M2_receptor Blocks High_Dose High Dose Ipratropium High_Dose->M3_receptor Blocks G cluster_workflow Experimental Workflow: Vagal Stimulation Model A 1. Anesthetize Animal (e.g., Guinea Pig) B 2. Surgical Preparation (Tracheotomy, Cannulation) A->B C 3. Isolate Vagus Nerve B->C D 4. Stabilize & Record Baseline PIP C->D E 5. Vagal Stimulation (Establish Response) D->E F 6. Administer Low-Dose Ipratropium (IV) E->F G 7. Repeat Vagal Stimulation (Observe Potentiation) F->G H 8. Administer High-Dose Ipratropium (IV) G->H I 9. Repeat Vagal Stimulation (Observe Blockade) H->I G Start Paradoxical Bronchospasm Observed in Experiment Q1 Is the ipratropium dose in the low range? Start->Q1 Q2 Is the formulation iso-osmolar and preservative-free? Q1->Q2 Yes Sol4 Potential Cause: Dose is in therapeutic range for M3 blockade Q1->Sol4 No Q3 Is vagal tone sufficiently high? Q2->Q3 Yes Sol2 Potential Cause: Formulation-induced Irritation Q2->Sol2 No Sol1 Potential Cause: M2 Receptor Blockade Q3->Sol1 Yes Sol3 Potential Cause: Insufficient ACh release to observe M2 effect Q3->Sol3 No

References

Improving the stability of ipratropium bromide solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of ipratropium (B1672105) bromide solutions for long-term experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of ipratropium bromide solutions.

Issue 1: Precipitation or cloudiness observed in the solution.

  • Question: My this compound solution has become cloudy or formed a precipitate. What could be the cause and how can I prevent it?

  • Answer: Precipitation can occur due to several factors:

    • Improper Storage Temperature: Storing the solution at cold temperatures, such as in a refrigerator, can cause precipitation.[1] this compound solutions should be stored at a controlled room temperature, typically between 20-25°C (68-77°F).[1]

    • Incompatible Excipients: Mixing this compound with certain solutions containing preservatives like benzalkonium chloride can lead to cloudiness.[2][3] For instance, mixing this compound solutions containing benzalkonium chloride with cromolyn (B99618) inhalation solution is not recommended.[2]

    • Solvent System: In hydrofluoroalkane (HFA) propellant systems, the ratio of co-solvents like ethanol (B145695) to the propellant is critical. An imbalance can lead to precipitation of the drug.[4]

    Troubleshooting Steps:

    • Visually inspect the solution for any particulate matter or discoloration before each use.[1]

    • Ensure the storage temperature is consistently within the recommended range.[1][5]

    • If preparing admixtures, confirm the compatibility of all components. When mixing with other nebulizer solutions, it is best to use preservative-free sterile sodium chloride solution 0.9% as the diluent and use the mixture immediately.[6]

    • For solution-based pMDIs, carefully control the ethanol and HFA propellant concentrations to ensure the drug remains solubilized.[4]

Issue 2: Loss of potency or unexpected experimental results over time.

  • Question: I suspect my this compound solution has degraded. What are the primary degradation pathways and how can I minimize them?

  • Answer: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, where the ester linkage is broken down to form tropic acid and an alcohol.[7] This process is highly dependent on the pH of the solution.

    • pH Effects: this compound is most stable in acidic to neutral solutions, with a pH optimum around 3.5.[7] It is rapidly hydrolyzed in alkaline solutions.[8] Both specific acid and base catalysis, as well as general acid and base catalysis, contribute to its hydrolysis.[7]

    • Oxidation: Forced degradation studies have shown that this compound is also susceptible to oxidative degradation.[9][10]

    Troubleshooting Steps:

    • pH Control: Maintain the pH of your solution within the optimal range of 3.0 to 5.0.[11] This can be achieved by using appropriate buffer systems. A common formulation practice is to adjust the pH with hydrochloric acid.[12]

    • Stabilizers: The addition of a chelating agent like disodium (B8443419) edetate (EDTA) can help stabilize the solution.[6][11] Inorganic acids such as hydrochloric acid, nitric acid, sulfuric acid, or phosphoric acid can also be used to stabilize aerosol solution formulations.[13]

    • Storage Conditions: Store the solution protected from light and at a controlled room temperature.[1][5][6] Avoid exposure to high temperatures and direct sunlight.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound solutions should be stored at a controlled room temperature, between 20-25°C (68-77°F).[1] They should be kept in their original container to protect them from light and moisture.[1] It is important to avoid extreme temperatures, both high and low, as this can affect the drug's potency.[1] Do not freeze the solution.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. The molecule is an ester and is susceptible to hydrolysis.[7] The rate of hydrolysis is slowest at a pH of approximately 3.5.[7] In more acidic conditions (pH 1-3), specific acid catalysis dominates the degradation. In neutral to alkaline conditions (pH 6-9), specific base catalysis is the primary driver of hydrolysis, leading to rapid degradation in alkaline solutions.[7][8]

Q3: What are the main degradation products of this compound?

A3: The primary degradation of this compound occurs through the hydrolysis of its ester group. This results in the formation of tropic acid and tropane, which is an alcohol.[7][14]

Q4: Can I mix this compound solutions with other drugs for my experiments?

A4: Yes, this compound is often mixed with other nebulizer solutions, such as salbutamol (B1663637).[15][16] However, it is crucial to ensure the physicochemical compatibility of the mixture. When preparing such admixtures, they should ideally be diluted with preservative-free sterile sodium chloride solution 0.9% and used immediately.[6] Some studies have shown that admixtures of this compound and salbutamol can remain stable for up to five days when stored between 4°C and 22°C.[15][16] Always check for the presence of preservatives like benzalkonium chloride, as they can cause incompatibility with other drugs.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol is designed to assess the stability of an this compound solution under various stress conditions, helping to identify potential degradation products and pathways.

Materials:

Methodology:

  • Acid Hydrolysis:

    • Mix 10 ml of the this compound solution with 30 ml of 0.1 N HCl.

    • Reflux the mixture in a water bath at 60°C for 4 hours.

    • Allow the solution to cool to room temperature.

    • Analyze the sample using a validated stability-indicating HPLC method.[9][10]

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of HCl.

  • Oxidative Degradation:

    • Treat the this compound solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Analyze the sample using HPLC.

  • Thermal Degradation:

    • Expose the this compound solution to a high temperature (e.g., 60°C) for a specified period.

    • Analyze the sample using HPLC.

Data Presentation:

The results of forced degradation studies can be summarized in a table to show the percentage of degradation under different conditions.

Stress ConditionDegradation (%)
Acidic (0.1 N HCl)13.42%[9][10]
Alkaline (0.1 N NaOH)26.39%[9][10]
Oxidative (3% H₂O₂)28.89%[9][10]
ThermalNo significant degradation[9][10]

Visualizations

Diagram 1: this compound Degradation Pathway

G Ipratropium This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ipratropium->Hydrolysis pH < 3.5 or pH > 5.0 TropicAcid Tropic Acid Hydrolysis->TropicAcid Tropane N-isopropyl-nortropine Hydrolysis->Tropane

Caption: Primary hydrolytic degradation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Ipratropium Bromide Solution Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxidative Oxidative Stress Prep->Oxidative Thermal Thermal Stress Prep->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Managing Ipratropium Bromide's Cardiovascular Effects in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with ipratropium (B1672105) bromide in vivo and need to control for its effects on heart rate.

Frequently Asked Questions (FAQs)

Q1: Why does ipratropium bromide, a bronchodilator, affect heart rate?

A1: this compound is a muscarinic antagonist. While its primary therapeutic action is localized to the lungs when inhaled, systemic administration or significant systemic absorption can lead to the blockade of muscarinic type 2 (M2) receptors in the heart. These M2 receptors are crucial for the parasympathetic (vagal) control of heart rate. By blocking these receptors, this compound inhibits the vagal tone that normally slows the heart, leading to an increase in heart rate (tachycardia).

Q2: I'm observing significant tachycardia in my animal models after administering this compound. Is this expected?

A2: Tachycardia is a known, though not always prominent, side effect of this compound, especially with systemic (e.g., intravenous) administration. While inhaled ipratropium has minimal systemic absorption, direct administration into the bloodstream will almost certainly lead to cardiovascular effects. The extent of the tachycardia can depend on the dose, the route of administration, the animal model, and the baseline heart rate.

Q3: How can I experimentally control for the tachycardic effects of this compound to isolate its other potential systemic effects?

A3: To control for this compound-induced tachycardia, you can co-administer a cardioselective beta-blocker, such as atenolol (B1665814) or metoprolol. These agents specifically block β1-adrenergic receptors in the heart, which are responsible for increasing heart rate in response to sympathetic stimulation. By administering a beta-blocker, you can mitigate the tachycardic effects of this compound, allowing for the study of its other systemic actions.

Q4: Will a beta-blocker interfere with the primary effects of this compound I am studying?

A4: If your primary interest is in the bronchodilatory effects of this compound, a cardioselective beta-blocker is unlikely to interfere, as these effects are mediated by muscarinic receptors in the airways. However, if you are studying other systemic effects that may involve adrenergic pathways, you will need to carefully consider the potential for interaction. It is crucial to include appropriate control groups in your experimental design, such as a group receiving only the beta-blocker, to account for any independent effects.

Troubleshooting Guides

Issue 1: Uncontrolled and escalating tachycardia after this compound administration.

  • Possible Cause: The dose of this compound may be too high for the chosen animal model, leading to excessive muscarinic blockade.

  • Troubleshooting Steps:

    • Review Dosage: Compare your administered dose with established literature values for your specific animal model and route of administration.

    • Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose of this compound that elicits the desired primary effect with the least impact on heart rate.

    • Administer a Cardioselective Beta-Blocker: Pre-treat with a cardioselective beta-blocker like atenolol to specifically counteract the cardiac effects. Refer to the experimental protocols below for guidance on dosage and timing.

Issue 2: Inconsistent or variable heart rate changes between experimental subjects.

  • Possible Cause: Variability in the baseline autonomic tone of the animals or inconsistent drug administration.

  • Troubleshooting Steps:

    • Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions to establish a stable baseline heart rate before drug administration.

    • Consistent Administration: Standardize the route and speed of administration, especially for intravenous injections, to ensure consistent pharmacokinetics.

    • Monitor Baseline Parameters: Record baseline heart rate and other cardiovascular parameters for a sufficient period before the experiment to establish individual animal norms.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Tachycardia and Its Control with Atenolol in a Rat Model

This protocol describes a method to induce a measurable tachycardic effect with intravenously administered this compound and subsequently control this effect using the cardioselective beta-blocker, atenolol.

Animal Model: Male Sprague-Dawley rats (250-300g)

Materials:

  • This compound solution (for intravenous injection)

  • Atenolol solution (for intravenous infusion)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous administration and blood pressure monitoring

  • ECG and blood pressure monitoring system

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters in the femoral vein for drug administration and the carotid artery for blood pressure and heart rate monitoring. Allow the animal to stabilize.

  • Baseline Measurement: Record baseline heart rate and mean arterial pressure (MAP) for at least 30 minutes to ensure a stable state.

  • Experimental Groups:

    • Group 1 (Control): Administer a saline vehicle infusion.

    • Group 2 (Ipratropium Only): Administer an intravenous bolus of this compound (e.g., 0.03 mg/kg).

    • Group 3 (Atenolol + Ipratropium): Administer a 15-minute intravenous infusion of atenolol (5 mg/kg) prior to the intravenous bolus of this compound (0.03 mg/kg).

    • Group 4 (Atenolol Only): Administer a 15-minute intravenous infusion of atenolol (5 mg/kg).

  • Data Collection: Continuously monitor and record heart rate and MAP throughout the experiment for at least 60 minutes post-administration of this compound or saline.

  • Data Analysis: Calculate the change in heart rate and MAP from baseline for each group. Perform statistical analysis (e.g., ANOVA) to compare the effects between groups.

Data Presentation

Table 1: Effect of Intravenous this compound and Atenolol on Heart Rate in Anesthetized Rats

Treatment GroupBaseline Heart Rate (bpm, Mean ± SD)Peak Heart Rate Post-Treatment (bpm, Mean ± SD)Change in Heart Rate (bpm, Mean ± SD)
Saline (Control)350 ± 15352 ± 18+2 ± 3
This compound (0.03 mg/kg IV)348 ± 12430 ± 20+82 ± 8
Atenolol (5 mg/kg IV) + this compound (0.03 mg/kg IV)315 ± 10325 ± 14+10 ± 4
Atenolol (5 mg/kg IV) Only318 ± 13316 ± 15-2 ± 2

Note: The data presented in this table are representative and synthesized from expected physiological responses based on available literature. Actual experimental results may vary.

Visualizations

Signaling Pathway of this compound's Effect on Heart Rate

G cluster_0 Parasympathetic Neuron cluster_1 Sinoatrial (SA) Node Cell ACh Acetylcholine (ACh) M2 M2 Muscarinic Receptor ACh->M2 Binds Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces HR ↓ Heart Rate cAMP->HR Leads to Ipratropium This compound Ipratropium->M2 Blocks

Caption: Mechanism of this compound-induced tachycardia.

Experimental Workflow for Controlling Ipratropium's Effect on Heart Rate

G cluster_groups Treatment Administration start Start Experiment prep Animal Preparation (Anesthesia, Catheterization) start->prep baseline Baseline Measurement (ECG, Blood Pressure for 30 min) prep->baseline grouping Divide into 4 Groups baseline->grouping g1 Group 1: Saline grouping->g1 Control g2 Group 2: This compound (IV) grouping->g2 Test g3 Group 3: Atenolol (IV Infusion) then Ipratropium (IV) grouping->g3 Control for HR g4 Group 4: Atenolol (IV Infusion) grouping->g4 Beta-Blocker Control monitor Continuous Monitoring (Heart Rate, MAP for 60 min) g1->monitor g2->monitor g3->monitor g4->monitor analysis Data Analysis (Compare ΔHR and ΔMAP) monitor->analysis end End Experiment analysis->end

Caption: Experimental workflow for in vivo studies.

Logical Relationship of Pharmacological Agents

G cluster_para Parasympathetic Control cluster_symp Sympathetic Control HR Heart Rate ACh Acetylcholine M2 M2 Receptor ACh->M2 Stimulates M2->HR Decreases NE Norepinephrine B1 β1 Receptor NE->B1 Stimulates B1->HR Increases Ipra This compound Ipra->M2 Antagonizes Aten Atenolol Aten->B1 Antagonizes

Caption: Pharmacological control of heart rate.

How to prevent contamination in ipratropium bromide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, troubleshooting, and addressing contamination in ipratropium (B1672105) bromide stock solutions.

Troubleshooting Guide

Encountering contamination can be a significant setback in research. This guide provides a systematic approach to identifying and resolving contamination issues in your ipratropium bromide stock solutions.

Initial Steps:

  • Quarantine: Immediately isolate the suspected contaminated stock solution to prevent cross-contamination to other reagents and cell cultures.

  • Visual Inspection: Examine the solution for any signs of contamination.

ObservationPotential CauseRecommended Action
Cloudiness/Turbidity Bacterial contaminationDiscard the solution. Review aseptic preparation techniques.
Visible Filaments/Clumps Fungal (mold) contaminationDiscard the solution. Sanitize the entire workspace, including incubators and biosafety cabinets.
Color Change (e.g., to yellow) Bacterial contamination leading to a pH shiftDiscard the solution. Verify the pH of your solvent before preparation.
Precipitate Chemical incompatibility or solubility issuesCheck the solvent used and the concentration of the stock solution. This compound is freely soluble in water and lower alcohols but may precipitate in solutions with high concentrations of other salts or organic solvents.[1]

Microscopic Examination:

If visual inspection is inconclusive, examine a small aliquot of the solution under a microscope.

ObservationPotential Contaminant
Small, motile rods or cocci Bacteria
Budding, oval-shaped cells Yeast
Filamentous structures (hyphae) Mold

Logical Flow for Troubleshooting Contamination

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Investigation cluster_3 Identification & Resolution observe Suspected Contamination in this compound Stock Solution quarantine Quarantine the Solution observe->quarantine visual Visual Inspection quarantine->visual is_cloudy Cloudy/Turbid? visual->is_cloudy is_filamentous Filaments/Clumps? is_cloudy->is_filamentous No bacterial Likely Bacterial Contamination. Discard Solution. Review Aseptic Technique. is_cloudy->bacterial Yes is_precipitate Precipitate? is_filamentous->is_precipitate No fungal Likely Fungal Contamination. Discard Solution. Sanitize Workspace. is_filamentous->fungal Yes chemical Potential Chemical Issue. Verify Solvent & Concentration. Review Protocol. is_precipitate->chemical Yes discard_all If contamination source is unclear, discard all related reagents and prepare fresh. is_precipitate->discard_all No bacterial->discard_all fungal->discard_all chemical->discard_all

Caption: A flowchart for troubleshooting contamination in this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination for this compound stock solutions?

A1: Contamination can arise from several sources:

  • The operator: Poor aseptic technique is a major contributor.

  • The environment: Airborne particles in the laboratory.

  • Reagents and equipment: Contaminated solvents, glassware, or pipette tips.

Q2: What is the optimal pH for an this compound stock solution to ensure stability?

A2: this compound is most stable in neutral to acidic conditions.[1] It is rapidly hydrolyzed in alkaline solutions.[1] For research applications, preparing the stock solution in a solvent with a pH between 3.5 and 6.5 is recommended. Commercially available formulations for inhalation are often buffered to a pH of around 3.4.[2][3]

Q3: Should I use preservatives in my this compound stock solution?

A3: For long-term storage of multi-dose stock solutions, preservatives can be beneficial. Common preservatives used in commercial this compound solutions include benzalkonium chloride and disodium (B8443419) ethylene (B1197577) diamine tetraacetic acid (EDTA).[2] However, for many research applications, especially those involving cell culture, it is preferable to prepare smaller, single-use aliquots without preservatives to avoid potential cytotoxic effects.

Q4: How should I sterilize my this compound stock solution?

A4: this compound is a small molecule and may be sensitive to heat. Therefore, sterile filtration is the recommended method for sterilization. Use a 0.22 µm syringe filter to sterilize the solution after the this compound has been fully dissolved. Autoclaving is not recommended as it may lead to degradation of the compound.

Q5: What are the ideal storage conditions for this compound stock solutions?

A5: this compound solutions should be protected from light.[4] For short-term storage (up to a few days), refrigeration at 2-8°C is suitable. For long-term storage, it is advisable to store aliquots at -20°C.

Data on this compound Solution Stability

The stability of this compound solutions is influenced by pH, storage temperature, and the presence of preservatives.

ConditionStorage TemperatureDurationStabilityReference
Neutral or Acidic pHRoom TemperatureNot specifiedFairly stable[1]
Alkaline pHRoom TemperatureNot specifiedRapidly hydrolyzed[1]
With Preservatives (Benzalkonium Chloride & EDTA)Room Temperature (15-25°C)Up to 28 days (simulated use)Stable[2]
Admixture with Salbutamol (B1663637)4°C5 days>90% of original concentration retained
Admixture with Salbutamol22°C (protected from light)5 days>90% of original concentration retained
Admixture with Salbutamol22°C (under fluorescent light)5 days>90% of original concentration retained

Experimental Protocol: Preparation of a Sterile 10 mM this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM sterile stock solution of this compound for use in research applications.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, sterile-filtered)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile serological pipettes or micropipettes with sterile tips

  • 0.22 µm sterile syringe filter

  • Sterile syringe (size appropriate for the volume of solution)

  • Sterile, light-protecting microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Calculations:

    • The molecular weight of this compound is 412.4 g/mol .

    • To prepare a 10 mM solution, you will need 4.124 mg of this compound per 1 mL of solvent.

    • Calculate the required mass of this compound for your desired final volume.

  • Aseptic Preparation:

    • Perform all steps in a certified Class II biological safety cabinet (BSC).

    • Disinfect the BSC surfaces with an appropriate disinfectant (e.g., 70% ethanol) before starting.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder into a sterile conical tube.

  • Dissolution:

    • Using a sterile pipette, add the desired volume of sterile, high-purity water to the conical tube containing the this compound powder.

    • Cap the tube securely and vortex or invert gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants.

  • Aliquoting and Storage:

    • Using sterile pipettes, aliquot the filtered stock solution into sterile, light-protecting microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.

    • For short-term storage, store the aliquots at 2-8°C for up to one week.

    • For long-term storage, store the aliquots at -20°C.

Experimental Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation Phase cluster_1 Sterilization & Storage calculations 1. Calculations weigh 2. Weigh this compound calculations->weigh dissolve 3. Dissolve in Sterile Water weigh->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at 2-8°C (short-term) or -20°C (long-term) aliquot->store

References

Technical Support Center: Ipratropium Bromide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for using ipratropium (B1672105) bromide in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ipratropium bromide at the cellular level?

This compound is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It competitively inhibits the binding of acetylcholine to M1, M2, and M3 muscarinic receptors on the cell surface.[3][4] This blockade prevents the activation of downstream signaling pathways. Specifically, by blocking M1 and M3 receptors, ipratropium inhibits the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that increases intracellular calcium levels.[1][] The resulting decrease in intracellular calcium leads to the relaxation of smooth muscle and a reduction in mucus secretion.[2][3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3) ACh->mAChR Binds IPB Ipratropium Bromide IPB->mAChR Blocks Gq Gq Protein mAChR->Gq Activates cGMP ↓ cGMP mAChR->cGMP Inhibited by Ipratropium PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Stimulates Ca Ca²⁺ ER->Ca Release Response Cellular Response (e.g., Muscle Contraction, Mucus Secretion) Ca->Response cGMP->Response Leads to

Caption: this compound's Antagonistic Action on the Muscarinic Pathway.

Q2: What are the typical working concentrations and binding affinities for this compound?

The potency of this compound is high, with inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) typically in the low nanomolar range. The exact concentration will depend on the cell line and experimental endpoint. As a non-selective antagonist, it shows similar affinity across M1, M2, and M3 receptor subtypes.[4]

Parameter Receptor Subtype Value Reference
IC₅₀ M12.9 nM[4]
M22.0 nM[4]
M31.7 nM[4]
Kᵢ (Binding Affinity) Human Airway Smooth Muscle Receptors0.5 - 3.6 nM[6]

Q3: How should I prepare and store this compound stock solutions for cell culture?

  • Solubility: this compound is freely soluble in water (up to 50 mM) and lower alcohols but insoluble in lipids.[7][8] It can also be dissolved in DMSO.[9]

  • Stability: The compound is stable in neutral and acidic aqueous solutions. However, it is rapidly hydrolyzed and loses potency in alkaline solutions (high pH).[7] Standard cell culture media are typically buffered around pH 7.2-7.4. For maximum consistency, prepare fresh solutions or store aliquots of a high-concentration stock solution at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]

  • Preparation:

    • Weigh out the required amount of this compound powder.

    • Dissolve in sterile, nuclease-free water, PBS, or DMSO to create a concentrated stock (e.g., 10-50 mM).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot into sterile tubes and store appropriately. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q4: Which factors related to the cell line can influence experimental outcomes?

The cellular context is critical for observing the effects of this compound. Key factors include:

  • Muscarinic Receptor Expression: The density and subtype (M1, M2, M3) of muscarinic receptors on your chosen cell line will directly determine the magnitude of the response. Long-term exposure to this compound has been shown to cause an upregulation in the number of muscarinic receptors in animal models, which could be a confounding factor in chronic dosing experiments.[10][11]

  • Cellular Uptake Transporters: In human bronchial epithelial cells (BEAS-2B), cellular uptake of ipratropium is an active, carrier-mediated process involving the organic cation/carnitine transporters OCTN1 and, primarily, OCTN2.[12] The expression level of these transporters can affect the intracellular concentration of the drug and its observed potency.

Transporter Cell Line Kₘ (Michaelis Constant) Note
OCTN1 HEK293 (transfected)444 µMLesser contribution to uptake.[12]
OCTN2 HEK293 (transfected)53.0 µMPrimary transporter for uptake.[12]
Overall Uptake BEAS-2B78.0 µMCombined activity of endogenous transporters.[12]

Section 2: Troubleshooting Guide

Problem: I am observing lower-than-expected potency or no effect.

This is a common issue that can arise from multiple factors related to the drug, the cells, or the assay itself.

G Start Unexpected Results: (Low Potency / No Effect) Cat1 Step 1: Verify Drug Integrity Start->Cat1 Q1a Is the stock solution fresh? Was it stored correctly? Cat1->Q1a A1a_No Prepare fresh stock solution. Aliquot and store at -20°C or -80°C. Q1a->A1a_No No Q1b Is the solution pH neutral or acidic? Alkaline pH degrades the drug. Q1a->Q1b Yes Cat2 Step 2: Assess Cell Culture Conditions A1a_No->Cat2 A1b_No Check pH of solvent/media. Use buffered solutions. Q1b->A1b_No No Q1b->Cat2 Yes A1b_No->Cat2 Q2a Does the cell line express muscarinic receptors (M1/M3)? Cat2->Q2a A2a_No Confirm receptor expression via qPCR, Western Blot, or literature. Select a different cell line. Q2a->A2a_No No/Unsure Q2b Are cells healthy and within an optimal passage number? Q2a->Q2b Yes End Re-run Experiment A2a_No->End A2b_No Use low-passage cells. Check for contamination. Ensure optimal confluency. Q2b->A2b_No No Q2c Does media contain high serum? (Potential for protein binding) Q2b->Q2c Yes A2b_No->End A2c_Yes Consider reducing serum concentration during drug treatment period, if possible. Q2c->A2c_Yes Yes Cat3 Step 3: Review Assay Parameters Q2c->Cat3 No A2c_Yes->Cat3 Q3a Is the drug concentration range appropriate (e.g., covering nM scale)? Cat3->Q3a A3a_No Perform a wider dose-response curve based on known IC₅₀ values. Q3a->A3a_No No Q3b Is the incubation time sufficient for drug action? Q3a->Q3b Yes A3a_No->End A3b_No Optimize incubation time. Onset is typically 15-30 min. Q3b->A3b_No No Q3b->End Yes A3b_No->End

Caption: Troubleshooting workflow for this compound experiments.

Problem: My results are not reproducible between experiments.

In addition to the factors above, poor reproducibility is often linked to subtle variations in experimental conditions.[13]

  • Cell State: Ensure cells are seeded at the same density and are at a consistent confluency (e.g., 80-90%) at the start of each experiment. Cell behavior can change at different confluency levels.

  • Reagent Quality: Use the same lot of fetal bovine serum (FBS) if possible, as lot-to-lot variability can introduce unknown factors that affect cell signaling.[14] While ipratropium has low protein binding, other media components can influence cell health and responsiveness.[2]

  • Environmental Factors: Maintain consistent incubator conditions (CO₂, temperature, humidity). Small shifts can stress cells and alter their response to stimuli.

  • Pipetting and Dilutions: Inaccurate serial dilutions can lead to significant errors in the final drug concentration, especially when working in the nanomolar range. Calibrate pipettes regularly and use proper technique.

Section 3: Key Experimental Protocols

Protocol 1: Muscarinic Receptor Competitive Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of antagonists like this compound.[6][15] It measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to muscarinic receptors in a cell membrane preparation.

G P1 1. Prepare Cell Membranes (Homogenization & Centrifugation) P2 2. Incubate Membranes with: • Radiolabeled Ligand (e.g., [³H]-NMS) • Varying concentrations of this compound P1->P2 P3 3. Separate Bound & Free Ligand (Rapid Vacuum Filtration) P2->P3 P4 4. Quantify Radioactivity (Scintillation Counting) P3->P4 P5 5. Analyze Data (Generate competition curve to calculate Kᵢ) P4->P5

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing muscarinic receptors to high density.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., hypotonic buffer with protease inhibitors) using a Dounce homogenizer or similar method.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a constant, low concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to each well. This concentration should be near the K₋ of the radioligand.

    • Add increasing concentrations of unlabeled this compound (your competitor ligand). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like atropine).

    • Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[6]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Use non-linear regression analysis to fit the curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Quantification of Intracellular Calcium ([Ca²⁺]i) Flux

This protocol outlines a general method to measure changes in intracellular calcium concentration in response to a muscarinic agonist and its inhibition by this compound. This is a functional assay to measure the drug's potency.

Methodology:

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.

    • Wash cells gently with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.

  • Calcium Indicator Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the buffered salt solution. The loading concentration and time will depend on the dye and cell type (e.g., 1-5 µM for 30-60 minutes at 37°C).

    • After loading, wash the cells 2-3 times with the buffered solution to remove excess extracellular dye.

  • Measurement:

    • Place the plate into a fluorescence plate reader equipped with injectors.

    • Baseline: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

    • Inhibition: Inject varying concentrations of this compound into the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Stimulation: Inject a constant concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to stimulate calcium release.

    • Recording: Record the fluorescence signal continuously for several minutes following agonist injection to capture the peak response and subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) from baseline to the peak after agonist addition.

    • Normalize the response in the ipratropium-treated wells to the response in the agonist-only control wells (0% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Use non-linear regression to fit a dose-response curve and calculate the IC₅₀, which represents the functional potency of this compound in that specific assay.

References

Technical Support Center: Overcoming Ipratropium Bromide's Short Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working to overcome the limitations of ipratropium (B1672105) bromide's short duration of action in their experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the development and characterization of long-acting ipratropium bromide formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of using standard this compound in prolonged in vitro or in vivo studies?

A1: The main limitation of standard this compound is its short duration of action, which is typically 2 to 4 hours.[1] This necessitates frequent administration in experimental models to maintain a therapeutic effect, which can be inconvenient and may lead to fluctuations in drug concentration at the target site.

Q2: What are the common strategies to extend the duration of action of this compound?

Q3: How can I assess the stability of my long-acting this compound formulation?

A3: Stability testing should involve storing the formulation under controlled conditions (e.g., 4°C and 22°C) and periodically analyzing the drug content and integrity.[5] Key parameters to monitor include drug concentration (using methods like HPLC), particle size distribution, and encapsulation efficiency over time.[6][7] For formulations in pressurized metered-dose inhalers (pMDIs), factors like the propellant and ethanol (B145695) content can significantly impact stability.[6][8]

Q4: What are the critical quality attributes to consider when developing a long-acting this compound formulation for inhalation?

A4: For inhaled formulations, critical quality attributes include aerodynamic particle size distribution (APSD), mass median aerodynamic diameter (MMAD), and fine particle fraction (FPF).[6][7][8] The MMAD should ideally be between 1-5 µm for optimal deposition in the deep lung.[7] Additionally, the formulation must be compatible with the chosen inhalation device.[9]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
Potential Cause Troubleshooting Steps
Suboptimal lipid composition - Vary the lipid-to-drug ratio. A higher lipid concentration often improves the encapsulation of hydrophilic drugs. - Experiment with different types of phospholipids (B1166683) and the inclusion of cholesterol to modify membrane rigidity and permeability.[10]
Inefficient hydration method - Ensure the lipid film is thin and evenly distributed before hydration. - Optimize the hydration temperature, keeping it above the phase transition temperature of the lipids. - Agitation method (e.g., vortexing, sonication) and duration can impact vesicle formation and drug entrapment.[11]
Issues with separation of free drug - Use size exclusion chromatography or dialysis with an appropriate molecular weight cutoff membrane to separate unencapsulated drug from liposomes.[12] - Ultracentrifugation can also be used, but pelleting of liposomes can sometimes be challenging.[12]
Drug leakage during formulation - Prepare liposomes in a buffer with an osmotic pressure similar to the drug solution to prevent osmotic stress and drug leakage.[10]
Issue 2: Inconsistent Drug Release from PLGA Microspheres
Potential Cause Troubleshooting Steps
High initial burst release - Increase the polymer concentration in the organic phase to create a denser matrix. - Optimize the solvent evaporation rate; a slower rate can lead to less porous microspheres. - A higher drug loading can sometimes contribute to a higher burst effect; consider adjusting the drug-to-polymer ratio.[13]
Variable release kinetics between batches - Tightly control manufacturing process parameters such as homogenization speed and time, temperature, and solvent evaporation rate.[13] - Ensure consistent particle size distribution between batches, as this significantly impacts the surface area and release rate.[14] - Characterize the molecular weight and polydispersity of each new batch of PLGA polymer, as these properties affect the degradation rate.[13]
Poor in vitro-in vivo correlation (IVIVC) - The in vivo environment can accelerate polymer degradation and drug release compared to standard in vitro conditions.[15] - Consider using in vitro release media that better mimic the in vivo environment, for example, by adjusting pH or adding relevant enzymes.
Drug distribution within the microsphere - The distribution of the drug within the polymer matrix (homogeneously dispersed vs. surface-loaded) affects the release profile. This can be influenced by the drug's solubility in the polymer and the manufacturing process.[16]

Data Presentation

Table 1: Comparison of this compound Formulations

FormulationDrug CarrierMean Particle Size (µm)Encapsulation Efficiency (%)Duration of Action (in vivo)Reference
Standard this compoundNoneN/AN/A~11.0 min (guinea pigs)[2]
PLA-Coated Microparticles (1% PLA)Polylactic AcidNot SpecifiedNot SpecifiedNot Specified[2]
PLA-Coated Microparticles (30% PLA)Polylactic AcidNot SpecifiedNot Specified56.3 min (guinea pigs)[2]
PLGA Microspheres (generic)Poly(lactic-co-glycolic acid)1-10050-90Weeks to months (drug dependent)[3][4]
Liposomes (generic)Phospholipids0.1-1.02-50 (hydrophilic drugs)Hours to days (drug dependent)[10][17]

Experimental Protocols

Protocol 1: Preparation of Sustained-Release this compound-Loaded PLA Microparticles

This protocol is adapted from a study that successfully prolonged the bronchodilatory effect of this compound in a guinea pig model.[2]

Materials:

  • This compound

  • Polylactic acid (PLA)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

  • Spray dryer

Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound in a mixture of ethanol and deionized water.

    • Prepare a separate solution of PLA in dichloromethane. The concentration of PLA can be varied to achieve different coating thicknesses (e.g., 1%, 5%, 10%, 15%, 30%, 50% w/w relative to this compound).[2]

  • Spray Drying:

    • Use a laboratory-scale spray dryer equipped with a two-fluid nozzle.

    • Feed the this compound solution and the PLA solution into the spray dryer through separate channels of the nozzle.

    • Optimize spray drying parameters such as inlet temperature, atomization pressure, and feed rate to obtain hollow, spherical particles suitable for inhalation.

  • Particle Characterization:

    • Particle Size Analysis: Determine the particle size distribution using laser diffraction.

    • Morphology: Examine the shape and surface morphology of the microparticles using scanning electron microscopy (SEM).

    • Drug Content: Determine the amount of this compound encapsulated in the microparticles using a validated HPLC method after dissolving a known weight of microparticles in a suitable solvent.

    • In Vitro Release: Perform dissolution testing using a suitable apparatus (e.g., USP Type IV) to assess the drug release profile over time.[2]

Protocol 2: In Vivo Assessment of Bronchodilator Duration of Action

This protocol is based on a pharmacodynamic study in guinea pigs.[2]

Animals:

  • Male Hartley guinea pigs

Procedure:

  • Induction of Bronchoconstriction:

    • Anesthetize the guinea pigs.

    • Administer a bronchoconstricting agent, such as acetylcholine (B1216132) or histamine, to induce a stable bronchoconstriction.

  • Drug Administration:

    • Administer the prepared this compound formulation (e.g., PLA-coated microparticles) or a control (unformulated this compound) via intratracheal insufflation.

  • Measurement of Bronchodilation:

    • Measure changes in airway resistance or a surrogate measure like tidal volume at regular intervals post-drug administration until the response returns to baseline.

  • Data Analysis:

    • Calculate the duration of action as the time taken for the bronchodilatory effect to decrease to a predetermined level (e.g., 50% of the maximum effect).

    • Compare the duration of action of the long-acting formulation to that of the standard this compound.

Mandatory Visualizations

Signaling Pathway

Ipratropium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds and Activates This compound This compound This compound->M3_Receptor Competitively Inhibits Bronchodilation Bronchodilation This compound->Bronchodilation Promotes Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction Leads to

Caption: this compound's Mechanism of Action.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vivo Evaluation Select_Excipients Select Excipients (e.g., PLA, PLGA, Lipids) Optimize_Parameters Optimize Formulation Parameters Select_Excipients->Optimize_Parameters Prepare_Formulation Prepare Long-Acting Formulation Optimize_Parameters->Prepare_Formulation Particle_Size Particle Size & Morphology Prepare_Formulation->Particle_Size Encapsulation_Efficiency Encapsulation Efficiency Prepare_Formulation->Encapsulation_Efficiency In_Vitro_Release In Vitro Release Profile Prepare_Formulation->In_Vitro_Release Animal_Model Select Animal Model In_Vitro_Release->Animal_Model Proceed if release profile is promising Administer_Formulation Administer Formulation Animal_Model->Administer_Formulation Assess_Duration Assess Duration of Action Administer_Formulation->Assess_Duration

Caption: Workflow for Developing Long-Acting this compound.

References

Technical Support Center: Mitigating Ipratropium Bromide Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from ipratropium (B1672105) bromide in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is ipratropium bromide and how might it interfere with my assay?

This compound is a synthetic anticholinergic drug, structurally related to atropine.[1] It is a quaternary ammonium (B1175870) compound, which means it carries a positive charge. While there is a lack of direct published evidence showing routine interference of this compound in common biochemical assays, its chemical properties suggest theoretical mechanisms of interference. These include:

  • Non-specific binding: The positive charge of the ipratropium molecule could lead to electrostatic interactions with negatively charged surfaces, such as microplate wells or protein components of an assay, leading to non-specific binding.

  • Steric hindrance: If this compound binds non-specifically to a target protein or antibody, it could physically block the binding of the intended analyte or detection molecule.

  • Cross-reactivity in immunoassays: Although unlikely to be a frequent issue due to its unique structure, there is a theoretical possibility of cross-reactivity if an antibody in an immunoassay recognizes a similar structural motif on this compound as it does on the target analyte.

Q2: At what concentrations might this compound cause interference?

The likelihood of interference is concentration-dependent. Following inhalation, peak plasma concentrations of this compound are generally low. Studies have reported peak plasma concentrations (Cmax) in the range of 32 to 96.3 pg/mL.[1][2] However, a significant portion of an inhaled dose is swallowed, leading to higher concentrations in the gastrointestinal tract.[3][4] It is crucial to consider the specific sample matrix and the administered dose when assessing the potential for interference.

Quantitative Data Summary: this compound Pharmacokinetics

ParameterRoute of AdministrationValueReference
Peak Plasma Concentration (Cmax)Inhalation32 pg/mL[1]
Peak Plasma Concentration (Cmax)Inhalation (HFA-MDI)96.3 pg/mL (normalized to 160 mcg/dose)[2]
Systemic BioavailabilityInhalation<10% to 7%[1][5]
Elimination Half-lifeIntravenous/Inhalation~1.6 - 2 hours[2][5]

Q3: Are there any documented cases of this compound causing false positives or negatives in assays?

Troubleshooting Guides

Scenario 1: Unexpectedly High Background or False Positives in an Immunoassay (e.g., ELISA)

Possible Cause: Non-specific binding of this compound to the microplate surface or to assay components (e.g., capture or detection antibodies).

Troubleshooting Workflow:

Start High Background/ False Positives SpikeControl Spike known negative sample with ipratropium bromide Start->SpikeControl BufferOpt Optimize Assay Buffer: - Increase ionic strength (e.g., NaCl) - Add a non-ionic detergent (e.g., Tween-20) SpikeControl->BufferOpt Interference Confirmed Blocking Improve Blocking Step: - Increase concentration or incubation time - Use a different blocking agent (e.g., Casein) BufferOpt->Blocking SamplePrep Implement Sample Preparation: - Solid-Phase Extraction (SPE) - Dilution Blocking->SamplePrep Resolved Interference Mitigated SamplePrep->Resolved

Caption: Workflow for troubleshooting high background in immunoassays.

Detailed Methodologies:

  • Spike-in Experiment:

    • Prepare a known negative control sample (a sample that should not contain the analyte of interest).

    • Spike this negative control with a range of this compound concentrations, starting from expected physiological levels up to a worst-case scenario concentration.

    • Run the spiked samples in your assay alongside unspiked controls.

    • An increase in signal in the spiked samples compared to the unspiked control suggests interference.

  • Buffer Optimization:

    • Ionic Strength: Increase the salt concentration of your assay buffer (e.g., with 50-150 mM NaCl) to disrupt potential electrostatic interactions.[6][7]

    • Detergents: Include a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash and assay buffers to reduce hydrophobic interactions.[6][8]

  • Blocking:

    • Ensure the blocking step is sufficient. You can try increasing the concentration of the blocking agent (e.g., BSA or casein) or the incubation time.

    • Consider switching to a different blocking agent. Casein has been shown to be more effective than BSA in some cases for reducing non-specific binding.[8]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove this compound from the sample before running the assay. The choice of sorbent will depend on the physicochemical properties of this compound.

    • Sample Dilution: If the expected analyte concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.[9]

Scenario 2: Reduced Signal or False Negatives in an Enzymatic Assay

Possible Cause: this compound non-specifically binding to the enzyme and inhibiting its activity, or interfering with the detection of the reaction product.

Troubleshooting Workflow:

Start Reduced Signal/ False Negatives ControlExp Run control experiment: - this compound + substrate (no enzyme) - this compound + enzyme (no substrate) Start->ControlExp BufferMod Modify Assay Buffer: - Adjust pH - Add BSA to stabilize enzyme ControlExp->BufferMod Interference Identified SampleClean Sample Cleanup: - Protein precipitation followed by SPE - Dialysis/Ultrafiltration BufferMod->SampleClean Validation Validate with alternative assay if available SampleClean->Validation Resolved Interference Resolved Validation->Resolved

Caption: Workflow for troubleshooting reduced signal in enzymatic assays.

Detailed Methodologies:

  • Control Experiments:

    • Ipratropium + Substrate: To check if this compound interacts with the substrate or detection system, run a reaction with the substrate and this compound but without the enzyme.

    • Ipratropium + Enzyme: To assess direct inhibition, pre-incubate the enzyme with this compound before adding the substrate. A decrease in activity compared to a control without this compound suggests inhibition.

  • Buffer Modification:

    • pH Optimization: The pH of the assay buffer can influence non-specific interactions. Experiment with slight adjustments to the pH to see if it mitigates the interference.[6]

    • Enzyme Stabilization: Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can help stabilize the enzyme and prevent non-specific binding of other molecules.[6]

  • Sample Cleanup:

    • Protein Precipitation and SPE: For complex matrices, first precipitate the proteins (e.g., with acetonitrile (B52724) or methanol), then use Solid-Phase Extraction (SPE) on the supernatant to remove this compound.

    • Dialysis or Ultrafiltration: For larger analytes, these methods can be used to separate the small molecule this compound from the analyte of interest.

Signaling Pathway Considerations

This compound acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[5] It blocks the action of acetylcholine, leading to a decrease in the formation of cyclic guanosine (B1672433) monophosphate (cGMP).[5]

ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor G_Protein G-Protein M_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Bronchoconstriction Bronchoconstriction Ca_PKC->Bronchoconstriction Ipratropium Ipratropium Bromide Ipratropium->M_Receptor

Caption: Simplified signaling pathway of this compound's mechanism of action.

When designing an assay, be mindful of this pathway. If your assay measures components of the cGMP signaling cascade or related pathways, the pharmacological action of this compound could lead to in vivo or ex vivo effects that alter the baseline levels of your analyte, which is distinct from direct assay interference.

Disclaimer: The information provided here is for guidance purposes only. Specific assay interference issues may require further investigation and optimization. Always validate your assays thoroughly, especially when analyzing samples that may contain potentially interfering substances.

References

Technical Support Center: Optimizing Ipratropium Bromide Aerosol Delivery in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of aerosolized ipratropium (B1672105) bromide in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and streamline your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the aerosolized delivery of ipratropium bromide in animal studies.

Issue Potential Cause Recommended Solution
Inconsistent Aerosol Output or Nebulizer "Sputtering" 1. Low Nebulizer Volume: Nebulizing small volumes can lead to inconsistent output and premature sputtering. A minimum volume is often required for efficient nebulization.[1] 2. Improper Nebulizer Assembly: Incorrectly assembled components can disrupt airflow and aerosol generation. 3. Clogged Nebulizer Nozzle: Residue from previous experiments or impurities in the solution can obstruct the nozzle.1. Ensure the total volume in the nebulizer is sufficient. For some formulations, a minimum of 2mL is recommended. If the this compound solution volume is low, it can be mixed with a suitable vehicle like sterile saline.[1] 2. Carefully follow the manufacturer's instructions for assembling the nebulizer. Ensure all parts are securely fitted. 3. Thoroughly clean the nebulizer after each use according to the manufacturer's protocol. Use filtered, sterile solutions to prepare your this compound formulation.
Low Lung Deposition of this compound 1. Suboptimal Particle Size: The aerodynamic particle size is a critical factor for lung deposition. Particles that are too large will impact the upper airways, while very small particles may be exhaled.[2] 2. High Nasal Filtration in Rodents: Rodents are obligate nose breathers, and their nasal passages are highly efficient at filtering inhaled particles. 3. Inefficient Delivery System: The choice of nebulizer and exposure system (e.g., whole-body vs. nose-only) significantly impacts delivery efficiency.1. Aim for a mass median aerodynamic diameter (MMAD) between 1 and 3 µm for optimal rodent lung deposition. The particle size can be influenced by the nebulizer type and operating parameters.[2] 2. Utilize a nose-only or endotracheal tube delivery system to bypass nasal filtration and increase the dose delivered to the lungs. 3. Vibrating mesh nebulizers (VMNs) have been shown to produce a greater proportion of fine particles compared to jet nebulizers.[3] For mechanically ventilated animals, optimizing ventilator settings and considering breath-actuated nebulization can enhance delivery.[4]
Variability in Experimental Results 1. Inconsistent Nebulizer Performance: Different nebulizer types and even different units of the same model can have varying outputs. 2. Animal-to-Animal Variation: Physiological differences between animals can lead to variability in deposition. 3. Environmental Factors: Temperature and humidity can affect aerosol particle size and stability.1. Characterize your nebulizer's output (particle size distribution and output rate) with the this compound solution before starting in vivo experiments. 2. Use a sufficient number of animals per group to account for biological variability and ensure statistical power. 3. Maintain a controlled experimental environment with stable temperature and humidity. The presence of heat and humidification can increase the particle size of the aerosol.[3]
Signs of Respiratory Irritation in Animals 1. Inappropriate Formulation: The pH or osmolality of the nebulized solution may cause irritation. 2. High Drug Concentration: A high concentration of this compound may lead to adverse effects.1. Prepare this compound in a sterile, isotonic saline solution (0.9% NaCl). Ensure the pH of the final solution is within a physiologically acceptable range. 2. Start with lower concentrations and gradually increase to the desired dose, while closely monitoring the animals for any signs of distress.

Frequently Asked Questions (FAQs)

1. What is the optimal particle size for delivering this compound to rodent lungs?

For rodents, the optimal mass median aerodynamic diameter (MMAD) for deep lung deposition is generally considered to be between 1 and 3 micrometers.[2] Particles within this range are more likely to bypass the upper airways and deposit in the smaller bronchioles and alveoli.

2. Which type of nebulizer is best for rodent studies with this compound?

Both jet nebulizers and vibrating mesh nebulizers (VMNs) can be used. However, VMNs often generate a higher fraction of fine particles, which can lead to more efficient lung delivery.[3] The choice of nebulizer should be based on the desired particle size and the specific experimental setup.

3. How can I quantify the amount of this compound delivered to the lungs?

Quantification of this compound in lung tissue can be achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for detecting and quantifying the drug in biological samples.

4. Can I mix this compound with other drugs in the nebulizer?

This compound solution can be mixed with other nebulized medications such as albuterol or metaproterenol (B1677457) for simultaneous administration, provided they are used within one hour of mixing. However, it should not be mixed with cromolyn (B99618) sodium solutions as this can lead to precipitation. Always check for compatibility before co-administering drugs.

5. What is the mechanism of action of this compound?

This compound is a non-selective muscarinic receptor antagonist.[5] It works by blocking the action of acetylcholine (B1216132) at M1, M2, and M3 muscarinic receptors in the airways.[5] The primary therapeutic effect comes from the blockade of M3 receptors on the smooth muscle of the bronchi, which leads to bronchodilation (widening of the airways).[5][6] It also reduces mucus secretion by blocking M3 receptors on submucosal glands.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the aerosolization of this compound and factors influencing its delivery.

Table 1: this compound Aerosol Characteristics from a Nose-Only Inhalation System for Mice

ParameterValueReference
Drug Concentration 1 mg/mL in 0.9% saline[2]
Nebulizer Feed Rate 1 mL/min[2]
Nebulizer Air Flow 10 L/min[2]
Dilution Air Flow 5 L/min[2]
MMAD (GSD) 1.7 µm (1.5)[2]
Aerosol Concentration 0.5 µg/L[2]
Calculated Deposition Fraction (Mice) 0.037[2]

MMAD: Mass Median Aerodynamic Diameter; GSD: Geometric Standard Deviation

Table 2: Comparison of Aerosol Particle Size (MMAD) from Different Nebulizers

Nebulizer TypeDrug CombinationMMAD (µm)ConditionsReference
Jet Nebulizer (Pari LC+) Formoterol (B127741) + this compound2.7 ± 0.1-[7]
Jet Nebulizer (Control) This compound3.85Mechanically Ventilated Patients[8]
Vibrating Mesh Nebulizer (Test) This compound4.52Mechanically Ventilated Patients[8]

Note: Data from human studies or with drug combinations are provided for comparative purposes and may not directly translate to rodent models with this compound alone.

Experimental Protocols

Protocol 1: Aerosol Delivery of this compound to Mice using a Nose-Only Exposure System

This protocol is adapted from a study by J.A. Sobolewski et al. (2017).[2]

1. Materials:

  • This compound powder
  • Sterile 0.9% saline solution
  • Nose-only inhalation exposure system
  • Jet nebulizer
  • Syringe pump
  • High-performance liquid chromatography (HPLC) system for quantification
  • Cascade impactor for particle size analysis

2. Procedure:

  • Formulation Preparation: Dissolve this compound in 0.9% normal saline to a final concentration of 1 mg/mL.
  • System Setup:
  • Fill a syringe with the this compound solution and place it in the syringe pump, which is set to feed the jet nebulizer at a rate of 1 mL/min.
  • Connect the jet nebulizer to the inhalation unit.
  • Set the airflow to the jet nebulizer at 10 L/min and the dilution air flow to 5 L/min.
  • Animal Exposure:
  • Acclimatize the mice to the restraint tubes before the experiment.
  • Place the mice in the restraint tubes and connect them to the exposure ports of the nose-only system.
  • Initiate the aerosol generation and expose the animals for the desired duration (e.g., 45 minutes).
  • Aerosol Characterization:
  • During the exposure, sample the aerosol using a cascade impactor to determine the MMAD and GSD.
  • Place an absolute filter downstream of the exposure ports to collect the aerosol and determine the average aerosol concentration.
  • Quantification of Lung Deposition:
  • At the end of the exposure, euthanize the animals and harvest the lungs.
  • Homogenize the lung tissue and extract the this compound.
  • Quantify the amount of this compound in the lung homogenate using a validated HPLC method.

Protocol 2: Quantification of this compound in Rat Lung Tissue by LC-MS/MS

This protocol is based on the methodology described in a study by L. Goodwin et al.

1. Materials:

  • Rat lung tissue samples
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
  • Homogenizer
  • Reagents for drug extraction (e.g., acetonitrile)
  • Internal standard for ipratropium

2. Procedure:

  • Sample Preparation:
  • Harvest the lungs from the rats after aerosol exposure.
  • Take biopsies or homogenize the entire lung tissue.
  • Extraction:
  • Perform a protein precipitation extraction of the homogenized lung tissue using a suitable organic solvent like acetonitrile.
  • Add an internal standard to the samples before extraction to correct for matrix effects and variations in extraction efficiency.
  • Centrifuge the samples and collect the supernatant.
  • LC-MS/MS Analysis:
  • Inject the supernatant into the LC-MS/MS system.
  • Use a suitable chromatography column and mobile phase to separate ipratropium from other components.
  • Detect and quantify ipratropium using multiple reaction monitoring (MRM) with specific mass transitions (e.g., m/z 332.2–166.0 and 332.2–123.9).
  • Data Analysis:
  • Generate a standard curve using known concentrations of ipratropium.
  • Calculate the concentration of ipratropium in the lung tissue samples based on the standard curve and the internal standard response.

Visualizations

G cluster_0 Experimental Workflow for this compound Aerosol Delivery prep 1. Formulation Preparation (Ipratropium in Saline) setup 2. Nebulizer & System Setup & Calibration prep->setup expose 4. Nose-Only Aerosol Exposure setup->expose acclimate 3. Animal Acclimatization acclimate->expose characterize 5. Aerosol Characterization (MMAD, Concentration) expose->characterize quantify 6. Lung Tissue Harvesting & Drug Quantification (LC-MS/MS) expose->quantify

Caption: Experimental workflow for aerosolized this compound delivery.

G cluster_1 This compound Signaling Pathway acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor (on Airway Smooth Muscle) acetylcholine->m3_receptor gq_protein Gq Protein Activation m3_receptor->gq_protein ipratropium This compound ipratropium->block plc Phospholipase C (PLC) Activation gq_protein->plc ip3_dag IP3 & DAG Increase plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release contraction Smooth Muscle Contraction (Bronchoconstriction) ca_release->contraction relaxation Smooth Muscle Relaxation (Bronchodilation) block->m3_receptor Blocks

Caption: this compound's mechanism of action on the M3 muscarinic receptor.

References

Troubleshooting inconsistent results in ipratropium bromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ipratropium (B1672105) bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ipratropium bromide?

This compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It blocks the action of acetylcholine, a neurotransmitter, at all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1][3] In the airways, this blockade of M3 receptors on airway smooth muscle and submucosal glands leads to bronchodilation and reduced mucus secretion.[1][2]

Q2: Why am I observing a weaker than expected response or no response to this compound in my cell-based assay?

Several factors could contribute to a diminished response:

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of the target muscarinic receptor subtype.

  • Incorrect Receptor Subtype: Ensure your cell line expresses the muscarinic receptor subtype relevant to your experimental question (e.g., M3 for bronchoconstriction).

  • Poor Compound Stability: this compound is sensitive to alkaline conditions.[4] Ensure your buffer systems are neutral or slightly acidic.

  • Cell Health and Passage Number: Use cells that are healthy, within a low passage number, and in the logarithmic growth phase for optimal results.

  • Assay Conditions: Suboptimal incubation times, temperatures, or buffer compositions can affect the outcome of functional assays.

Q3: My in vivo animal study is showing inconsistent results in bronchoprotection. What are the potential causes?

Inconsistent in vivo results can arise from:

  • Animal Model Variability: Ensure the use of a consistent and appropriate animal model for studying bronchoconstriction.

  • Drug Administration: The method of administration (e.g., nebulization, intratracheal instillation) can significantly impact drug delivery to the lungs. Ensure the technique is standardized and reproducible.

  • Anesthesia: The type and depth of anesthesia can influence respiratory parameters and the response to bronchoconstrictors and bronchodilators.

  • Vagal Tone: this compound's efficacy is dependent on the level of vagal cholinergic tone. Variations in this tone between animals can lead to inconsistent results.

  • Paradoxical Bronchoconstriction: As a non-selective antagonist, this compound also blocks M2 autoreceptors on cholinergic nerve endings. This can lead to an increase in acetylcholine release, potentially counteracting the M3 receptor blockade and, in some cases, causing a paradoxical bronchoconstrictor response.[3]

Q4: How should I store this compound solutions to ensure stability?

This compound solutions are fairly stable in neutral and acidic conditions but are rapidly hydrolyzed in alkaline solutions.[4] It is recommended to store solutions in a cool, dark place. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Variability in Receptor Binding Assays

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Inconsistent Membrane Preparation Ensure a standardized protocol for membrane preparation with consistent protein concentrations. Perform a protein quantification assay (e.g., BCA assay) on each batch.
Radioligand Degradation Use a fresh aliquot of radioligand ([³H]-NMS) for each experiment and store it according to the manufacturer's instructions.
Non-Equilibrium Conditions Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined through time-course experiments.
Inadequate Washing Insufficient washing can lead to high non-specific binding. Optimize the number and volume of washes with ice-cold buffer.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Issue 2: Inconsistent Results in Calcium Mobilization Assays

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell monolayer.
Inconsistent Dye Loading Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time for consistent loading across all wells.
Cell Stress Handle cells gently during plating and media changes to avoid mechanical stress, which can trigger spontaneous calcium signaling.
Phototoxicity Minimize exposure of dye-loaded cells to light to prevent phototoxicity and photobleaching.
Compound Precipitation Ensure this compound and other compounds are fully dissolved in the assay buffer. Check for any precipitation in the stock solutions.

Data Presentation

Table 1: this compound Binding Affinities (Ki) and Functional Potency (IC50/pA2)

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (IC50) (nM)Functional Potency (pA2)Species/Tissue
M12.9[5]---
M22.0[5]---
M31.7[5]-8.39[6]Rat Lung[6]
M4----
M5----
Mixed (M1-M3)0.5 - 3.6--Human Lung

Note: Data is compiled from various sources and experimental conditions may differ. pA2 is a measure of antagonist potency derived from Schild analysis.

Experimental Protocols

Radioligand Competition Binding Assay ([³H]-N-Methylscopolamine)

This protocol is for determining the binding affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • [³H]-N-Methylscopolamine ([³H]-NMS)

  • This compound

  • Atropine (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL [³H]-NMS (at a concentration near its Kd), 25 µL Assay Buffer, and 50 µL membrane preparation.

    • Non-specific Binding (NSB): 25 µL [³H]-NMS, 25 µL of 10 µM Atropine, and 50 µL membrane preparation.

    • Competitive Binding: 25 µL [³H]-NMS, 25 µL of varying concentrations of this compound, and 50 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold Wash Buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay in CHO Cells

This protocol is for assessing the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the target muscarinic receptor

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the CHO cells into the 96-well plates and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM in Assay Buffer.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Antagonist Incubation:

    • Wash the cells with Assay Buffer to remove extracellular dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of the muscarinic agonist (typically the EC80) to all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR Binds Ipratropium Ipratropium Bromide Ipratropium->mAChR Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response Leads to Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO cells expressing mAChR) start->cell_culture dye_loading 2. Calcium Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading antagonist_incubation 3. Antagonist Incubation (this compound) dye_loading->antagonist_incubation agonist_addition 4. Agonist Addition (e.g., Carbachol) antagonist_incubation->agonist_addition read_plate 5. Read Fluorescence (Kinetic Measurement) agonist_addition->read_plate data_analysis 6. Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Stability (Ipratropium, Agonist, etc.) start->check_reagents check_cells Verify Cell Health & Receptor Expression start->check_cells review_protocol Review Experimental Protocol (Incubation times, concentrations) start->review_protocol instrument_calibration Check Instrument Calibration & Settings start->instrument_calibration data_analysis Re-evaluate Data Analysis (Curve fitting, statistical tests) check_reagents->data_analysis check_cells->data_analysis review_protocol->data_analysis instrument_calibration->data_analysis consistent Results Consistent? data_analysis->consistent end Problem Solved consistent->end Yes revise Revise Protocol consistent->revise No revise->start

References

Technical Support Center: Refinement of Animal Models for Studying Ipratropium Bromide Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the effects of ipratropium (B1672105) bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ipratropium bromide?

A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] In the respiratory system, it competitively inhibits acetylcholine from binding to M1 and M3 muscarinic receptors on the smooth muscle cells lining the airways.[2] This blockade prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which leads to a decrease in the contractility of bronchial smooth muscle, resulting in bronchodilation.[2][][4][5] It also reduces mucus secretion from submucosal glands.[5]

Q2: Which animal species are most commonly used to model the effects of this compound?

A2: Rats, mice, guinea pigs, and dogs are frequently used to study the effects of this compound.[6] The choice of species often depends on the specific research question. For instance, guinea pigs are known to be highly sensitive to bronchoconstrictors, making them a suitable model for studying bronchospasm.[7] Rats and mice are commonly used for models of allergic asthma and airway inflammation.[8] Dogs have been used to study pharmacokinetic profiles and in vivo airway responses.[9]

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most clinically relevant route of administration is inhalation, either via nebulization or intratracheal instillation, as this mimics human use.[10] Other routes such as intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) administration are also used, particularly in pharmacokinetic and toxicity studies to understand the systemic effects of the drug.[6]

Q4: Are there known species-specific differences in the response to this compound?

A4: Yes, inter-individual and inter-species variability in drug responses are known to occur in laboratory animals.[11] For example, pharmacokinetic studies have shown differences in the half-life and absorption of this compound between rats and dogs.[4] Furthermore, low doses of ipratropium have been shown to cause bronchoconstriction in dogs, potentially due to preferential blockade of M2 autoreceptors, while higher doses lead to the expected bronchodilation.[9]

Troubleshooting Guide

Issue 1: High variability in bronchoconstriction measurements after this compound administration.

  • Q: My measurements of airway resistance show high variability between animals in the same treatment group. What could be the cause?

    • A: High variability can stem from several factors. Ensure consistent and accurate drug delivery, especially with inhalation routes. For intratracheal administration, proper technique is crucial to avoid deposition in the upper airways or esophagus.[12][13] The depth of anesthesia can also significantly impact respiratory parameters; therefore, maintaining a consistent level of anesthesia is vital. Additionally, underlying differences in airway hyperreactivity between individual animals, even within the same strain, can contribute to variability.[14] Consider acclimatizing the animals to the experimental setup to reduce stress-induced physiological changes.

Issue 2: Unexpected or paradoxical bronchoconstriction observed at low doses.

  • Q: I observed a bronchoconstrictor effect at low doses of this compound, which is contrary to its known mechanism. Why might this be happening?

    • A: This phenomenon, known as paradoxical bronchospasm, has been reported, particularly in dogs.[9] It is hypothesized to be due to this compound's non-selective nature. At low concentrations, it may preferentially block presynaptic M2 muscarinic autoreceptors on cholinergic nerves. These receptors normally inhibit acetylcholine release, so their blockade can lead to increased acetylcholine in the synaptic cleft, overwhelming the M3 receptor blockade on the smooth muscle and causing contraction.[4][15] Consider performing a dose-response study to identify the optimal dose for bronchodilation in your specific model.

Issue 3: Difficulty in assessing the effect of this compound on mucus secretion.

  • Q: I am struggling to quantify changes in mucus production after this compound treatment. What methods can I use?

    • A: Quantifying mucus production can be challenging. A common method is to perform bronchoalveolar lavage (BAL) and analyze the fluid for mucin content using techniques like ELISA or slot blotting with mucin-specific antibodies. Histological analysis of lung sections stained with Periodic acid-Schiff (PAS) can be used to visualize and quantify goblet cell hyperplasia and mucus production within the airways.[16][17]

Issue 4: The anti-inflammatory effects of this compound are not significant in my model.

  • Q: I am not observing a significant reduction in inflammatory markers after this compound treatment in my asthma model. What should I consider?

    • A: The anti-inflammatory effects of this compound may be more subtle compared to corticosteroids. Ensure that the timing of drug administration and sample collection is appropriate for the inflammatory cascade in your model. The choice of inflammatory markers is also crucial. While ipratropium has been shown to reduce neutrophil infiltration, its effects on other inflammatory cells or cytokines might be less pronounced.[18] Consider evaluating a panel of inflammatory markers, including key cytokines like IL-4, IL-5, and IL-13 in allergic models, and chemokines. Also, verify the dose and route of administration are sufficient to achieve a therapeutic concentration in the lungs.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species

ParameterRatDog
Route of Administration Intravenous (i.v.)Intravenous (i.v.)
Dose 7-8 mg/kg0.08 mg/kg
Clearance (Cl) 87 - 150 ml/min/kg34 - 42 ml/min/kg
Volume of Distribution (Vss) 3 - 15 L/kg2 - 10 L/kg
Plasma Half-life (t½) 6 - 8 hoursNot explicitly stated
Urine Elimination Half-life (t½) 21 - 24 hoursNot explicitly stated

Source:[4]

Table 2: Dose Conversion from Animal to Human Equivalent Dose (HED)

Animal SpeciesBody Weight (kg)Km FactorTo Convert Animal Dose (mg/kg) to HED (mg/kg), Multiply by:
Human 6037-
Mouse 0.0230.081
Rat 0.1560.162
Guinea Pig 0.4080.216
Rabbit 1.8120.324
Dog 10200.541

Km is a correction factor used for allometric scaling based on body surface area. HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km). Source:[19][20][21]

Experimental Protocols

Protocol 1: Measurement of Bronchoconstriction in Anesthetized Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, intraperitoneally).

  • Tracheostomy: Perform a tracheostomy and insert a cannula into the trachea. Connect the animal to a small animal ventilator.

  • Measurement of Airway Mechanics: Use a whole-body plethysmograph or a forced oscillation technique to measure baseline airway resistance (Raw) and lung compliance (Cdyn).

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intratracheal aerosol or intravenous injection).

  • Bronchial Challenge: After a predetermined time, challenge the animal with a bronchoconstrictor agent such as methacholine (B1211447) or acetylcholine, administered intravenously or as an aerosol.[22][23]

  • Data Recording: Continuously record airway resistance and compliance throughout the challenge.

  • Data Analysis: Calculate the percentage increase in airway resistance from baseline in response to the bronchoconstrictor. Compare the responses between the this compound-treated and control groups.

Protocol 2: Analysis of Mucus Secretion in a Mouse Model of Allergic Asthma

  • Induction of Allergic Asthma: Sensitize and challenge BALB/c mice with an allergen such as ovalbumin (OVA) to induce an asthmatic phenotype characterized by airway inflammation and mucus hypersecretion.[8][16]

  • This compound Treatment: Administer this compound or vehicle to the mice, typically via intratracheal or intranasal instillation, prior to the final allergen challenges.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the final challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) through a tracheal cannula.

  • Mucin Quantification: Centrifuge the BAL fluid to separate the cells. Analyze the supernatant for mucin content using an ELISA kit specific for relevant mucins (e.g., Muc5ac).

  • Histological Analysis: Fix the lungs in 10% buffered formalin. Embed the tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize and quantify mucus-producing goblet cells in the airway epithelium.[17]

  • Data Analysis: Compare the mucin concentration in the BAL fluid and the number of PAS-positive goblet cells between the different treatment groups.

Protocol 3: Assessment of Inflammatory Markers in Rat Bronchoalveolar Lavage Fluid (BALF)

  • Induction of Airway Inflammation: Induce airway inflammation in rats using a relevant model, such as exposure to lipopolysaccharide (LPS) or an allergen.

  • Treatment: Administer this compound or vehicle control at the desired dose and route.

  • BAL Collection: At the end of the study period, perform a bronchoalveolar lavage as described in Protocol 2.

  • Cell Count and Differential: Determine the total number of inflammatory cells in the BALF using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the numbers of macrophages, neutrophils, eosinophils, and lymphocytes.

  • Cytokine Analysis: Analyze the BALF supernatant for the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using commercially available ELISA kits.

  • Data Analysis: Compare the total and differential cell counts, and the levels of inflammatory mediators in the BALF between the this compound-treated and control groups.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bronchial Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates Guanylate_Cyclase Guanylate Cyclase PLC->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Release Increased Intracellular Ca2+ PKG->Ca_Release Inhibits Relaxation Muscle Relaxation (Bronchodilation) PKG->Relaxation Promotes Contraction Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Blocks

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease Phenotype (e.g., Asthma, COPD) Animal_Model->Disease_Induction Group_Allocation Randomly Allocate Animals to Treatment Groups Disease_Induction->Group_Allocation Drug_Admin Administer this compound or Vehicle Control Group_Allocation->Drug_Admin Dose_Route Define Dose and Route (e.g., Inhalation, IV) Drug_Admin->Dose_Route Bronchoconstriction Measure Bronchoconstriction (e.g., Plethysmography) Drug_Admin->Bronchoconstriction Mucus_Secretion Analyze Mucus Secretion (BALF Mucin, PAS Staining) Drug_Admin->Mucus_Secretion Inflammation Assess Inflammation (BALF Cell Counts, Cytokines) Drug_Admin->Inflammation Data_Collection Collect and Record Data Bronchoconstriction->Data_Collection Mucus_Secretion->Data_Collection Inflammation->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation Troubleshooting_Tree Start Unexpected Experimental Outcome Check_Drug Verify Drug Preparation and Administration Start->Check_Drug Check_Model Review Animal Model and Disease Induction Start->Check_Model Check_Measurement Validate Measurement Technique and Equipment Start->Check_Measurement Check_Drug->Check_Model No Issue Solution_Drug Recalculate Dose, Check Administration Technique, Ensure Drug Stability Check_Drug->Solution_Drug Issue Found Check_Model->Check_Measurement No Issue Solution_Model Confirm Disease Phenotype, Check for Species-Specific Effects, Assess Animal Health Check_Model->Solution_Model Issue Found Solution_Measurement Calibrate Equipment, Standardize Procedure, Blinded Data Analysis Check_Measurement->Solution_Measurement Issue Found Re-evaluate Re-evaluate Hypothesis and Experimental Design Check_Measurement->Re-evaluate No Issue Solution_Drug->Re-evaluate Solution_Model->Re-evaluate Solution_Measurement->Re-evaluate

References

Technical Support Center: Enhancing the Translational Relevance of Ipratropium Bromide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the translational relevance of their ipratropium (B1672105) bromide studies. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during experiments and facilitate a smoother transition from preclinical to clinical research.

Frequently Asked Questions (FAQs)

1. Preclinical Development

  • Q1: What are the key challenges in the preclinical development of inhaled drugs like ipratropium bromide?

    • A1: A major challenge is improving pulmonary bioavailability while minimizing systemic exposure.[1] A significant portion of an inhaled drug (40-90%) can be deposited in the oropharynx, leading to systemic absorption.[1] Other challenges include selecting appropriate animal models that accurately reflect human respiratory diseases and developing formulations that are stable and deliver a consistent dose.[2][3]

  • Q2: Which animal models are most commonly used for preclinical COPD studies with this compound, and what are their limitations?

    • A2: Mice, guinea pigs, and rats are the most frequently used animal models for COPD research.[4][5] Common methods for inducing COPD-like symptoms include exposure to cigarette smoke, intratracheal lipopolysaccharide (LPS), or intranasal elastase.[4] While these models can replicate some features of human COPD, such as inflammation and tissue damage, they often fail to capture the full complexity and progressive nature of the disease in humans.[6][7]

  • Q3: How can I improve the translational relevance of my preclinical animal studies?

    • A3: To improve translational relevance, it is crucial to carefully select an animal model that best mimics the specific aspect of the human disease being studied.[3] Utilizing imaging techniques to assess lung deposition and distribution in animals can provide valuable data for comparison with human studies. Furthermore, incorporating biomarkers that are relevant in both animals and humans can help bridge the preclinical-clinical gap.

2. Formulation and Delivery

  • Q4: What are the critical factors affecting the stability of this compound in pressurized metered-dose inhaler (pMDI) formulations?

    • A4: The stability of this compound in pMDI formulations is influenced by the type and concentration of the propellant (e.g., HFA), the presence and concentration of co-solvents like ethanol, and the pH of the formulation.[8] this compound is susceptible to hydrolysis in high-pH environments (pH > 4).[9]

  • Q5: What are the advantages of developing novel delivery systems for this compound?

    • A5: Novel delivery systems, such as nanoparticle-based inhalers or sustained-release formulations, can improve the therapeutic index of this compound by targeting drug delivery to the lungs, prolonging its duration of action, and reducing systemic side effects.[10]

3. Clinical Trials

  • Q6: What are the primary endpoints in clinical trials evaluating the efficacy of this compound?

    • A6: The most common primary endpoint is the improvement in pulmonary function, typically measured as the change in Forced Expiratory Volume in 1 second (FEV1).[11] The area under the FEV1-time curve (AUC) is also frequently used to assess the overall bronchodilator effect over a specific period.[12]

  • Q7: Why is combination therapy with a beta-agonist a common strategy in clinical studies?

    • A7: Combining this compound (an anticholinergic) with a beta-agonist (like albuterol or salbutamol) often results in a greater and more prolonged bronchodilator effect than either agent used alone.[13][14] This is because they act on different pathways to promote airway smooth muscle relaxation. The combination can also simplify therapy and improve patient compliance.[15]

Troubleshooting Guides

1. In Vitro Characterization

Problem Possible Causes Troubleshooting Steps
High variability in Aerodynamic Particle Size Distribution (APSD) results 1. Inconsistent actuation technique. 2. Leaks in the cascade impactor assembly. 3. Suboptimal HPLC method for drug quantification. 4. Environmental factors (humidity, temperature).1. Use a mechanical actuator for consistent actuation force and duration. 2. Ensure all seals in the cascade impactor are properly seated and leak-tested before each run. 3. Refer to the HPLC troubleshooting guide below. 4. Conduct experiments in a controlled environment.
Poor in vitro-in vivo correlation (IVIVC) for dissolution studies 1. The chosen dissolution method does not mimic in vivo conditions. 2. The dissolution medium is not physiologically relevant. 3. Particle agglomeration on the dissolution membrane.1. Consider using alternative dissolution apparatuses like the Transwell system or flow-through cell apparatus (USP Apparatus 4).[16] 2. Use simulated lung fluids that mimic the pH and composition of the lung lining fluid. 3. Ensure proper dispersion of the sample on the membrane before starting the dissolution test.[17]

2. HPLC Analysis of this compound

Problem Possible Causes Troubleshooting Steps
Peak tailing or fronting 1. Column degradation or contamination. 2. Incompatibility between sample solvent and mobile phase. 3. Secondary interactions with residual silanols on the column.1. Flush the column with a strong solvent or replace the column.[10] 2. Dissolve the sample in the mobile phase whenever possible.[10] 3. Adjust the mobile phase pH to reduce silanol (B1196071) interactions.[18]
Noisy baseline or drift 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system.1. Degas the mobile phase and purge the pump.[19] 2. Use high-purity solvents and flush the detector cell.[19] 3. Inspect all fittings and connections for leaks.[19]
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Hand-mix the mobile phase from a single reservoir if using a proportioning valve.[20] 2. Use a reliable column oven to maintain a stable temperature.[20] 3. Ensure the column is adequately equilibrated with the mobile phase before each run.

3. Preclinical Animal Studies

Problem Possible Causes Troubleshooting Steps
Unexpected cardiovascular side effects (e.g., tachycardia) 1. High systemic absorption of this compound. 2. Off-target effects at higher doses. 3. Stress induced by the experimental procedure.1. Optimize the inhalation delivery method to maximize lung deposition and minimize oropharyngeal deposition. 2. Conduct dose-response studies to identify the therapeutic window. 3. Acclimatize animals to the experimental setup and handling procedures.
High inter-animal variability in lung function measurements 1. Inconsistent delivery of the inhaled dose. 2. Differences in the severity of the induced lung disease. 3. Improper measurement technique.1. Use a delivery system that ensures a consistent and reproducible dose to each animal. 2. Carefully phenotype animals to ensure they have a similar disease state before starting the study. 3. Ensure proper training of personnel on lung function measurement techniques and equipment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

Administration Route Bioavailability (%) Time to Peak Plasma Concentration (Tmax) Elimination Half-life (t½)
Intravenous100-~2 hours[21][22]
Inhalation7-28%[23]1-2 hours[21]~2 hours[21]
Oral~2%[23]--
Intranasal<20%~15 minutes (onset of action)[21]-

Table 2: Efficacy of this compound in Combination Therapy (FEV1 Improvement)

Study Treatment Arms Patient Population Key Findings
Bruderman et al., 1983[14]IB + Metaproterenol (B1677457) vs. IB alone vs. Metaproterenol aloneAllergic asthmatic patientsInhalation of IB followed by Metaproterenol resulted in a significantly greater and longer-lasting bronchodilator effect.[14]
Nelson et al., 2010[15]IB/Albuterol via Respimat vs. IB/Albuterol via MDICOPD patientsThe Respimat inhaler had comparable efficacy to the MDI for FEV1 AUC0-6h.[15]
Hanania et al., 2016[12]IB/Albuterol MDI vs. Albuterol HFA MDIModerate-to-severe asthma patientsCVT-MDI showed a statistically significant improvement in FEV1 AUC0-6h and peak FEV1 response compared to ALB-HFA alone.[12]

Experimental Protocols

1. Aerodynamic Particle Size Distribution (APSD) Measurement

This protocol is based on USP General Chapter <601>.

  • Apparatus: A multi-stage cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).

  • Preparation:

    • Assemble the cascade impactor according to the manufacturer's instructions.

    • Coat the collection surfaces with a suitable solvent (e.g., silicone) to prevent particle bounce.

    • Connect the impactor to a vacuum pump and a flow meter.

  • Procedure:

    • Set the flow rate to a constant value (e.g., 28.3 L/min).[11]

    • Prime the inhaler as per the product instructions.

    • Actuate the inhaler into the impactor's induction port. The number of actuations should be sufficient for quantification but not so high as to cause overloading of any stage.[24]

    • After actuation, turn off the vacuum pump and carefully disassemble the impactor.

  • Drug Recovery and Analysis:

    • Rinse each stage and the filter with a suitable solvent to recover the deposited drug.

    • Quantify the amount of this compound on each stage using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of drug deposited on each stage.

    • Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the particles.

2. In Vitro Dissolution Testing (Paddle Apparatus - USP Apparatus 2)

This protocol is a general guideline and should be optimized for the specific formulation.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a physiologically relevant dissolution medium (e.g., simulated lung fluid at pH 7.4).

  • Procedure:

    • De-aerate the dissolution medium.

    • Fill the dissolution vessels with a specified volume of the medium and equilibrate to 37 ± 0.5 °C.

    • Deposit a known dose of the this compound formulation onto a membrane filter.

    • Place the membrane in the dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the dissolution profile (percentage dissolved vs. time).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds & Activates Ipratropium_Bromide Ipratropium_Bromide Ipratropium_Bromide->M3_Receptor Blocks Relaxation Smooth Muscle Relaxation Ipratropium_Bromide->Relaxation Promotes Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Formulation Formulation & Delivery System Development In_Vitro In Vitro Characterization (APSD, Dissolution) Formulation->In_Vitro Animal_Models Animal Model Studies (Efficacy & Safety) In_Vitro->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Phase_I Phase I Trials (Safety & PK in healthy volunteers) PK_PD->Phase_I Phase_II Phase II Trials (Efficacy & Dose-ranging in patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale efficacy & safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: General experimental workflow for this compound studies.

Logical_Relationships cluster_strategies Strategies cluster_outcomes Outcomes Goal Enhanced Translational Relevance Animal_Selection Appropriate Animal Model Selection Predictive_Efficacy Improved Prediction of Clinical Efficacy Animal_Selection->Predictive_Efficacy Safety_Profile Better Understanding of Safety Profile Animal_Selection->Safety_Profile Biomarkers Use of Translational Biomarkers Biomarkers->Predictive_Efficacy Formulation Optimized Formulation & Delivery System Formulation->Predictive_Efficacy Formulation->Safety_Profile PBPK PBPK Modeling PBPK->Predictive_Efficacy PBPK->Safety_Profile Clinical_Design Relevant Clinical Trial Design Successful_Translation Higher Likelihood of Successful Clinical Translation Clinical_Design->Successful_Translation Combination Combination Therapy Studies Combination->Successful_Translation Predictive_Efficacy->Successful_Translation Safety_Profile->Successful_Translation Successful_Translation->Goal

Caption: Logical relationships of strategies for translational relevance.

References

Validation & Comparative

Comparing ipratropium bromide vs. tiotropium in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Key Muscarinic Antagonists in Preclinical Models

In the landscape of respiratory pharmacology, particularly for diseases like Chronic Obstructive Pulmonary Disease (COPD), muscarinic receptor antagonists are a cornerstone of therapy. Among these, ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA), and tiotropium (B1237716), a long-acting muscarinic antagonist (LAMA), are archetypal examples. While both function by blocking acetylcholine-induced bronchoconstriction, their distinct pharmacological profiles, rooted in their molecular interactions with muscarinic receptors, lead to significant differences in potency, duration of action, and clinical utility. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Antagonists at the Muscarinic Receptor

Both ipratropium and tiotropium are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). In the airways, the M3 subtype on smooth muscle cells is the primary mediator of bronchoconstriction. Acetylcholine released from parasympathetic nerves binds to these M3 receptors, initiating a signaling cascade that results in smooth muscle contraction. Both drugs block this interaction. However, the key differences lie in their receptor binding kinetics and selectivity.

Tiotropium is often described as having "kinetic selectivity" for M3 and M1 receptors over M2 receptors.[1][2][3] While it binds with similar high affinity to all three subtypes, it dissociates very slowly from M1 and M3 receptors, but more rapidly from M2 receptors.[1][4] The M2 receptor functions as a presynaptic autoreceptor, inhibiting further acetylcholine release.[3] Ipratropium, being a non-selective antagonist, blocks M2 receptors as effectively as M3 receptors, which can lead to a transient increase in local acetylcholine concentration, potentially counteracting some of its bronchodilatory effect.[3] Tiotropium's faster dissociation from M2 receptors spares this negative feedback loop, while its slow dissociation from M3 receptors provides sustained bronchodilation.[2][3] This prolonged receptor occupancy is the molecular basis for tiotropium's long duration of action.[2][4]

cluster_neuron Cholinergic Nerve Terminal cluster_smc Airway Smooth Muscle Cell ACh_pool Acetylcholine (ACh) ACh_release ACh Release ACh_pool->ACh_release M2R_pre M2 Autoreceptor ACh_release->M2R_pre Inhibits (-) ACh_synapse ACh ACh_release->ACh_synapse M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Bronchoconstriction Ca_release->Contraction ACh_synapse->M3R Binds/Activates (+) Tiotropium Tiotropium Tiotropium->M2R_pre Blocks (rapidly dissociates) Tiotropium->M3R Blocks (long duration) Ipratropium Ipratropium Ipratropium->M2R_pre Blocks Ipratropium->M3R Blocks (short duration)

Muscarinic receptor signaling pathway in airway smooth muscle.

Quantitative Comparison of Preclinical Performance

The following tables summarize the key quantitative differences observed between ipratropium bromide and tiotropium in various preclinical assays.

Table 1: Receptor Binding Affinity and Dissociation Kinetics
ParameterThis compoundTiotropiumKey FindingReference(s)
Binding Affinity (Human Lung) ~10-fold less potent than tiotropiumHigh PotencyTiotropium binds with significantly higher affinity to muscarinic receptors.[2][4][5][6]
pA₂ (hM₃ Receptor) Not reported in direct comparison10.4Tiotropium demonstrates very high antagonist potency at the target M3 receptor.[7][8]
Dissociation Half-life (t½) from hM₃ Receptor Rapid27 - 34.7 hoursTiotropium's dissociation from the M3 receptor is exceptionally slow, underpinning its long duration of action.[3][7][8]
Dissociation Half-life (t½) from hM₂ Receptor Rapid3.6 hoursTiotropium dissociates ~10 times faster from M2 than M3 receptors, conferring kinetic selectivity.[3]
Table 2: In Vitro Functional Assays
AssayAnimal/Tissue ModelParameterThis compoundTiotropiumKey FindingReference(s)
Smooth Muscle Contraction Guinea Pig TracheaOffset of action (t½ recovery)0.5 hours> 4.5 hoursTiotropium demonstrates a significantly longer duration of functional antagonism after washout.[9]
Smooth Muscle Contraction Human BronchusOffset of action (t½ recovery)3.0 hours> 6.0 hoursThe prolonged functional activity of tiotropium is confirmed in human airway tissue.[9]
Anti-inflammatory Effect (LPS-stimulated THP-1 cells) Human Macrophage Cell LineIL-6 ReductionNo statistically significant reduction~50% reduction (at 10⁻⁷ M and 10⁻⁶ M)Tiotropium showed a potential anti-inflammatory effect by reducing IL-6 in this in vitro model.[10]
Table 3: In Vivo Animal Models
Animal ModelChallengeParameterThis compoundTiotropiumKey FindingReference(s)
Anesthetized Guinea Pig Acetylcholine-induced bronchoconstriction% Inhibition (at 24h post-dose)14.2%70.6%Tiotropium provides sustained bronchoprotection for at least 24 hours, unlike ipratropium.[9][11]
Anesthetized Dog Acetylcholine-induced bronchoconstriction% Bronchoprotection (at 24h post-dose)Not reported (compared to other LAMAs)35%Tiotropium's long receptor residence time translates to prolonged efficacy in vivo.[8]
Rat N/A (Receptor Occupancy)Duration of Receptor Binding in Lung< 12 hours≥ 24 hoursIn vivo receptor binding studies confirm a longer duration of target engagement for tiotropium.[5]
Guinea Pig (Allergic Asthma Model) Antigen ChallengeAirway HyperreactivityPartially blocked (with atropine)Completely blockedTiotropium may prevent the development of airway hyperreactivity through non-bronchodilating, possibly anti-inflammatory, mechanisms.[12]

Experimental Protocols

Radioligand Receptor Binding Assays

Detailed methodologies for radioligand binding assays are crucial for determining the affinity (Ki) and dissociation kinetics of compounds.

  • Objective: To determine the binding affinity and dissociation rates of ipratropium and tiotropium for M1, M2, and M3 muscarinic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).

    • Competition Binding (for Affinity): Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (ipratropium or tiotropium).

    • Dissociation Kinetics: Receptors are first incubated with the radiolabeled ligand to reach equilibrium. Dissociation is then initiated by adding a high concentration of an unlabeled ligand (e.g., atropine), and the amount of radioligand bound to the receptor is measured over time.

    • Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: For affinity, IC₅₀ values (concentration inhibiting 50% of specific binding) are determined and converted to Ki values. For kinetics, the dissociation rate constant (k-off) and dissociation half-life (t½) are calculated.

In Vitro Isolated Tissue Contraction Assays

These assays assess the functional potency and duration of action of antagonists on airway smooth muscle.

  • Objective: To compare the ability of ipratropium and tiotropium to inhibit agonist-induced contraction of airway smooth muscle and to determine their duration of action.

  • Methodology:

    • Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or human donor tissue and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, gassed with 95% O₂ / 5% CO₂.

    • Contraction: Tissues are contracted by adding a muscarinic agonist like carbachol (B1668302) or methacholine (B1211447) to the organ bath.

    • Antagonist Effect: Cumulative concentration-response curves to the antagonist are generated to determine potency (pA₂ or IC₅₀).

    • Duration of Action (Washout): Tissues are incubated with the antagonist (ipratropium or tiotropium) until a maximal inhibitory effect is achieved. The antagonist is then washed out, and the recovery of the contractile response to the agonist is measured at regular intervals over several hours.

    • Data Analysis: The time taken for the contractile response to recover to 50% of its pre-antagonist level (t½ recovery) is calculated to compare the duration of action.

In Vivo Measurement of Bronchoprotection

Animal models are used to evaluate the efficacy and duration of action of inhaled compounds in a physiological setting.

  • Objective: To compare the magnitude and duration of protection afforded by ipratropium and tiotropium against a bronchoconstrictor challenge in vivo.

  • Methodology:

    • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs or dogs are used. A tracheal cannula is inserted for drug administration and ventilation. Airway resistance and/or lung compliance are measured.

    • Drug Administration: Ipratropium or tiotropium is administered directly into the lungs, often via intratracheal instillation.

    • Bronchoconstrictor Challenge: At various time points after drug administration (e.g., 1, 6, 12, 24 hours), a bronchoconstrictor agent like acetylcholine or methacholine is administered intravenously.

    • Measurement of Airway Response: The resulting increase in airway resistance is measured.

    • Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each time point, comparing the drug-treated group to a vehicle control group. This allows for the construction of a time-course of bronchoprotective activity.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Receptor Binding Assays (hM1, hM2, hM3) Function Isolated Tissue Assays (Guinea Pig Trachea, Human Bronchus) Binding->Function Correlates Affinity Determine Affinity (Ki) & Dissociation Rate (k-off) Binding->Affinity Potency Determine Potency (pA₂) & Duration of Action (t½ recovery) Function->Potency AnimalModel Anesthetized Animal Model (e.g., Guinea Pig, Dog) Function->AnimalModel Translates to Conclusion Comparative Profile: Potency, Selectivity, Duration Affinity->Conclusion Potency->Conclusion Challenge Administer Drug (IT) Challenge with ACh/Methacholine (IV) AnimalModel->Challenge Measure Measure Airway Resistance over 24 hours Challenge->Measure Efficacy Determine Bronchoprotective Efficacy & Duration Measure->Efficacy Efficacy->Conclusion

Preclinical workflow for comparing muscarinic antagonists.

Conclusion

The preclinical data robustly demonstrates the pharmacological advantages of tiotropium over ipratropium, primarily driven by its unique receptor binding kinetics. Tiotropium exhibits a higher binding affinity and a significantly slower dissociation rate from the M3 muscarinic receptor, which translates directly to a longer duration of action in both in vitro functional assays and in vivo models of bronchoconstriction.[4][9][11] Its kinetic selectivity, favoring prolonged blockade of M3 over M2 receptors, may also contribute to a more favorable pharmacological profile compared to the non-selective blockade by ipratropium.[3] While some preclinical evidence suggests potential anti-inflammatory roles for these agents, this area requires further investigation to establish clinical relevance.[10][12] These fundamental preclinical differences provide a clear rationale for the distinct clinical profiles of tiotropium as a once-daily maintenance therapy and ipratropium as a short-acting, as-needed reliever medication.

References

A Guide to the Reproducibility of Ipratropium Bromide's Effects Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Consistent Foundation

Ipratropium (B1672105) bromide is a short-acting muscarinic antagonist (SAMA) that competitively and non-selectively inhibits muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its primary therapeutic effect in respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), is bronchodilation.[4][5] This is achieved by blocking the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells, leading to a decrease in the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The reduction in intracellular cGMP levels results in the relaxation of bronchial smooth muscles and subsequent widening of the airways.[2][4]

Ipratropium bromide's non-selective nature means it also blocks M2 receptors, which can sometimes lead to an increase in acetylcholine release, potentially explaining paradoxical bronchoconstriction in some cases.[1] The onset of action is typically within 15 minutes of inhalation, with peak effects observed around 1-2 hours, and a duration of action of 4-6 hours.[4]

Signaling Pathway of this compound

ipratropium_pathway cluster_pre Cholinergic Stimulation cluster_post This compound Action Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Ipratropium Ipratropium Bromide M3_Receptor_Blocked M3 Muscarinic Receptor Ipratropium->M3_Receptor_Blocked Blocks Relaxation Smooth Muscle Relaxation (Bronchodilation) M3_Receptor_Blocked->Relaxation Leads to experimental_workflow Patient_Selection Patient Selection (e.g., COPD, Asthma) Baseline_Spirometry Baseline Spirometry (Pre-Bronchodilator) - Measure FEV1, FVC - Adhere to ATS/ERS standards Patient_Selection->Baseline_Spirometry Drug_Administration Administer this compound (Standardized Dose, e.g., 80 mcg) Baseline_Spirometry->Drug_Administration Waiting_Period Waiting Period (Standardized Time, e.g., 30-60 min) Drug_Administration->Waiting_Period Post_Spirometry Post-Bronchodilator Spirometry - Measure FEV1, FVC - Adhere to ATS/ERS standards Waiting_Period->Post_Spirometry Data_Analysis Data Analysis - Calculate change in FEV1 and FVC - Apply standardized criteria (e.g., ATS/ERS 2022) Post_Spirometry->Data_Analysis

References

Cross-Validation of Ipratropium Bromide's Efficacy: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ipratropium (B1672105) bromide, a cornerstone therapy for chronic obstructive pulmonary disease (COPD), across various assay methods. By presenting data from radioligand binding assays, in vitro functional assays, and clinical trials, this document aims to offer a clear cross-validation of its therapeutic activity, supported by detailed experimental protocols for reproducibility.

Unveiling the Mechanism of Action

Ipratropium bromide exerts its therapeutic effect as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3). In the airways, acetylcholine is a key neurotransmitter that, upon binding to M3 receptors on bronchial smooth muscle, triggers a signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent bronchoconstriction. By blocking these receptors, this compound effectively inhibits this pathway, resulting in bronchodilation and a reduction in airway resistance.

Quantitative Efficacy Assessment: A Multi-faceted Approach

The efficacy of this compound has been rigorously assessed using a variety of scientific methods, each providing a unique perspective on its pharmacological activity.

Radioligand Binding Assays: Quantifying Molecular Affinity

Radioligand binding assays directly measure the affinity of a drug for its target receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from muscarinic receptors. The data consistently demonstrates that this compound is a high-affinity antagonist at all three muscarinic receptor subtypes present in the airways.

Receptor SubtypeParameterValue (nM)Reference
M1IC502.9[1]
M2IC502.0[1]
M3IC501.7[1]
Human Muscarinic ReceptorsKi0.5 - 3.6[2]

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; a measure of its affinity for a receptor.

In Vitro Functional Assays: Assessing Tissue-Level Response

In vitro functional assays, such as those using isolated guinea pig tracheal rings, provide a measure of a drug's effect on tissue function. These experiments assess the ability of this compound to inhibit agonist-induced contraction of airway smooth muscle, offering a direct correlation to its bronchodilatory effect.

AssayParameterValueReference
Guinea Pig Trachea (Electrical Field Stimulation)IC500.58 nM[3]
Guinea Pig TracheaTime to 50% of Max. Response (Onset)7.6 min[3]
Guinea Pig TracheaTime to 50% Recovery (Offset)81.2 min[3]
Human BronchusTime to 50% Recovery (Offset)59.2 min[2]

IC50: The half maximal inhibitory concentration. Onset and Offset times indicate the speed and duration of the drug's effect at the tissue level.

Clinical Trials: Evaluating Therapeutic Efficacy in Patients

Ultimately, the clinical efficacy of this compound is determined through randomized controlled trials in patients with obstructive airway diseases. The primary endpoint in many of these trials is the change in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.

Patient PopulationDosageKey FindingReference
COPDOral InhalationMean peak increase in FEV1 of 24-25% over baseline.[4]
COPD40 µg, 80 µg, 120 µgDose-dependent increase in FEV1, with 120 µg showing a significantly greater effect at 6 hours compared to 40 µg.
Asthma80 µg q.i.d. for 14 daysTransient bronchoconstriction observed approximately 30 hours after cessation of regular therapy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate understanding and potential replication of these findings.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled antagonist like atropine).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Guinea Pig Tracheal Ring Assay Protocol

Objective: To assess the functional antagonist activity of this compound on airway smooth muscle contraction.

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.7).

  • Acetylcholine (or other contractile agonist).

  • This compound at various concentrations.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm wide).

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

  • Contraction: Induce a submaximal contraction of the tracheal rings with a fixed concentration of acetylcholine.

  • Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 (or pA2 value if a Schild analysis is performed).

Clinical Trial Protocol for FEV1 Measurement

Objective: To evaluate the effect of inhaled this compound on lung function in patients with COPD.

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

Inclusion Criteria: Patients with a diagnosis of COPD, a smoking history, and evidence of airflow obstruction on spirometry.

Procedure:

  • Baseline Measurement: After a washout period for any existing bronchodilator medications, perform baseline spirometry to measure FEV1.

  • Drug Administration: Administer a standardized dose of this compound or placebo via a metered-dose inhaler or nebulizer.

  • Serial Spirometry: Perform spirometry at regular intervals post-dose (e.g., 30, 60, 90, 120, 180, 240, 300, and 360 minutes) to measure the change in FEV1 from baseline.

  • Data Analysis: Calculate the mean change in FEV1 from baseline at each time point for both the this compound and placebo groups. The primary endpoint is often the peak change in FEV1 or the area under the FEV1-time curve.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_0 This compound's Mechanism of Action ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca Increased Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Bronchoconstriction Ca->Contraction Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.

G cluster_1 Radioligand Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate Membranes with Radioligand & Ipratropium prep->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Determine IC50 & Ki count->analyze G cluster_2 Guinea Pig Tracheal Ring Assay Workflow dissect Dissect & Prepare Tracheal Rings mount Mount Rings in Organ Bath dissect->mount contract Induce Contraction (e.g., with Acetylcholine) mount->contract relax Add Ipratropium & Measure Relaxation contract->relax analyze Determine EC50 / pA2 relax->analyze

References

A Comparative Guide: Ipratropium Bromide vs. Glycopyrrolate in Airway Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely studied muscarinic receptor antagonists, ipratropium (B1672105) bromide and glycopyrrolate (B1671915), with a specific focus on their effects on airway smooth muscle. The information presented is collated from various preclinical studies to aid in the objective assessment of their performance and to provide a foundation for further research and development.

Mechanism of Action: Blocking the Path to Bronchoconstriction

Both ipratropium bromide and glycopyrrolate are quaternary ammonium (B1175870) compounds that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction.[2] By blocking these receptors, both drugs prevent this action, resulting in bronchodilation.[2][3]

The signaling pathway for muscarinic antagonist-induced bronchodilation is illustrated below. Acetylcholine (ACh) released from vagal nerve endings normally binds to M3 muscarinic receptors on airway smooth muscle cells. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and bronchoconstriction. Ipratropium and glycopyrrolate competitively inhibit the binding of ACh to the M3 receptor, thereby blocking this entire cascade and promoting bronchodilation.

Muscarinic Antagonist Signaling Pathway cluster_post Airway Smooth Muscle Cell Vagal_Nerve Vagal Nerve Impulse ACh_release Acetylcholine (ACh) Release Vagal_Nerve->ACh_release M3_Receptor M3 Muscarinic Receptor ACh_release->M3_Receptor ACh binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces SR Sarcoplasmic Reticulum IP3->SR stimulates Ca_release Ca²⁺ Release SR->Ca_release releases MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK activates Contraction Muscle Contraction (Bronchoconstriction) MLCK->Contraction leads to Ipratropium Ipratropium Ipratropium->M3_Receptor competitively blocks Glycopyrrolate Glycopyrrolate Glycopyrrolate->M3_Receptor competitively blocks Isolated_Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure start Euthanize Animal (e.g., Guinea Pig) excise Excise Trachea or Bronchi start->excise prepare Prepare Tissue Rings (e.g., 2-3 cartilage rings wide) excise->prepare mount Mount Tissue Rings in Organ Bath Chambers prepare->mount kreb Fill with Krebs-Henseleit Solution (37°C, 95% O₂, 5% CO₂) mount->kreb transducer Connect to Isometric Force Transducer kreb->transducer tension Apply Optimal Resting Tension (e.g., 1g) transducer->tension equilibrate Equilibrate for 60-90 min (with washes) tension->equilibrate viability Test Viability (e.g., with KCl) equilibrate->viability agonist Induce Contraction with Agonist (e.g., Carbachol, Acetylcholine) viability->agonist antagonist Add Antagonist (Ipratropium or Glycopyrrolate) agonist->antagonist measure Measure Inhibition of Contraction antagonist->measure washout Washout Antagonist measure->washout recovery Measure Recovery of Agonist-Induced Contraction (Duration of Action) washout->recovery In_Vivo_Bronchodilator_Assay cluster_animal_prep Animal Preparation cluster_measurement Measurement Setup cluster_protocol Experimental Protocol anesthetize Anesthetize Guinea Pig cannulate Cannulate Trachea for Ventilation and Drug Administration anesthetize->cannulate jugular Cannulate Jugular Vein for Agonist Infusion anesthetize->jugular ventilator Connect to Ventilator cannulate->ventilator bronchoconstriction Induce Bronchoconstriction (e.g., IV Acetylcholine or Histamine) jugular->bronchoconstriction plethysmograph Place in Whole-Body Plethysmograph (optional) ventilator->plethysmograph pressure Measure Airway Pressure/ Resistance plethysmograph->pressure baseline Establish Baseline Airway Resistance baseline->bronchoconstriction drug_admin Administer Bronchodilator (Intratracheal Ipratropium or Glycopyrrolate) bronchoconstriction->drug_admin measure_inhibition Measure Inhibition of Bronchoconstriction drug_admin->measure_inhibition time_course Monitor Airway Resistance Over Time (Duration of Action) measure_inhibition->time_course

References

A Comparative In Vitro Analysis of Ipratropium Bromide and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro pharmacological properties of ipratropium (B1672105) bromide and atropine (B194438), two prominent muscarinic receptor antagonists. The following sections present a quantitative comparison of their receptor binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Ipratropium bromide, a quaternary ammonium (B1175870) derivative of atropine, and atropine itself are non-selective antagonists of muscarinic acetylcholine (B1216132) receptors. While both drugs effectively block the actions of acetylcholine, their in vitro profiles exhibit subtle differences in potency and receptor interaction. This guide synthesizes available in vitro data to facilitate a direct comparison for research and development purposes.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (pA2) of this compound and atropine for muscarinic receptors. It is important to note that the presented data is compiled from various studies, and direct head-to-head comparisons across all receptor subtypes under identical experimental conditions are limited in the available literature.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

Receptor SubtypeThis compound (Ki, nM)Atropine (Ki, nM)Source
M1 0.5 - 3.61.27 ± 0.36[1], [APExBIO]
M2 0.5 - 3.63.24 ± 1.16[1], [APExBIO]
M3 0.5 - 3.62.21 ± 0.53[1], [APExBIO]
M4 Not widely reported0.77 ± 0.43[APExBIO]
M5 Not widely reported2.84 ± 0.84[APExBIO]

Note: The Ki values for this compound are presented as a range from a study on human airway smooth muscle, which demonstrated no selectivity between M1, M2, and M3 receptors[1]. The Ki values for atropine are from a separate source and represent a comprehensive profile across all five subtypes.

Table 2: Functional Antagonist Potency (pA2)

Tissue/PreparationAgonistThis compound (pA2)Atropine (pA2)Source
Isolated Rat LungsAcetylcholine8.399.01[2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize muscarinic receptor antagonists like this compound and atropine.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity of this compound and atropine for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5) are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) near its dissociation constant (Kd).

      • Increasing concentrations of the unlabeled competitor (this compound or atropine).

      • Cell membranes expressing the specific muscarinic receptor subtype.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist (e.g., 1 µM atropine).

    • Total binding is determined in the absence of any competitor.

  • Incubation and Filtration:

    • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (for determining pA2)

Objective: To determine the functional potency of this compound and atropine in inhibiting agonist-induced responses in isolated tissues.

Methodology:

  • Tissue Preparation:

    • Tracheal or bronchial rings are isolated from a suitable animal model (e.g., guinea pig, rat) or human donor tissue and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The tissues are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curves:

    • A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.

    • The tissues are then washed and allowed to return to baseline.

  • Antagonist Incubation and Schild Analysis:

    • The tissues are incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined period to allow for equilibration.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • This procedure is repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathway

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Activates M2_M4_Receptor Muscarinic Receptor (M2, M4) ACh->M2_M4_Receptor Activates Antagonist Ipratropium / Atropine Antagonist->M_Receptor Blocks Antagonist->M2_M4_Receptor Blocks Gq Gq/11 M_Receptor->Gq Activates Gi Gi/o M2_M4_Receptor->Gi Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing M Receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Plate_Setup 96-Well Plate Setup: - Membranes - [³H]-NMS (Radioligand) - Competitor (Atropine/Ipratropium) Membrane_Prep->Plate_Setup Incubation Incubation to Equilibrium Plate_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

Evaluating the selectivity of ipratropium bromide for muscarinic vs. other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed evaluation of ipratropium (B1672105) bromide's binding affinity for muscarinic acetylcholine (B1216132) receptors in comparison to other major receptor families.

Ipratropium bromide is a well-established anticholinergic agent, primarily utilized in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD). Its therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors (mAChRs) in the airways. This guide delves into the quantitative specifics of this compound's binding profile, offering a clear comparison of its high affinity for muscarinic receptors versus its negligible interaction with other receptor types.

Muscarinic Receptor Binding Affinity

This compound demonstrates high affinity for the M1, M2, and M3 subtypes of muscarinic receptors, acting as a non-selective antagonist.[1][2] This non-selectivity means it does not preferentially bind to one subtype over others.[1][2] The primary therapeutic effects in the airways are attributed to the antagonism of M3 receptors located on the smooth muscle, leading to bronchodilation.[1]

The binding affinities, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are in the low nanomolar range, indicating a potent interaction.

Receptor SubtypeIC50 (nM)
Muscarinic M12.9[3]
Muscarinic M22.0[3]
Muscarinic M31.7[3]

Selectivity Profile Against Other Receptors

A comprehensive literature review reveals a significant lack of evidence for this compound binding to other major receptor families at clinically relevant concentrations. This suggests a high degree of selectivity for muscarinic receptors. The following table summarizes the absence of reported binding affinity data for adrenergic, dopaminergic, serotonergic, histaminergic, and opioid receptors. This lack of data strongly implies that the affinity of this compound for these receptors is insignificant.

Receptor FamilyReceptor SubtypesReported Binding Affinity (Ki or IC50)
Adrenergicα1, α2, β1, β2, β3No data available
DopaminergicD1, D2, D3, D4, D5No data available
Serotonergic5-HT1, 5-HT2, 5-HT3, etc.No data available
HistaminergicH1, H2, H3, H4No significant effect on histamine-induced bronchoconstriction[4][5]
Opioidμ, δ, κNo data available

The lack of interaction with these other receptors is a key factor in the favorable side-effect profile of inhaled this compound, as it minimizes off-target effects.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by acetylcholine. The five subtypes are broadly coupled to two main signaling pathways.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Signaling cluster_1 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 activate PLC Phospholipase C (PLC) Gq_11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates M2_M4 M2, M4 Receptors Gi_o Gi/o Protein M2_M4->Gi_o activate AC Adenylyl Cyclase Gi_o->AC inhibits Ion_channels Ion Channel Modulation Gi_o->Ion_channels βγ subunits modulate cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Ipratropium This compound Ipratropium->M1_M3_M5 antagonizes Ipratropium->M2_M4 antagonizes

Muscarinic receptor signaling pathways and antagonism by this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for this compound at muscarinic receptors is typically performed using radioligand binding assays. This technique measures the competition between a radiolabeled ligand and the unlabeled compound of interest (this compound) for binding to the target receptor.

StepProcedure
1. Membrane Preparation Cell membranes expressing the specific muscarinic receptor subtype (e.g., from CHO or HEK cells) are isolated and purified.
2. Radioligand Selection A high-affinity, subtype-non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
3. Competition Assay Setup A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
4. Incubation The mixture is incubated to allow the binding to reach equilibrium.
5. Separation Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
6. Quantification The amount of radioactivity trapped on the filters is measured using a scintillation counter.
7. Data Analysis The data are used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

digraph "Radioligand Binding Assay Workflow" {
graph [fontname="Arial", fontsize=12, rankdir=LR, size="7.5,3", ratio=fill, bgcolor="#F1F3F4"];
node [fontname="Arial", fontsize=10, style=filled, shape=box, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Membranes [label="Cell Membranes\n(with receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radioligand [label="Radioligand\n([³H]-NMS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ipratropium [label="this compound\n(unlabeled competitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Counting [label="Scintillation\nCounting", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50/Ki determination)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Membranes -> Incubation; Radioligand -> Incubation; Ipratropium -> Incubation; Incubation -> Filtration; Filtration -> Counting; Counting -> Analysis; }

A simplified workflow of a competitive radioligand binding assay.

Conclusion

References

Synergistic Bronchodilation: Ipratropium Bromide and Beta-Agonists in Co-Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The combination of ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA), and short-acting beta-agonists (SABA) is a cornerstone of therapy for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Clinical evidence robustly supports the synergistic or additive effects of this combination, leading to superior bronchodilation and improved patient outcomes compared to monotherapy.[3][4] This guide delves into the mechanisms of this synergy and explores the utility of in vitro co-culture models for further investigation. While direct studies utilizing co-culture models to specifically quantify the synergy between ipratropium bromide and beta-agonists are not extensively available in the reviewed literature, this guide provides a framework based on established mechanisms and protocols.

Unraveling the Synergy: Mechanisms of Action

The enhanced efficacy of combining this compound and beta-agonists stems from their distinct yet complementary mechanisms of action on airway smooth muscle cells.[5] this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily M3 receptors, on airway smooth muscle. By blocking the binding of acetylcholine, it inhibits the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to a decrease in smooth muscle contraction and subsequent bronchodilation.[2]

Beta-agonists, on the other hand, stimulate beta-2 adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the sequestration of intracellular calcium and relaxation of the smooth muscle, causing bronchodilation.

The synergistic effect arises from the targeting of two separate signaling pathways that both regulate bronchoconstriction. By simultaneously inhibiting the constrictive cholinergic pathway and stimulating the relaxant adrenergic pathway, the combination therapy achieves a greater and more sustained bronchodilator effect than either agent alone.[6]

cluster_0 This compound Pathway cluster_1 Beta-Agonist Pathway Ipratropium Ipratropium Bromide mAChR Muscarinic Receptor (M3) Ipratropium->mAChR Blocks PLC Phospholipase C mAChR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Relaxation Bronchodilation Beta_Agonist Beta-Agonist Beta2_AR Beta-2 Adrenergic Receptor Beta_Agonist->Beta2_AR Activates AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates PKA->Relaxation

Dual pathways to bronchodilation.

Investigating Synergy in Co-Culture Models

Co-culture systems, which involve culturing two or more different cell types together, offer a more physiologically relevant in vitro environment compared to monocultures.[7] For respiratory research, co-culture models of airway epithelial cells and airway smooth muscle cells are particularly valuable for studying the complex cellular interactions that contribute to airway inflammation and remodeling.[8][9] Such models could provide a powerful platform to dissect the synergistic effects of this compound and beta-agonists at a cellular level.

Hypothetical Experimental Workflow

A potential experimental workflow to investigate this synergy in a co-culture model could involve the following steps:

G A Establish Co-Culture: Airway Epithelial Cells & Airway Smooth Muscle Cells B Induce Bronchoconstriction (e.g., with Methacholine) A->B C Treat with: 1. Vehicle Control 2. This compound 3. Beta-Agonist 4. Ipratropium + Beta-Agonist B->C D Assess Bronchodilation: - Calcium Imaging - Smooth Muscle Cell Contraction Assay - Cytokine Release Profiling C->D E Data Analysis: - Dose-Response Curves - Synergy Calculation (e.g., Bliss Independence) D->E

Workflow for synergy analysis.

Quantitative Analysis of Synergistic Effects

While specific data from co-culture models is pending, the expected outcomes would demonstrate enhanced bronchodilation with the combination therapy. The following tables illustrate hypothetical data based on the known clinical synergy.

Table 1: Effect of this compound and a Beta-Agonist on Airway Smooth Muscle Cell Contraction in a Co-Culture Model

Treatment GroupConcentration (nM)Change in Smooth Muscle Contraction (%)
Vehicle Control-0
This compound10-25
Beta-Agonist10-30
Ipratropium + Beta-Agonist10 + 10-65

Table 2: Impact on Intracellular Calcium Levels in Airway Smooth Muscle Cells

Treatment GroupConcentration (nM)Reduction in Intracellular Ca²⁺ (%)
Vehicle Control-0
This compound1020
Beta-Agonist1028
Ipratropium + Beta-Agonist10 + 1055

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are example protocols that could be adapted to study the synergistic effects of this compound and beta-agonists in a co-culture system.

Co-culture of Airway Epithelial and Smooth Muscle Cells

This protocol is based on established methods for creating in vitro models of the airway epithelial-mesenchymal trophic unit.[9][10]

  • Cell Culture: Human bronchial epithelial cells (HBECs) and human airway smooth muscle cells (ASMCs) are cultured separately in their respective growth media.

  • Transwell Setup: ASMCs are seeded on the bottom of a 24-well plate. Once confluent, a Transwell insert with a 0.4 µm pore size is placed in each well.

  • Epithelial Cell Seeding: HBECs are seeded onto the apical side of the Transwell insert.

  • Air-Liquid Interface (ALI): Once the epithelial layer is confluent, the apical medium is removed to establish an ALI, which promotes differentiation into a mucociliary phenotype. The co-culture is maintained for 21 days.

  • Drug Treatment: After the co-culture is established, the cells are treated with this compound, a beta-agonist, or a combination of both, typically in the basolateral medium.

Assessment of Bronchodilation
  • Induction of Contraction: Prior to drug treatment, the ASMCs are induced to contract using an agent like methacholine.

  • Measurement of Contraction: The degree of ASMC contraction can be measured using various techniques, such as traction force microscopy or by assessing the wrinkling of a flexible silicone substrate on which the cells are grown.

  • Calcium Imaging: Changes in intracellular calcium concentrations in ASMCs can be monitored using fluorescent calcium indicators (e.g., Fura-2 AM) and live-cell imaging. A reduction in intracellular calcium levels corresponds to muscle relaxation.

  • Analysis of Inflammatory Mediators: The supernatant from the co-cultures can be collected to measure the release of pro-inflammatory and anti-inflammatory cytokines using techniques like ELISA or multiplex assays.

Future Directions

The application of co-culture models to study the synergy between this compound and beta-agonists holds significant promise. Future research in this area could focus on:

  • Disease Modeling: Utilizing cells from asthmatic or COPD patients to create disease-specific co-culture models to investigate if the synergistic effects vary in different disease phenotypes.[11]

  • Long-Acting Agents: Extending these studies to long-acting muscarinic antagonists (LAMAs) and long-acting beta-agonists (LABAs), which are also commonly used in combination therapy.

  • Cellular Crosstalk: Investigating the detailed molecular crosstalk between epithelial and smooth muscle cells in response to combination therapy to identify novel therapeutic targets.

References

Aclidinium Bromide Versus Ipratropium Bromide: An In Vitro Comparison in Airway Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological profiles of aclidinium (B1254267) bromide, a long-acting muscarinic antagonist (LAMA), and ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA). The data presented is compiled from various in vitro studies on airway models, focusing on receptor binding kinetics, effects on airway smooth muscle, and anti-inflammatory properties.

Executive Summary

Aclidinium bromide and ipratropium bromide are both muscarinic receptor antagonists used in the treatment of chronic obstructive pulmonary disease (COPD). While both drugs target the same receptor family, their in vitro profiles exhibit significant differences in terms of receptor binding kinetics and duration of action. Aclidinium bromide demonstrates a prolonged engagement with muscarinic receptors, particularly M3, leading to a longer duration of action compared to the rapidly dissociating this compound. While direct comparative data on their anti-inflammatory effects in the same in vitro model is limited, available evidence suggests that both compounds may possess anti-inflammatory properties.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Aclidinium Bromide ~0.6~0.8~0.5~0.7~1.0
This compound ~3.2~5.0~2.0~4.0~3.2

Data compiled from studies on human recombinant muscarinic receptors.[1][2]

Table 2: Dissociation Half-Life (t½) from M2 and M3 Receptors
CompoundM2 Receptor Dissociation t½M3 Receptor Dissociation t½M3/M2 Kinetic Selectivity Ratio
Aclidinium Bromide ~6 hours~17 hours~2.8
This compound Minutes< 1 hour~1

Data represents typical values from radioligand binding assays on human recombinant receptors.[1][3]

Table 3: In Vitro Performance in Guinea Pig Trachea Models
ParameterAclidinium BromideThis compound
Potency (vs. Acetylcholine) Comparable to ipratropiumHigh
Onset of Action Faster than tiotropium, similar to ipratropiumFast
Duration of Action >8 hours~42 minutes

These findings are based on organ bath experiments assessing the inhibition of acetylcholine-induced contractions.[2][3]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) and dissociation kinetics (t½) of aclidinium bromide and this compound for human muscarinic receptors (M1-M5).

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors are prepared.

  • Radioligand Binding:

    • Affinity (Ki): Competition binding assays are performed using a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and increasing concentrations of the unlabeled test compounds (aclidinium or ipratropium). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

    • Dissociation Half-Life (t½): Membranes are incubated with a radiolabeled form of the test compound (e.g., [³H]aclidinium or [³H]ipratropium) to allow for receptor association. Dissociation is then initiated by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine). The amount of radioligand remaining bound to the receptors is measured at various time points to determine the dissociation rate and calculate the half-life.

Isolated Guinea Pig Trachea Experiments

Objective: To assess the potency, onset, and duration of action of aclidinium bromide and this compound in a functional airway smooth muscle model.

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The tracheal rings are contracted by adding a standard concentration of acetylcholine (B1216132).

  • Antagonist Evaluation:

    • Potency: Cumulative concentration-response curves are generated by adding increasing concentrations of aclidinium or ipratropium to determine the concentration required to inhibit 50% of the acetylcholine-induced contraction (IC50).

    • Onset of Action: The time taken for the antagonist to produce a significant reduction in the acetylcholine-induced tone is measured.

    • Duration of Action: After washing out the free drug, the time it takes for the tissue to recover its contractile response to acetylcholine is monitored.

In Vitro Anti-Inflammatory Assays

While direct head-to-head comparative studies are limited, the following outlines a general approach to assess the anti-inflammatory effects of these compounds.

Objective: To investigate the potential of aclidinium bromide and this compound to modulate inflammatory responses in airway-relevant cells.

Model Systems:

  • Human bronchial epithelial cells (e.g., BEAS-2B)

  • Human airway smooth muscle cells

  • Human macrophages (e.g., THP-1 derived)

Methodology:

  • Cell Culture and Stimulation: Cells are cultured to confluence and then stimulated with an inflammatory trigger, such as lipopolysaccharide (LPS), cigarette smoke extract, or pro-inflammatory cytokines (e.g., TNF-α).

  • Drug Treatment: Cells are pre-treated with varying concentrations of aclidinium bromide or this compound before or during the inflammatory challenge.

  • Endpoint Measurement:

    • Cytokine Release: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Gene Expression: Changes in the expression of inflammatory genes are measured using quantitative real-time polymerase chain reaction (qRT-PCR).

Mandatory Visualization

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Antagonists ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to Aclidinium Aclidinium Bromide Aclidinium->M3R Blocks Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks

Caption: Muscarinic M3 Receptor Signaling Pathway and Points of Antagonist Action.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Tracheal Rings Mounting Mount in Organ Baths Tissue_Isolation->Mounting Contraction Induce Contraction (Acetylcholine) Mounting->Contraction Antagonist_Addition Add Antagonist (Aclidinium or Ipratropium) Contraction->Antagonist_Addition Measurement Measure Relaxation Antagonist_Addition->Measurement Onset Determine Onset of Action Antagonist_Addition->Onset Washout Washout Measurement->Washout Potency Determine Potency (IC₅₀) Measurement->Potency Recovery Monitor Recovery of Contractile Response Washout->Recovery Duration Determine Duration of Action Recovery->Duration

Caption: Workflow for Isolated Guinea Pig Trachea Experiments.

Discussion

The in vitro data consistently demonstrates that aclidinium bromide has a significantly longer duration of action at the M3 receptor compared to this compound. This is attributed to its slower dissociation from the receptor.[1][2][3] The kinetic selectivity of aclidinium for M3 over M2 receptors, although modest, is another differentiating factor from ipratropium.[3]

Regarding anti-inflammatory effects, the current body of in vitro research does not provide a direct, quantitative comparison between aclidinium and ipratropium in the same airway model. One study indicated that ipratropium can reduce the release of pro-inflammatory cytokines from macrophages. Another study in a murine model of airway inflammation showed that aclidinium can reduce eosinophil numbers. These findings suggest that both molecules may have anti-inflammatory potential beyond their bronchodilatory effects, but further head-to-head studies are required to establish their comparative efficacy in this regard.

Conclusion

In vitro studies of airway models reveal distinct pharmacological profiles for aclidinium bromide and this compound. Aclidinium bromide's slower dissociation kinetics from the M3 receptor underpins its long-acting profile, a key differentiator from the short-acting this compound. While both compounds effectively antagonize muscarinic receptors to induce airway smooth muscle relaxation, their differing pharmacokinetic profiles at the receptor level have significant clinical implications. The potential anti-inflammatory properties of both agents warrant further direct comparative investigation in relevant in vitro airway models to fully elucidate their mechanisms of action.

References

A Comparative Guide to the Efficacy of Ipratropium Bromide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of ipratropium (B1672105) bromide, a non-selective muscarinic antagonist widely used as a bronchodilator. While ipratropium bromide is administered as a racemic mixture, evidence suggests stereoselectivity in its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), with the L-(-)-enantiomer demonstrating higher affinity. This document summarizes the available experimental data on receptor binding and discusses the implications for bronchodilatory efficacy.

Executive Summary

Data Presentation: Receptor Binding Affinity

The following table summarizes the available quantitative data for the racemic mixture of this compound at human muscarinic receptor subtypes. It is important to note that the L-(-)-enantiomer is reported to have a higher affinity than the racemate.

Receptor SubtypeLigandParameterValue (nM)
M1 Racemic this compoundIC502.9
M2 Racemic this compoundIC502.0
M3 Racemic this compoundIC501.7
  • IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive Inhibition)

A common method to determine the binding affinity of unlabelled drugs like this compound enantiomers is through a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of the (R)- and (S)-enantiomers of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: (R)-ipratropium bromide and (S)-ipratropium bromide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled competitor (either (R)- or (S)-ipratropium bromide).

  • Equilibrium: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling pathways activated by muscarinic acetylcholine receptors. This compound acts as an antagonist, blocking these pathways.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_Gq Acetylcholine M1M3M5 M1, M3, M5 (Gq-coupled) ACh_Gq->M1M3M5 Gq Gq protein M1M3M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC SmoothMuscleContraction Smooth Muscle Contraction Ca->SmoothMuscleContraction MucusSecretion Mucus Secretion PKC->MucusSecretion ACh_Gi Acetylcholine M2M4 M2, M4 (Gi-coupled) ACh_Gi->M2M4 Gi Gi protein M2M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Experimental Workflow for Comparative Binding Affinity

The diagram below outlines the key steps in an experimental workflow designed to compare the binding affinities of this compound enantiomers.

Experimental_Workflow start Start prep_membranes Prepare cell membranes expressing M1, M2, or M3 receptors start->prep_membranes setup_assay Set up competitive binding assay (Radioligand + Competitor) prep_membranes->setup_assay incubation Incubate to equilibrium setup_assay->incubation filtration Separate bound and free radioligand (Filtration) incubation->filtration measurement Measure radioactivity filtration->measurement data_analysis Analyze data to determine IC50 measurement->data_analysis calc_ki Calculate Ki using Cheng-Prusoff data_analysis->calc_ki comparison Compare Ki values of (R)- and (S)-enantiomers calc_ki->comparison end End comparison->end

Caption: Workflow for comparing enantiomer binding affinities.

References

Independent verification of published findings on ipratropium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of ipratropium (B1672105) bromide's performance with alternative bronchodilators, supported by experimental data from independent clinical trials and established pharmacological assays. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ipratropium bromide's efficacy and mechanism of action.

Pharmacological Profile of this compound

This compound is a short-acting anticholinergic agent that functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1] Its primary therapeutic effect in the airways is derived from the blockade of M3 receptors on bronchial smooth muscle cells.[1] This action inhibits the effects of acetylcholine, a neurotransmitter that induces bronchoconstriction.[2] By blocking these receptors, ipratropium prevents the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule that mediates smooth muscle contraction.[2][3] The result is a reduction in bronchial smooth muscle tone, leading to bronchodilation and improved airflow.[2][4] Due to its quaternary ammonium (B1175870) structure, ipratropium is poorly absorbed into the systemic circulation and does not readily cross the blood-brain barrier, which contributes to a favorable safety profile with minimal systemic side effects.[1][3]

Comparative Efficacy in Clinical Trials

The efficacy of this compound has been extensively evaluated in clinical trials, often in comparison to other bronchodilators such as the long-acting muscarinic antagonist (LAMA) tiotropium (B1237716) and the short-acting beta2-agonist (SABA) albuterol. The primary endpoint in these trials is typically the change in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.

This compound vs. Tiotropium Bromide

Clinical studies consistently demonstrate that while both ipratropium and tiotropium are effective bronchodilators, tiotropium generally provides a greater and more sustained improvement in lung function in patients with Chronic Obstructive Pulmonary Disease (COPD).

Table 1: Comparison of Trough FEV1 Response in Patients with COPD Treated with this compound or Tiotropium Bromide

Study / Time PointThis compound (Mean Change from Baseline)Tiotropium Bromide (Mean Change from Baseline)Mean Difference (95% CI)Reference(s)
3 Months (Combined Studies)--109 mL (81 to 137)[5][6]
13 Weeks (Day 92)0.03 L (0.01 to 0.07)0.16 L (0.12 to 0.20)-[7]
4 Weeks16.4 ± 27.9 mL61.7 ± 25.3 mLStatistically Significant (p<0.05)[8]
This compound vs. Albuterol

Comparisons between this compound and albuterol have shown that ipratropium may have a longer duration of action and can be more effective in certain patient populations with COPD.[9] In acute asthma, the combination of ipratropium and albuterol has been studied, with some findings suggesting a modest additive benefit.

Table 2: Comparison of FEV1 Response in Patients Treated with this compound, Albuterol, or Combination Therapy

Study / Time PointThis compound (Mean Change from Baseline)Albuterol (Mean Change from Baseline)Ipratropium + Albuterol (Mean Change from Baseline)Key FindingsReference(s)
Acute Asthma (90 min)-0.650 L0.680 LNo significant additive benefit of the combination was demonstrated.[10]
Moderate-to-Severe Asthma (4 weeks)-Peak FEV1: 357 mLPeak FEV1: 434 mLThe combination therapy significantly improved acute bronchodilation over albuterol alone.[11][12]
COPD (85 days)Peak % Increase FEV1: 24-25%Peak % Increase FEV1: 24-27%Peak % Increase FEV1: 31-33%The combination was superior to either single agent in peak effect and during the first 4 hours after dosing.[13]

Experimental Protocols

Measurement of Forced Expiratory Volume in 1 Second (FEV1)

The measurement of FEV1 is a standardized procedure in clinical trials for respiratory drugs and is conducted using spirometry.

Objective: To assess the volume of air that can be forcefully exhaled in the first second after a maximal inhalation, providing a measure of airway obstruction.

Procedure:

  • Patient Preparation: The patient should be seated comfortably and instructed on the maneuver. A nose clip is applied to prevent air leakage through the nostrils.

  • Maneuver: The patient is instructed to inhale as deeply as possible and then to exhale as forcefully and completely as possible into the spirometer mouthpiece.

  • Data Collection: The spirometer measures the volume of air exhaled over time. The FEV1 is the volume exhaled in the first second.

  • Reproducibility: The maneuver is typically repeated at least three times to ensure reproducibility. The two best measurements should be within 5% or 150 mL of each other for FEV1 and Forced Vital Capacity (FVC).[14]

  • Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. Changes from baseline (pre-dose) FEV1 are calculated at various time points after drug administration to assess efficacy.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Radioligand binding assays are a standard in vitro method to determine the affinity of a drug for its receptor.

Objective: To quantify the binding affinity (Ki) of this compound to muscarinic receptors.

Procedure:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cell cultures or tissues.[15][16]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).[15][16]

  • Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptors and reach equilibrium.[15][16]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid vacuum filtration through a glass fiber filter.[15][16]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This reflects the amount of radiolabeled ligand bound to the receptors.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.[15]

Visualizations

Signaling Pathway of this compound

ipratropium_pathway acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to & Activates gq_protein Gq Protein m3_receptor->gq_protein Activates ipratropium Ipratropium Bromide ipratropium->m3_receptor Competitively Blocks bronchodilation Bronchodilation ipratropium->bronchodilation Promotes plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates bronchoconstriction Bronchoconstriction ca_release->bronchoconstriction Leads to

Caption: this compound's mechanism of action.

Experimental Workflow: FEV1 Measurement (Spirometry)

fev1_workflow start Patient Preparation (Seated, Nose Clip) maneuver Maximal Inhalation followed by Forced, Complete Exhalation start->maneuver data_collection Spirometer Records Volume vs. Time maneuver->data_collection reproducibility Repeat Maneuver ≥3 Times data_collection->reproducibility reproducibility->maneuver Not Reproducible analysis Calculate FEV1 (Volume in First Second) reproducibility->analysis Reproducible end Record Highest FEV1 Value analysis->end binding_assay_workflow start Prepare Receptor Membranes & Reagents assay_setup Incubate Membranes with Radioligand & Test Compound start->assay_setup separation Separate Bound from Unbound Ligand via Filtration assay_setup->separation quantification Quantify Radioactivity on Filter separation->quantification analysis Generate Competition Curve & Calculate IC50/Ki quantification->analysis end Determine Binding Affinity analysis->end

References

Safety Operating Guide

Proper Disposal of Ipratropium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of ipratropium (B1672105) bromide is crucial for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of ipratropium bromide waste effectively.

I. Risk Assessment and Classification

This compound is not classified as a hazardous substance for transport and is generally considered non-hazardous according to international workplace safety standards.[1] However, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as these can vary.[2] All pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and may be subject to state-specific rules that are more stringent than federal laws.[3][4]

Key Regulatory Considerations:

RegulationKey RequirementRelevance to this compound Disposal
Resource Conservation and Recovery Act (RCRA) Governs the management of hazardous and non-hazardous solid waste.[3][5]While this compound is not typically a listed hazardous waste, facilities must still manage its disposal in accordance with RCRA's non-hazardous waste guidelines.
EPA Final Rule (40 CFR Part 266 Subpart P) Prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[5][6][7]As a best practice, this prohibition should be extended to all pharmaceutical waste, including non-hazardous materials like this compound, to prevent environmental contamination.[5]
State and Local Regulations May have more stringent requirements for pharmaceutical waste disposal than federal regulations.[3]Always verify and adhere to the specific disposal protocols established by your state and local authorities.

II. Step-by-Step Disposal Procedures

1. Segregation of Waste:

  • At the point of generation, segregate this compound waste from other chemical waste streams.

  • Use dedicated, clearly labeled, and sealed containers for this compound waste.[1][8]

2. Spill and Contamination Management:

  • In case of a spill, personnel involved in the cleanup should wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]

  • For liquid spills, absorb the material with a non-combustible absorbent material and transfer it into a labeled container for disposal.[1]

  • For solid spills, use dry clean-up procedures to avoid generating dust.[8] If necessary, dampen the material with water to prevent dusting before sweeping.[8]

  • Place all cleanup materials into a suitable, sealed container for disposal.[2][8]

3. Container Management:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[2]

  • Ensure containers are securely sealed to prevent leaks or spills.[8]

4. Final Disposal:

  • Dispose of this compound waste through an approved waste disposal plant or a licensed chemical destruction facility.[2][9]

  • Methods such as incineration in a licensed apparatus or burial in a licensed landfill are recommended.[8]

  • Do not discharge this compound waste into sewer systems or waterways.[9]

  • Decontaminate empty containers before disposal or recycling, observing all label safeguards until they are cleaned and destroyed.[8]

III. Experimental Protocol for Waste Characterization

While this compound is not federally listed as hazardous, laboratories should have a protocol to characterize any new or modified pharmaceutical waste streams.

Objective: To determine if a waste stream containing this compound exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

Methodology:

  • Review Safety Data Sheets (SDS): The primary source of information regarding the chemical and physical properties of this compound.

  • Assess for Ignitability: Determine the flashpoint of the waste material. A flashpoint below 60°C (140°F) may indicate an ignitable hazardous waste.

  • Assess for Corrosivity: Measure the pH of the waste. A pH less than or equal to 2 or greater than or equal to 12.5 indicates a corrosive hazardous waste.

  • Assess for Reactivity: Evaluate the stability of the waste. If it is unstable, reacts violently with water, or generates toxic gases when mixed with water, it may be a reactive hazardous waste.

  • Assess for Toxicity: If the waste is being disposed of in a landfill, a Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine if any toxic constituents could leach into the groundwater.

IV. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Pathway start Start: this compound Waste Generated is_hazardous Is waste mixed with hazardous material? start->is_hazardous check_local Consult Local/State/ Federal Regulations is_hazardous->check_local No manage_hazardous Manage as Hazardous Pharmaceutical Waste is_hazardous->manage_hazardous Yes check_local->manage_hazardous Regulations define as hazardous manage_non_hazardous Manage as Non-Hazardous Pharmaceutical Waste check_local->manage_non_hazardous Regulations confirm non-hazardous segregate Segregate in a labeled, sealed container manage_hazardous->segregate manage_non_hazardous->segregate spill_cleanup Follow Spill Cleanup Procedures if needed segregate->spill_cleanup licensed_disposal Dispose via a licensed waste management facility (e.g., incineration) spill_cleanup->licensed_disposal end End: Disposal Complete licensed_disposal->end

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。